Product packaging for Dimethenamid(Cat. No.:CAS No. 87674-68-8)

Dimethenamid

カタログ番号: B1670659
CAS番号: 87674-68-8
分子量: 275.80 g/mol
InChIキー: JLYFCTQDENRSOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dimethenamid is a selective herbicide belonging to the chloroacetamide chemical class, widely used in agricultural research for pre-emergent weed control . Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts the formation of plant cell membranes and ultimately suppresses the growth of weed seedlings . It is effectively used in scientific studies targeting the control of a broad spectrum of annual grasses and broadleaf weeds, including species such as Echinochloa colona and Commelina benghalensis . Research applications for this compound include its use in major crops like field corn, soybeans, and grain sorghum . A 2025 field study demonstrated that the active isomer, this compound-P, applied post-emergence at 670 g a.i./ha in maize, significantly reduced weed density and resulted in a 51.8% increase in grain yield compared to an untreated control . The compound is absorbed primarily through the roots of emerging weeds, with limited translocation within the plant . This compound exists as a chiral molecule, and its biological activity is largely attributed to the P-isomer (this compound-P) . From an environmental fate perspective, this compound is highly soluble in water, exhibits low soil persistence with a typical field half-life (DT₅₀) of 13 days, and degrades primarily through photolysis and microbial activity . This product is intended for use in controlled laboratory and field research only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClNO2S B1670659 Dimethenamid CAS No. 87674-68-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFCTQDENRSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032376
Record name Dimethenamid
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Molecular Weight

275.80 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

BP: 127 °C at 26.7 Pa
Record name Dimethenamid
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Solubility

In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C)
Record name Dimethenamid
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Density

1.187 at 25 °C
Record name Dimethenamid
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Vapor Pressure

VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C
Record name Dimethenamid
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Color/Form

Yellowish-brown, viscous liquid, Clear brown liquid

CAS No.

87674-68-8
Record name Dimethenamid
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Record name Dimethenamid [ISO]
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Record name Dimethenamid
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Record name Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)
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Record name DIMETHENAMID
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Foundational & Exploratory

Dimethenamid mechanism of action in inhibiting fatty acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Dimethenamid in Inhibiting Fatty Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a member of the chloroacetamide chemical family, is a selective, pre-emergent herbicide highly effective against annual grasses and small-seeded broadleaf weeds.[1][2] Its herbicidal activity stems from the inhibition of cell division and elongation in emerging seedlings, ultimately preventing them from breaching the soil surface.[3][4] The primary molecular mechanism behind this effect is the potent and specific inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[5] this compound, particularly its active (S)-enantiomer known as this compound-P, irreversibly binds to and inactivates the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which is the first and rate-limiting enzyme in the VLCFA elongation cycle. This guide provides a detailed examination of this mechanism, including quantitative inhibition data, comprehensive experimental protocols for its study, and visualizations of the biochemical pathway and experimental workflows.

Core Mechanism of Action

This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group K3 (or WSSA Group 15), which comprises herbicides that disrupt seedling growth by inhibiting VLCFA synthesis.

The Target: Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFAs are fatty acids with chain lengths of 20 carbons or more. They are synthesized in the endoplasmic reticulum by a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer (typically C16 or C18). This process involves a four-step cycle:

  • Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), an acyl-CoA primer is condensed with malonyl-CoA. This is the rate-limiting step and determines the substrate specificity of the complex.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

  • Second Reduction: The final reduction is catalyzed by a trans-2,3-enoyl-CoA reductase (ECR) to produce an acyl-CoA chain that is two carbons longer.

These VLCFAs are critical precursors for essential structural and signaling molecules in plants, including cuticular waxes, suberin, and the sphingolipid components of cellular membranes. Disruption of their synthesis leads to a cascade of downstream effects, including compromised membrane integrity, failed cuticle formation, and ultimately, arrest of cell division and growth.

Molecular Interaction

The herbicidal activity of chloroacetamides is attributed to their ability to act as irreversible inhibitors of the KCS enzyme. The active (S)-enantiomers of chiral chloroacetamides, such as this compound-P, are the primary active forms. The mechanism of inhibition is understood to be:

  • Covalent Bonding: Chloroacetamides are thought to bind covalently to a critical cysteine residue within the active site of the KCS enzyme.

  • Competitive Inhibition: The inhibition is competitive with the acyl-CoA substrate but is not affected by the concentration of malonyl-CoA.

  • Time-Dependent Irreversibility: The binding is time-dependent. While initial interaction may be reversible, the inhibitor becomes tightly and irreversibly bound after a sufficient pre-incubation period (e.g., 30 minutes), after which it can no longer be displaced by the substrate.

This specific and potent inhibition of the first committed step in VLCFA elongation effectively shuts down the entire pathway, leading to the observed herbicidal effects.

Quantitative Inhibition Data

The chloroacetamide class of herbicides are highly potent inhibitors of VLCFA synthesis. While specific IC50 values for this compound against individual KCS isoenzymes are not widely published, data for the chloroacetamide class demonstrate inhibition at very low concentrations.

Herbicide ClassTarget Organism/SystemInhibitory ConcentrationReference
ChloroacetamidesRecombinant VLCFA-synthaseHalf-inhibition values ≤ 10⁻⁸ M
MetazachlorCucumis sativus (cucumber) & Hordeum vulgare (barley)50% inhibition of VLCFA formation at 10 to 100 nM
MetazachlorRecombinant Chalcone Synthase (a related condensing enzyme)50% inhibition with 1-2 molecules per enzyme subunit (10 min pre-incubation)

Note: Inhibition by these compounds is time-dependent, and thus inhibitory concentrations should be considered apparent IC50 values (IC50app).

Visualizations: Pathways and Workflows

VLCFA Elongation Pathway and this compound Inhibition

VLCFA_Pathway cluster_ER Endoplasmic Reticulum Membrane AcylCoA Acyl-CoA (Cn) KCS 1. KCS (Condensation) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA β-Ketoacyl-CoA (Cn+2) KCR 2. KCR (Reduction) KetoacylCoA->KCR NADPH→NADP+ HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) HCD 3. HCD (Dehydration) HydroxyacylCoA->HCD EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) ECR 4. ECR (Reduction) EnoylCoA->ECR NADPH→NADP+ ElongatedAcylCoA Acyl-CoA (Cn+2) ElongatedAcylCoA->KCS Next Cycle VLCFA_Products VLCFA Products (Waxes, Sphingolipids, etc.) ElongatedAcylCoA->VLCFA_Products KCS->KetoacylCoA CO₂ KCR->HydroxyacylCoA HCD->EnoylCoA H₂O ECR->ElongatedAcylCoA This compound This compound-P This compound->KCS Irreversible Inhibition

Caption: The four-step VLCFA elongation cycle and the point of irreversible inhibition.

Experimental Workflow for Assessing VLCFA Inhibition

Experimental_Workflow start Start: Select Plant/Yeast System treatment Apply this compound (Dose-Response) start->treatment harvest Harvest Tissue / Cells treatment->harvest extraction Lipid Extraction (e.g., Isopropanol/Hexane) harvest->extraction transmethylation Transmethylation to FAMEs (Fatty Acid Methyl Esters) extraction->transmethylation analysis GC-MS / GC-FID Analysis transmethylation->analysis quantification Quantify VLCFA Levels (C20, C22, C24, etc.) analysis->quantification result Determine IC50app Compare Treated vs. Control quantification->result

Caption: A generalized workflow for quantifying herbicide-induced VLCFA inhibition.

Detailed Experimental Protocols

The following protocols provide methodologies for investigating the inhibitory effect of this compound on VLCFA synthesis.

Protocol 1: In Vivo Analysis of VLCFA Inhibition in Plant Seedlings

This protocol is adapted from methodologies used to analyze fatty acid composition in herbicide-treated plants.

Objective: To quantify the reduction in VLCFA levels in plant seedlings after treatment with this compound.

Materials:

  • Seeds of a susceptible plant species (e.g., Cucumis sativus, Hordeum vulgare).

  • Growth medium (e.g., sand, vermiculite, or filter paper).

  • This compound-P stock solution in a suitable solvent (e.g., acetone).

  • Lipid extraction solvent: Isopropanol with 0.01% (w/v) butylated hydroxytoluene (BHT).

  • Transmethylation reagent: 5% (v/v) sulfuric acid in methanol.

  • Hexane (GC grade).

  • Internal standard (e.g., heptadecanoic acid, C17:0).

  • Gas chromatograph with mass spectrometry (GC-MS) or flame ionization detector (GC-FID).

Methodology:

  • Plant Growth and Treatment:

    • Germinate seeds in pots or petri dishes under controlled conditions (e.g., 25°C, 16h light/8h dark).

    • Prepare a dilution series of this compound-P (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) in the appropriate solvent. The final solvent concentration in the growth media should be non-phytotoxic (e.g., <0.1%).

    • Apply the herbicide solutions to 5-day-old seedlings.

    • Incubate the treated seedlings for a defined period (e.g., 6-24 hours).

  • Lipid Extraction:

    • Harvest ~200 mg of shoot or root tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Homogenize the tissue in 3 mL of pre-heated (75°C) isopropanol with 0.01% BHT to inactivate lipases. Maintain at 75°C for 15 minutes.

    • Add a known amount of the internal standard.

    • Cool the mixture to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water.

    • Vortex thoroughly and centrifuge to separate the phases. Collect the lower chloroform phase containing the total lipids.

  • Transmethylation to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the chloroform from the lipid extract under a stream of nitrogen.

    • Add 2 mL of 5% sulfuric acid in methanol to the dried lipids.

    • Heat the sample at 85°C for 3 hours in a sealed vial.

    • Cool the reaction, then add 1.5 mL of water and 1 mL of hexane.

    • Vortex vigorously and centrifuge. The upper hexane phase contains the FAMEs.

  • GC-MS/GC-FID Analysis:

    • Transfer the hexane phase to a GC vial.

    • Inject 1-2 µL into the GC system.

    • Use a suitable temperature program to separate the FAMEs based on chain length and saturation.

    • Identify individual VLCFAs (C20:0, C22:0, C24:0, etc.) by comparing retention times to known standards and/or by mass spectral data.

    • Quantify the peak area of each VLCFA relative to the internal standard.

  • Data Analysis:

    • Calculate the amount of each VLCFA per gram of fresh weight.

    • Compare the VLCFA levels in this compound-treated samples to the untreated control.

    • Plot the percent inhibition of total VLCFA synthesis against the logarithm of the this compound concentration to determine the apparent IC50 value.

Protocol 2: Heterologous Expression and Inhibition Assay of Plant KCS in Saccharomyces cerevisiae

This protocol is based on the successful methodology for expressing and assaying Arabidopsis VLCFA elongases in yeast to confirm herbicide targets.

Objective: To demonstrate the direct inhibitory effect of this compound on a specific plant KCS enzyme.

Materials:

  • cDNA from the plant of interest (e.g., Arabidopsis thaliana).

  • PCR primers specific for the target KCS gene.

  • Yeast expression vector (e.g., pYES2, containing an inducible promoter).

  • Saccharomyces cerevisiae strain (e.g., INVSc1).

  • Yeast transformation reagents and appropriate selection media.

  • Yeast culture media (glucose-based for growth, galactose/raffinose-based for induction).

  • This compound-P stock solution.

  • Reagents and equipment for FAME analysis as described in Protocol 1.

Methodology:

  • Cloning of the KCS Gene:

    • Isolate total RNA from the plant tissue and synthesize first-strand cDNA.

    • Amplify the full-length coding sequence of the target KCS gene using PCR.

    • Clone the PCR product into the yeast expression vector (e.g., pYES2) under the control of the GAL1 promoter. Verify the sequence.

  • Yeast Transformation and Expression:

    • Transform the S. cerevisiae strain with the KCS-containing vector or an empty vector (control).

    • Select transformed cells on minimal medium agar plates lacking the appropriate nutrient (e.g., uracil for pYES2).

    • Grow a starter culture of transformed yeast in liquid minimal medium with 2% glucose.

    • Induce protein expression by transferring the log-phase cells to a 50 mL culture containing 1% raffinose and 2% galactose.

  • Inhibition Assay:

    • At the time of induction, add this compound-P to the culture medium to achieve the desired final concentration (e.g., 100 µM for a qualitative test, or a dilution series for quantitative analysis). An untreated culture serves as a positive control for KCS activity.

    • Incubate the cultures for 18-20 hours to allow for protein expression and VLCFA synthesis.

  • Analysis of Fatty Acids:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with water and then freeze-dry them.

    • Perform total lipid extraction, transmethylation, and FAME analysis via GC-MS as described in Protocol 1.

  • Data Analysis:

    • Compare the fatty acid profiles of the different yeast cultures:

      • Empty Vector Control: Shows the endogenous fatty acid profile of the yeast.

      • KCS-Expressing Control (No Herbicide): Should show new peaks corresponding to the VLCFA products of the plant KCS enzyme.

      • KCS-Expressing + this compound: The new VLCFA peaks should be significantly reduced or absent, demonstrating inhibition.

    • Quantify the inhibition of VLCFA production at different herbicide concentrations to assess the potency of the inhibitor against the specific KCS enzyme.

Conclusion

The mechanism of action for this compound is well-defined and serves as a classic example of targeted herbicide activity. By specifically and irreversibly inhibiting the 3-ketoacyl-CoA synthase (KCS), the first enzyme in the very-long-chain fatty acid elongation pathway, this compound effectively halts the production of essential lipids required for membrane structure and protective barriers. This leads to a catastrophic failure of cell division and growth in germinating seedlings. The in-depth understanding of this mechanism, supported by the quantitative and methodological data presented, provides a robust framework for researchers in weed science and drug development, aiding in the study of resistance mechanisms and the design of novel enzyme inhibitors.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Dimethenamid-P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethenamid-P, the (S)-enantiomer of this compound, is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical class.[1][2][3][4] It is utilized for the control of annual grasses and certain broadleaf weeds in a variety of crops, including corn and soybeans.[5] Its herbicidal activity is attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which ultimately disrupts cell division and growth in susceptible plants. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound-P, detailed experimental protocols for its analysis, and visualizations of its mode of action and relevant workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound-P are summarized in the table below, providing a quantitative overview of its key properties.

PropertyValueReference(s)
IUPAC Name (S)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide
CAS Number 163515-14-8
Molecular Formula C₁₂H₁₈ClNO₂S
Molar Mass 275.8 g/mol
Physical State Faintly yellow viscous liquid
Melting Point < -50 °C
Boiling Point ≥280 °C
Water Solubility 1450 ± 20 mg/L (at 25 °C)
Vapor Pressure 2.5 ± 0.4 × 10⁻³ Pa (at 25 °C)
Octanol-Water Partition Coefficient (log Kow) 1.89 (at 25 °C)

Experimental Protocols

The determination of the chemical and physical properties of this compound-P, as well as its quantification in various matrices, relies on standardized and validated analytical methodologies. The following section outlines the general principles and key steps of commonly employed experimental protocols. These protocols are based on established methods such as those from the OECD Guidelines for the Testing of Chemicals and published analytical procedures.

Determination of Physicochemical Properties

The properties listed in the table above are determined using internationally recognized methods, often following the OECD Test Guidelines.

  • Melting and Boiling Point: Determined using standard laboratory apparatus such as a melting point apparatus or by differential scanning calorimetry (DSC). Boiling point is typically determined using ebulliometry or distillation methods under controlled pressure.

  • Water Solubility: The flask method is commonly employed. A supersaturated solution of this compound-P in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound-P in the aqueous phase is then determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Vapor Pressure: The vapor pressure is often measured using the gas saturation method or by thermogravimetric analysis (TGA).

  • Octanol-Water Partition Coefficient (Kow): The shake-flask method is a standard procedure. A solution of this compound-P in a mixture of n-octanol and water is prepared and shaken until equilibrium is reached. The concentrations of the analyte in both the octanol and water phases are then measured to calculate the partition coefficient.

Analytical Methods for Quantification

The quantification of this compound-P in environmental and biological samples is crucial for residue analysis and metabolism studies. Common analytical techniques include Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.

  • Sample Preparation:

    • Extraction: Homogenized samples (e.g., soil, plant tissue) are extracted with an organic solvent mixture, such as methanol-water.

    • Cleanup: The extract is then cleaned to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a sorbent like Florisil.

  • Instrumentation: An Agilent Intuvo 9000 GC coupled to a 7010 mass spectrometer or similar.

  • GC Conditions:

    • Column: HP-5ms Ultra Inert or equivalent.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This technique separates compounds in the liquid phase followed by mass analysis, and is particularly suitable for polar and thermally labile molecules.

  • Sample Preparation:

    • Water samples can often be directly analyzed after acidification (e.g., with 0.1% formic acid) and fortification with an internal standard.

    • For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.

  • Instrumentation: A Shimadzu LC-30AD Series HPLC coupled with a Sciex API 5500 MS or equivalent.

  • LC Conditions:

    • Column: A reverse-phase column such as a C18.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an acid additive like formic acid to improve peak shape.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), typically in positive ion mode for this compound-P.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.

Metabolism Studies

Understanding the metabolic fate of this compound-P is essential for assessing its toxicological profile. In vivo studies, often conducted in rats, provide valuable insights.

  • Protocol Outline (based on rat metabolism studies):

    • Dosing: Radiolabeled ([¹⁴C]) this compound-P is administered to rats, typically by oral gavage.

    • Sample Collection: Urine, feces, and tissues are collected over a defined period.

    • Extraction and Analysis: Metabolites are extracted from the collected samples and identified using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. The primary metabolic pathway for this compound-P in rats involves glutathione conjugation followed by degradation to various metabolites.

Signaling Pathways and Workflows

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound-P exerts its herbicidal effect by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more and are essential components of various cellular structures, including membranes and cuticular waxes. The key enzyme inhibited by this compound-P is elongase, which is part of the fatty acid elongation complex located in the endoplasmic reticulum. Inhibition of elongase disrupts the production of VLCFAs, leading to an accumulation of shorter-chain fatty acids and ultimately inhibiting cell division and plant growth.

Mode_of_Action_Dimethenamid_P cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Acetyl_CoA Acetyl-CoA Fatty_Acyl_CoA Fatty Acyl-CoA (C16-C18) Acetyl_CoA->Fatty_Acyl_CoA Fatty Acid Synthase (in plastid) Malonyl_CoA Malonyl-CoA Elongase_Complex Fatty Acid Elongase (ELOVL) Malonyl_CoA->Elongase_Complex Fatty_Acyl_CoA->Elongase_Complex VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (>C20) Elongase_Complex->VLCFA_CoA Inhibition Inhibition Cell_Membranes Cell Membranes VLCFA_CoA->Cell_Membranes Cuticular_Waxes Cuticular Waxes VLCFA_CoA->Cuticular_Waxes Dimethenamid_P This compound-P Dimethenamid_P->Elongase_Complex Cell_Division Cell Division Cell_Membranes->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth Inhibition->VLCFA_CoA

Caption: Mode of action of this compound-P, illustrating the inhibition of the fatty acid elongase complex.

Synthetic Pathway of this compound-P

The synthesis of this compound-P is a multi-step process that can be achieved through various routes. One patented method involves the following key transformations:

Synthesis_of_Dimethenamid_P Start 2,4-Dimethyl-3-aminothiophene Intermediate1 N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester Start->Intermediate1 Reaction with (R)-2-[(4-nitrophenyl)sulfonyloxy]propionic acid isobutyl ester Intermediate2 (S)-2-[(2,4-dimethyl-3-thienyl)amino]-1-propanol Intermediate1->Intermediate2 Reduction with Lithium aluminum hydride Intermediate3 (1S, aRS) 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-hydroxy-1-methylethyl)acetamide Intermediate2->Intermediate3 Reaction with Chloroacetyl chloride Product This compound-P Intermediate3->Product Etherification

Caption: A synthetic route for the preparation of this compound-P.

Metabolic Pathway of this compound-P in Rats

In rats, this compound-P undergoes extensive metabolism primarily through the glutathione conjugation pathway. This initial conjugation is followed by a series of enzymatic modifications, leading to the formation of various polar metabolites that are then excreted.

Metabolism_of_Dimethenamid_P Dimethenamid_P This compound-P Glutathione_Conjugate Glutathione Conjugate Dimethenamid_P->Glutathione_Conjugate Glutathione S-transferase Cysteine_Conjugate Cysteine Conjugate Glutathione_Conjugate->Cysteine_Conjugate Breakdown Mercapturic_Acid Mercapturic Acid Pathway Cysteine_Conjugate->Mercapturic_Acid Thiolactic_Acid_Pathway Thiolactic Acid Pathway Cysteine_Conjugate->Thiolactic_Acid_Pathway Oxidation S_Methylation_Pathway S-Methylation Pathway Cysteine_Conjugate->S_Methylation_Pathway to Mercaptan Excretion Excretion (Urine and Feces) Mercapturic_Acid->Excretion Thiolactic_Acid_Pathway->Excretion S_Methylation_Pathway->Excretion

References

Dimethenamid: A Technical Guide to its Molecular Structure and Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of the herbicide Dimethenamid. It includes detailed experimental protocols for its analysis and synthesis, presented in a format tailored for researchers and scientists in relevant fields.

Molecular Structure and IUPAC Name

This compound is a selective herbicide belonging to the chloroacetamide class of compounds.[1] Its chemical structure is characterized by a chloroacetamide moiety linked to a substituted thiophene ring through a chiral secondary amine.

The International Union of Pure and Applied Chemistry (IUPAC) name for the racemic mixture of this compound is (RS)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide .[1][2][3] The molecule possesses a stereocenter at the 1-methylethyl group, leading to two enantiomers, (R)- and (S)-Dimethenamid. The herbicidally active enantiomer is the (S)-isomer, known as this compound-P.[4] The IUPAC name for this specific enantiomer is 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide .

The molecular formula for this compound is C₁₂H₁₈ClNO₂S, and its molecular weight is 275.80 g/mol .

Below is a diagram illustrating the relationship between the core chemical structure of this compound and its IUPAC name.

Dimethenamid_Structure_Nomenclature cluster_structure Molecular Structure cluster_iupac IUPAC Name Components structure acetamide acetamide structure->acetamide Core amide group with chlorine thienyl N-(2,4-dimethyl-3-thienyl) structure->thienyl Substituted thiophene ring on Nitrogen methylethyl N-(2-methoxy-1-methylethyl) structure->methylethyl Substituted ethyl group on Nitrogen chloro 2-chloro acetamide->chloro rs (RS)- rs->structure Racemic mixture

Figure 1: Relationship between this compound's structure and IUPAC name.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its active isomer, this compound-P, is presented in the table below. These properties are crucial for understanding its environmental fate and behavior.

PropertyThis compound (Racemic)This compound-P ((S)-isomer)
Molecular Formula C₁₂H₁₈ClNO₂SC₁₂H₁₈ClNO₂S
Molecular Weight 275.80 g/mol 275.80 g/mol
Physical State Tan to brown viscous liquidYellow to dark-brown liquid
Boiling Point 127 °C at 26.7 Pa>= 280 °C
Melting Point Not clearly defined, supercooled liquid< -50 °C
Density 1.187 g/cm³ at 25 °C1.195 g/cm³ at 25 °C
Vapor Pressure 36.7 mPa at 25 °C1.8 x 10⁻⁵ mmHg
Water Solubility 1174 mg/L at 25 °C1449 mg/L at 25 °C
Log Kow (Octanol-Water Partition Coefficient) 2.151.89

Experimental Protocols

Analytical Method for this compound-P in Agricultural Commodities

This section details a gas chromatography with electron capture detection (GC-ECD) method for the quantification of this compound-P in various raw agricultural commodities (RAC).

Workflow Diagram:

GC_ECD_Workflow sample Homogenized RAC Sample extraction Extract with Methanol-Water sample->extraction filtration Filter Extract extraction->filtration partition Liquid-Liquid Partition with Hexane filtration->partition spe Solid-Phase Extraction (Florisil) partition->spe analysis GC-ECD Analysis spe->analysis Synthesis_Pathway start1 L-Alanine reduction Reduction (e.g., NaBH4) start1->reduction intermediate1 (2S)-1-hydroxypropyl-2-amine reduction->intermediate1 methylation Methylation (e.g., dimethylsulfate) intermediate1->methylation intermediate2 (2S)-1-methoxypropyl-2-amine methylation->intermediate2 condensation Condensation intermediate2->condensation start2 2,4-dimethyl-3-hydroxythiophene start2->condensation intermediate3 N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)-amine condensation->intermediate3 acylation Acylation with Chloroacetyl Chloride intermediate3->acylation product This compound-P acylation->product

References

Discovery and developmental history of Dimethenamid herbicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Developmental History of Dimethenamid Herbicide

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family. It is valued for its broad-spectrum control of annual grasses and small-seeded broadleaf weeds in a variety of crops. This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and biological efficacy of this compound, with a particular focus on its more active isomer, this compound-P.

Discovery and Developmental History

This compound was originally developed by Syngenta and later commercialized by BASF. The initial patent for this compound was filed in 1982.[1] The first registration of this compound in the United States occurred in 1993.[2] This initial formulation was a racemic mixture of the R and S isomers in a 50:50 ratio.[2]

Subsequent research revealed that the S-isomer is the more biologically active enantiomer.[2] This discovery led to the development of this compound-P, an enriched formulation containing a 90:10 ratio of the S-isomer to the R-isomer.[2] this compound-P was first registered in the United States in 1999 and offers the advantage of providing the same level of weed control as the original formulation but at a lower application rate.

This compound and this compound-P are registered for use on a wide range of agricultural crops, including corn, soybeans, peanuts, grain sorghum, and dry beans. They are also used in non-agricultural settings such as landscape and grounds maintenance, turfgrass, and ornamental production.

Chemical Synthesis

The chemical name for this compound is 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide. The synthesis of this compound, and specifically the more active S-isomer (this compound-P), has been approached through several patented routes.

Two primary chemical synthesis routes for this compound-P have been detailed:

  • Route 1: This route starts with (R)-lactic acid isobutyl ester. This is reacted with p-nitrobenzene sulfonyl chloride, followed by a reaction with 2,4-dimethyl-3-aminothiophene. The subsequent intermediate is reduced with lithium aluminum hydride and then reacted with chloroacetyl chloride, followed by etherification to yield this compound-P. However, this method is not ideal for large-scale production due to the high cost of starting materials and the use of hazardous reagents like lithium aluminum hydride.

  • Route 2: This route begins with L-alanine, which is reduced to L-alaninol. Methylation with dimethyl sulfate produces (S)-1-methoxy-2-propylamine. This key intermediate is then condensed with 2,4-dimethyl-3-hydroxythiophene and subsequently reacted with chloroacetyl chloride to produce this compound-P.

Below is a DOT script visualizing the second, more commercially viable, synthetic pathway for this compound-P.

Dimethenamid_P_Synthesis L_Alanine L-Alanine L_Alaminol L-Alaminol L_Alanine->L_Alaminol Reduction (e.g., NaBH4) S_Amine (S)-1-methoxy-2-propylamine L_Alaminol->S_Amine Methylation (e.g., Dimethyl sulfate) Intermediate N-(2,4-dimethyl-3-thienyl)- (S)-1-methoxy-2-propylamine S_Amine->Intermediate Condensation Thiophene 2,4-dimethyl-3-hydroxythiophene Thiophene->Intermediate Dimethenamid_P This compound-P Intermediate->Dimethenamid_P Reaction with Chloroacetyl chloride

Caption: Chemical Synthesis Pathway for this compound-P.

Mode of Action

This compound is classified as a Group 15 herbicide (WSSA) or a Group K3 herbicide (HRAC). Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth.

The herbicidal action of this compound occurs during seed germination. It is absorbed by the emerging shoots (coleoptiles) of grasses and the roots and shoots of broadleaf weeds. By inhibiting VLCFA synthesis, this compound disrupts cell division and elongation, which prevents the weed seedlings from emerging from the soil. This pre-emergent activity is critical as it eliminates weed competition with crops at the earliest stages of growth.

The following DOT script illustrates the mode of action of this compound.

Mode_of_Action This compound This compound-P Uptake Uptake by emerging shoots and roots This compound->Uptake Inhibition Inhibition Uptake->Inhibition VLCFA_Enzyme VLCFA Elongase Enzyme VLCFA_Synthesis Very Long-Chain Fatty Acid Synthesis VLCFA_Enzyme->VLCFA_Synthesis Catalyzes Inhibition->VLCFA_Enzyme Blocks Cell_Division Inhibition of Cell Division & Elongation VLCFA_Synthesis->Cell_Division Essential for Weed_Control Weed Seedling Fails to Emerge Cell_Division->Weed_Control Leads to

Caption: Mode of Action of this compound-P.

Structure-Activity Relationship (SAR)

The development of this compound-P is a classic example of the importance of stereochemistry in pesticide activity. This compound has two chiral elements, leading to four possible stereoisomers. The key chiral center is on the 2-methoxy-1-methylethyl group attached to the amide nitrogen.

Initial studies and commercialization focused on the racemic mixture of the (S)- and (R)-enantiomers. However, further research demonstrated that the herbicidal activity resides almost exclusively in the (S)-enantiomer. This finding was significant as it allowed for the development of this compound-P, which contains a higher concentration of the active S-isomer. The practical benefit of this is a reduction in the amount of active ingredient released into the environment while maintaining or enhancing herbicidal efficacy.

Quantitative Data: Efficacy of this compound-P

Numerous field trials have been conducted to evaluate the efficacy of this compound-P for weed control in various crops. The following table summarizes data from selected studies, demonstrating the effectiveness of this compound-P at different application rates.

CropTarget Weed(s)Application Rate (g a.i./ha)Weed Control Efficiency (%)Reference
MaizeEchinochloa colona, Cyperus rotundus, Commelina benghalensis67082.54 - 93.09
MaizeMixed annual grasses and broadleaf weeds425 + 500 (with Pendimethalin)78 - 100
MaizeMixed annual grasses and broadleaf weeds850 + 1000 (with Pendimethalin)91 - 100
Green BeansAmaranthus powellii68097.2
Green BeansFumaria spp.135070.0
Sweet CornDigitaria ciliaris90088.9

Note: a.i./ha = active ingredient per hectare. Efficacy can vary based on soil type, environmental conditions, and weed pressure.

Experimental Protocols

The evaluation of a herbicide like this compound involves a series of standardized experimental protocols, from laboratory bioassays to large-scale field trials.

Laboratory Bioassay for Herbicide Efficacy
  • Objective: To determine the intrinsic activity of the herbicide on target weed species under controlled conditions.

  • Methodology:

    • Weed seeds are surface-sterilized and placed in petri dishes containing a growth medium (e.g., agar or filter paper).

    • A range of this compound-P concentrations are applied to the growth medium.

    • The petri dishes are incubated in a growth chamber with controlled light, temperature, and humidity.

    • After a set period (e.g., 7-14 days), the germination percentage, root length, and shoot length of the seedlings are measured.

    • The data is used to calculate the GR50 (the concentration required to inhibit growth by 50%) for each weed species.

Field Trial for Weed Control Efficacy and Crop Safety
  • Objective: To evaluate the performance of the herbicide under real-world agricultural conditions.

  • Methodology:

    • Site Selection: A field with a known history of target weed infestation is selected. The soil type and organic matter content are characterized.

    • Experimental Design: A randomized complete block design is typically used with multiple replications (usually 3-4) for each treatment.

    • Treatments: Treatments include an untreated control, this compound-P at various application rates (e.g., 0.5x, 1x, and 2x the proposed label rate), and often a commercial standard herbicide for comparison.

    • Application: The herbicide is applied using a calibrated sprayer to ensure accurate and uniform application. For pre-emergent herbicides like this compound-P, application occurs after planting but before crop and weed emergence.

    • Data Collection:

      • Weed Control: Weed density and biomass are assessed at specific intervals after application (e.g., 2, 4, and 8 weeks). This is often done by counting weeds in randomly placed quadrats within each plot.

      • Crop Injury (Phytotoxicity): The crop is visually assessed for any signs of injury, such as stunting, chlorosis, or necrosis, using a standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is crop death).

      • Yield: At the end of the growing season, the crop is harvested from the center of each plot to determine the yield.

    • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine if there are significant differences between the treatments.

The following DOT script provides a generalized workflow for a herbicide efficacy field trial.

Field_Trial_Workflow Start Start: Site Selection & Characterization Design Experimental Design (Randomized Complete Block) Start->Design Planting Crop Planting Design->Planting Application Herbicide Application (Pre-emergence) Planting->Application Assessment1 Data Collection (2-4 WAA) - Weed Control - Crop Injury Application->Assessment1 Assessment2 Data Collection (8 WAA) - Weed Control - Crop Injury Assessment1->Assessment2 Harvest Crop Harvest & Yield Measurement Assessment2->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis End End: Efficacy & Safety Report Analysis->End Caption *WAA = Weeks After Application

Caption: Generalized Workflow for a Herbicide Efficacy Field Trial.

Conclusion

The development of this compound and its subsequent refinement into this compound-P represents a significant advancement in weed management technology. Through a detailed understanding of its chemical synthesis, mode of action, and structure-activity relationships, researchers were able to produce a more efficient and environmentally conscious herbicide. The extensive field testing and clear experimental protocols have established this compound-P as a reliable tool for pre-emergent weed control in a wide array of agricultural and non-agricultural systems, helping to ensure crop yields and maintain landscape aesthetics.

References

Metabolic Pathways of Dimethenamid in Target Weed Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethenamid, a member of the chloroacetamide herbicide family, is widely utilized for the pre-emergence control of annual grasses and small-seeded broadleaf weeds in various crops. Its efficacy relies on the inhibition of very-long-chain fatty acid synthesis, ultimately leading to the disruption of cell division and plant death. However, the emergence of herbicide-resistant weed biotypes poses a significant challenge to sustainable agriculture. Understanding the metabolic pathways of this compound in target weed species is crucial for developing effective resistance management strategies and for the discovery of new herbicidal compounds. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism in key weed species, with a focus on quantitative data, experimental protocols, and the enzymatic systems involved.

Core Metabolic Pathways

The detoxification of this compound in plants primarily proceeds through a three-phase metabolic pathway, a common mechanism for xenobiotic detoxification.

  • Phase I: Modification. The initial phase involves the modification of the this compound molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (CYPs) are key enzymes in this phase, introducing functional groups that increase the molecule's reactivity and water solubility. While direct evidence for CYP-mediated oxidation of this compound in many weed species is limited, it is a well-established pathway for other chloroacetamide herbicides and is implicated in the metabolism of this compound in some resistant weed populations.

  • Phase II: Conjugation. In this pivotal detoxification step, the modified (or parent) this compound molecule is conjugated with endogenous molecules, most notably glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This conjugation significantly increases the water solubility of the herbicide and renders it non-phytotoxic. The resulting glutathione conjugate is the primary metabolite of this compound found in many plant species.

  • Phase III: Sequestration. The final phase involves the transport and sequestration of the conjugated metabolites into the vacuole or cell wall, effectively removing them from the cytoplasm and preventing any potential interference with cellular processes. This transport is typically mediated by ATP-binding cassette (ABC) transporters.

Metabolic Pathways in Key Target Weed Species

While detailed quantitative data on this compound metabolism is not available for all target weed species, studies on closely related chloroacetamide herbicides and resistant populations provide significant insights.

Amaranthus tuberculatus (Common Waterhemp)

Waterhemp has emerged as a model species for studying metabolic herbicide resistance. While direct quantitative metabolism studies on this compound in this species are limited, extensive research on the closely related chloroacetamide herbicide, S-metolachlor, provides a strong basis for understanding this compound detoxification.[1][2][3] Resistant waterhemp populations have been shown to exhibit enhanced metabolism of S-metolachlor, a mechanism that also confers reduced sensitivity to this compound-P.[3] This enhanced metabolism is attributed to the increased activity of both GSTs and CYPs.[1]

Quantitative Data on S-metolachlor Metabolism in Amaranthus tuberculatus

PopulationHerbicideTime for 90% Dissipation (DT90) (hours)Primary Metabolic PathwayReference
Resistant (CHR, SIR)S-metolachlor< 3.2GST conjugation & CYP oxidation
Sensitive (WUS)S-metolachlor> 6.0GST conjugation
Tolerant Crop (Corn)S-metolachlor< 3.2GST conjugation
Setaria faberi (Giant Foxtail)

Research has demonstrated the presence of multiple glutathione S-transferase isoenzymes in Setaria faberi that are capable of detoxifying chloroacetamide herbicides. This indicates that GST-mediated conjugation is a primary metabolic pathway for this compound in this species. Although specific kinetic data for this compound are not available, the characterization of these enzymes with other chloroacetanilides like metolachlor and alachlor confirms their role in herbicide detoxification. The levels of these GSTs were found to be lower than in tolerant maize, which may contribute to the susceptibility of giant foxtail to these herbicides.

GST Isoenzymes Identified in Setaria faberi and their Activity Towards Chloroacetanilides

IsoenzymeSubstrateReference
SfaGST1Metolachlor, Alachlor
SfaGST2Metolachlor, Alachlor
SfaGST3Metolachlor, Alachlor
SfaGST4Metolachlor, Alachlor
Echinochloa crus-galli (Barnyardgrass)

Metabolic resistance to various herbicides, particularly those targeting acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase), has been well-documented in Echinochloa crus-galli and is often attributed to enhanced cytochrome P450 activity. While direct evidence for P450-mediated metabolism of this compound in this species is lacking, the known versatility of P450 enzymes in metabolizing a wide range of xenobiotics suggests that this is a likely pathway. It is plausible that P450s contribute to the detoxification of this compound through oxidative modifications prior to subsequent conjugation reactions.

Chenopodium album (Common Lambsquarters)

There is a notable lack of specific research on the metabolic pathways of this compound in Chenopodium album. Based on general plant detoxification mechanisms, it is hypothesized that metabolism in this species would also involve an initial modification step, likely mediated by CYPs, followed by conjugation with glutathione or glucose. Further research is required to elucidate the specific enzymes and metabolites involved in this compound detoxification in this common weed.

Visualizing the Metabolic Pathways and Experimental Workflows

Dimethenamid_Metabolism cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration This compound This compound Oxidized_this compound Oxidized Metabolite This compound->Oxidized_this compound Cytochrome P450s (Oxidation) Glutathione_Conjugate Glutathione Conjugate (Non-phytotoxic) This compound->Glutathione_Conjugate Glutathione S-Transferases (GSTs) + Glutathione (GSH) Oxidized_this compound->Glutathione_Conjugate GSTs + GSH Vacuole Vacuole / Cell Wall Glutathione_Conjugate->Vacuole ABC Transporters

Figure 1: Generalized metabolic pathway of this compound in target weed species.

Experimental_Workflow start Start: Weed Seedlings (Resistant & Susceptible Biotypes) treatment Treatment with Radiolabeled ([14C]-Dimethenamid) start->treatment time_course Time-Course Sampling (e.g., 0, 2, 4, 8, 24 hours) treatment->time_course extraction Metabolite Extraction (e.g., Acetonitrile/Water) time_course->extraction analysis Metabolite Analysis (LC-MS/MS) extraction->analysis enzyme_assays Enzyme Assays (GST and CYP activity) extraction->enzyme_assays quantification Quantification of Parent Herbicide and Metabolites analysis->quantification data_analysis Data Analysis and Metabolic Rate Calculation quantification->data_analysis enzyme_assays->data_analysis end End: Determination of Metabolic Pathways data_analysis->end

Figure 2: General experimental workflow for studying this compound metabolism.

Experimental Protocols

Detailed protocols for studying herbicide metabolism are essential for obtaining reliable and comparable data. The following sections outline key experimental methodologies.

Herbicide Metabolism Study using Radiolabeled Compounds

This protocol provides a general framework for investigating the rate and pathway of this compound metabolism in weed species.

1. Plant Material and Growth Conditions:

  • Grow susceptible and resistant weed biotypes from seed in a controlled environment (growth chamber or greenhouse).

  • Use a consistent soil or soilless media and maintain uniform conditions for temperature, light, and humidity.

  • Plants are typically treated at the 2-4 leaf stage.

2. Herbicide Treatment:

  • Synthesize or procure radiolabeled this compound, typically with ¹⁴C.

  • Apply a known concentration of [¹⁴C]-dimethenamid to the leaves or roots of the plants. For leaf application, a micro-syringe is used to apply small droplets. For root application, the herbicide is added to the hydroponic solution.

3. Time-Course Sampling:

  • Harvest whole plants or specific tissues (leaves, stems, roots) at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

4. Metabolite Extraction:

  • Homogenize the frozen plant tissue in a suitable extraction solvent, commonly an acetonitrile:water mixture (e.g., 80:20, v/v).

  • Centrifuge the homogenate to pellet plant debris.

  • Collect the supernatant containing the parent herbicide and its metabolites.

  • The remaining plant material can be combusted in a biological oxidizer to determine the amount of non-extractable (bound) radioactivity.

5. Metabolite Analysis and Quantification:

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and a Mass Spectrometer (LC-MS/MS).

  • The HPLC separates the parent this compound from its metabolites based on their polarity.

  • The radiodetector quantifies the amount of radioactivity in each peak, allowing for the determination of the relative abundance of the parent compound and each metabolite.

  • The MS/MS provides structural information for the identification of the metabolites.

  • Calculate the percentage of the applied radioactivity corresponding to the parent compound and each metabolite at each time point.

  • Determine the metabolic rate (e.g., half-life or DT90) by plotting the disappearance of the parent compound over time.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the activity of specific detoxification enzymes, such as GSTs and CYPs.

1. Enzyme Extraction:

  • Glutathione S-Transferases (GSTs): Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl) and centrifuge to obtain a crude enzyme extract (cytosolic fraction).

  • Cytochrome P450s (CYPs): Perform differential centrifugation of the homogenate to isolate the microsomal fraction, which is enriched in CYPs.

2. GST Activity Assay:

  • The assay measures the rate of conjugation of a model substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB) or this compound with glutathione.

  • The reaction mixture contains the enzyme extract, GSH, and the substrate.

  • The formation of the glutathione conjugate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

  • Enzyme activity is typically expressed as nmol of conjugate formed per minute per mg of protein.

3. CYP Activity Assay:

  • Assaying CYP activity is more complex and often involves incubating the microsomal fraction with the herbicide and NADPH (a required cofactor).

  • The reaction is stopped, and the metabolites are extracted and analyzed by LC-MS/MS to determine the rate of metabolite formation.

  • The involvement of CYPs can be confirmed by using specific CYP inhibitors, such as malathion or piperonyl butoxide, which should reduce the rate of metabolism.

Conclusion

The metabolism of this compound in target weed species is a complex process primarily involving glutathione S-transferases and, in some cases, cytochrome P450 monooxygenases. Enhanced metabolism through these enzymatic systems is a key mechanism of resistance in problematic weeds like Amaranthus tuberculatus. A thorough understanding of these metabolic pathways, supported by robust quantitative data and standardized experimental protocols, is essential for the development of sustainable weed management strategies. Future research should focus on generating specific quantitative data for this compound metabolism in a wider range of weed species and on identifying the specific GST and CYP isozymes involved in conferring resistance. This knowledge will be invaluable for the design of novel herbicides that can overcome metabolic resistance and for the development of effective integrated weed management programs.

References

The Environmental Journey of Dimethenamid: A Technical Guide to its Fate and Dissipation in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethenamid, a selective chloroacetamide herbicide, is widely utilized for the control of annual grasses and broadleaf weeds in a variety of agricultural crops. Understanding its environmental fate and dissipation is paramount for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth analysis of the behavior of this compound in soil and aquatic environments, summarizing key quantitative data, detailing experimental methodologies, and visualizing its transformation pathways.

Physicochemical Properties and Environmental Mobility

This compound is a chiral molecule, with the herbicidal activity primarily attributed to the S-isomer, known as this compound-P.[1][2][3] It is characterized by high water solubility and low volatility, suggesting that volatilization is not a significant dissipation pathway.[1][4] The mobility of this compound in soil is governed by its sorption characteristics, which are influenced by soil properties.

Table 1: Key Physicochemical and Environmental Fate Properties of this compound

ParameterValueInterpretationReferences
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 90 - 474 mL/gMobile to Moderately Mobile
37.66 - 138.24Low sorption in Brazilian soils
105 - 396 mL/gStrongly sorbed to soil particles
Aerobic Soil Half-Life (DT50) 7 - 41 daysModerately Persistent
13 days (Typical Lab at 20°C)Non-persistent
10 - 20 days (Field studies)Non-persistent
29 - 69 daysModerately Persistent
Anaerobic Soil Half-Life (DT50) 54 daysMore persistent under anaerobic conditions
13 - 14 days (in flooded soil microcosms)Degradation occurs under anaerobic conditions
Water Solubility 1174 mg/LHighly Soluble
Aqueous Photolysis Half-Life 51 daysPersistent to aqueous photolysis
Hydrolysis Stable at pH 5, 7, and 9Stable to hydrolysis

Dissipation in the Soil Environment

The primary route of this compound dissipation in the terrestrial environment is through microbial degradation under aerobic conditions. The rate of degradation is influenced by soil properties such as organic matter content, texture, and pH.

Aerobic Degradation

Under aerobic conditions, this compound is moderately persistent, with reported half-lives (DT50) ranging from 7 to 41 days. The major degradation pathway involves the formation of two primary metabolites: this compound oxanilic acid (oxalamide) and this compound ethanesulfonic acid (sulfonate). These metabolites are considered residues of toxicological concern in drinking water.

Dimethenamid_Degradation_Soil This compound This compound Oxalamide This compound Oxanilic Acid (Oxalamide) This compound->Oxalamide Microbial Oxidation Sulfonate This compound Ethanesulfonic Acid (Sulfonate) This compound->Sulfonate Microbial Oxidation Bound_Residues Soil-Bound Residues Oxalamide->Bound_Residues Mineralization Mineralization (CO2) Oxalamide->Mineralization Sulfonate->Bound_Residues Sulfonate->Mineralization Soil_Sorption_Workflow cluster_sorption Sorption Phase cluster_desorption Desorption Phase Soil_Sample Soil Sample Preparation (sieving, characterization) Incubation Incubate Soil with Solution (e.g., 24h shaking at constant temp) Soil_Sample->Incubation Herbicide_Solution Prepare this compound Solutions (varying concentrations in 0.01 M CaCl2) Herbicide_Solution->Incubation Centrifugation Centrifuge and Filter Incubation->Centrifugation Analysis_S Analyze Supernatant for this compound (e.g., HPLC-MS/MS) Centrifugation->Analysis_S Replace_Supernatant Replace Supernatant with CaCl2 Solution Centrifugation->Replace_Supernatant Data_Analysis Calculate Sorption (Kd, Koc) and Desorption Parameters (Freundlich or Langmuir isotherms) Analysis_S->Data_Analysis Re_Incubate Re-incubate and Shake (e.g., 24h) Replace_Supernatant->Re_Incubate Re_Centrifuge Centrifuge and Filter Re_Incubate->Re_Centrifuge Analysis_D Analyze Supernatant for Desorbed this compound Re_Centrifuge->Analysis_D Analysis_D->Data_Analysis

References

Toxicological profile of Dimethenamid and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile of Dimethenamid and its Metabolites

Executive Summary

This compound is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds. It exists as a racemic mixture of S and R-enantiomers. The herbicidal activity is primarily associated with the S-enantiomer, known as this compound-P. This document provides a comprehensive toxicological profile of this compound and its principal metabolites, synthesizing data from a range of non-clinical studies. The primary target organ for this compound toxicity is the liver, with effects such as increased liver weight and hepatocellular hypertrophy observed across multiple species. The toxicological profiles of racemic this compound and this compound-P are considered equivalent. The compound is rapidly and extensively metabolized, primarily through the glutathione conjugation pathway.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration in rats, this compound is well absorbed, with total absorption estimated to be between 92.8% and 94.5%.[1][2] Dermal absorption is significantly lower; in rats, the maximum absorption was 18% after an 8-hour exposure, and the rate in humans is predicted to be approximately 4%.[1]

Distribution: After absorption, this compound distributes to various tissues, with the highest concentrations initially found in the adrenals, pancreas, kidney, spleen, and liver.[1] Notably, radioactivity from labeled this compound was found to be mainly associated with erythrocytes in rats, a binding phenomenon not observed in human blood.[1] There is no evidence that this compound or its metabolites tend to accumulate in rat tissues.

Metabolism: this compound undergoes rapid and extensive metabolism in rats, with only 1-2% of the parent compound excreted unchanged. Over 40 metabolites have been detected, with about 20 being identified. The primary metabolic route is the glutathione conjugation pathway, leading to the formation of a cysteine conjugate (M25) and mercapturate (M17). Other metabolic transformations include reductive dechlorination (forming M3), oxidation (forming M4, M23), hydroxylation (M5, M11, M15), O-demethylation (M7, M12), and cyclization. Two significant metabolites found in soil and plants, the oxalamide (M23) and the sulfonate (M27), are also products of metabolism in rats.

Excretion: Excretion is rapid and occurs primarily via the bile. In bile-duct cannulated rats, biliary excretion accounted for 75-82% of the administered dose, with 8-12% excreted in urine and 2-4% in feces. At high doses (1000 mg/kg bw), a greater proportion is excreted via the kidneys, suggesting saturation of the biliary excretion pathway.

Toxicological Data

The toxicological data for this compound-P and the racemic mixture are largely comparable.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes. It is not an eye irritant but is a slight skin irritant and a dermal sensitizer.

Parameter Species Route Test Substance Value (mg/kg bw or mg/L) Reference
LD50Rat (male)OralThis compound-P429
LD50Rat (female)OralThis compound-P531
LD50Rat (male)OralRacemic this compound371
LD50Rat (female)OralRacemic this compound427
LD50RabbitDermalThis compound-P & Racemic> 2000
LC50 (4h)RatInhalationThis compound-P & Racemic> 2.2 - > 5.16
Skin IrritationRabbitDermalThis compound-P & RacemicSlightly irritating
Eye IrritationRabbitOcularThis compound-P & RacemicNot irritating
Skin SensitizationGuinea PigDermalThis compound-P & RacemicSensitizing
Subchronic and Chronic Toxicity & Carcinogenicity

Long-term exposure studies in mice, rats, and dogs identified the liver as the primary target organ. Effects included reduced body-weight gain and liver enlargement (hepatocellular hypertrophy). There was no evidence of carcinogenic potential in long-term studies in rats and mice.

Study Duration Species Effect NOAEL (mg/kg bw/day) Reference
12-monthDogLiver effects, body-weight gain10 (racemic)
24-monthRatLiver effects (bile-duct hyperplasia), body weight7 (racemic)
21-dayRabbit (Dermal)Systemic effects1000 (racemic)
Genotoxicity

This compound is considered not genotoxic in vivo or in vitro. An equivocal result was noted in one of three in vitro assays for unscheduled DNA synthesis with the racemic mixture, but all other assays were negative. The key metabolites, M23 (oxalamide) and M27 (sulfonate), were also found to be non-mutagenic.

Reproductive and Developmental Toxicity

This compound is not considered a reproductive toxicant or a teratogen. Developmental effects, such as reduced fetal body weight and increased early deaths, were observed only at doses that also caused significant maternal toxicity.

Study Type Species Effect NOAEL (mg/kg bw/day) Reference
ReproductiveRatNone175 (racemic)
DevelopmentalRatReduced fetal body weight300 (this compound-P)
DevelopmentalRabbitMaternal toxicity, abortions37.5 (maternal), 75 (developmental)
Neurotoxicity

No evidence of specific neurotoxicity was observed in acute, short-term, or long-term studies. However, at high doses associated with general toxicity in acute and developmental studies, non-specific neurological effects such as lethargy, excessive salivation, piloerection (bristling of hair), and decreased motor activity were reported in rats.

Toxicity of Metabolites

The major soil and rat metabolites, M23 (oxalamide) and M27 (sulfonate), have been tested and show low acute toxicity. Due to insufficient specific toxicity data for these degradates, regulatory agencies often use the toxicological values of the parent compound for risk assessment.

Parameter Species Test Substance Value (mg/kg bw) Reference
Acute Oral LD50RatMetabolite M23 (Oxalamide)> 5000
Acute Oral LD50RatMetabolite M27 (Sulfonate)> 5000
Genotoxicity (Ames & Micronucleus)-Metabolites M23 & M27Non-mutagenic

Experimental Protocols

Representative Protocol: Acute Oral Toxicity (Modified from OECD 420)
  • Test Substance: this compound-P or Racemic this compound, diluted in 0.5% w/v methylcellulose in water.

  • Test Species: Fasted Sprague-Dawley rats (5 males, 5 females per group).

  • Administration: Single dose by oral gavage.

  • Dosage Levels: A limit test may be performed at 2000 or 5000 mg/kg bw. For dose-finding, multiple dose groups are used.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in activity, posture, respiration), and body weight changes for 14 days post-dosing.

  • Endpoint: A gross autopsy is performed on all animals at the end of the observation period. The LD50 value is calculated.

Representative Protocol: Two-Generation Reproductive Toxicity (Modified from OECD 416)
  • Test Substance: Racemic this compound administered via diet.

  • Test Species: Sprague-Dawley rats.

  • Administration: The test substance is mixed into the diet and administered continuously to male and female rats (P generation) for a pre-mating period and through mating, gestation, and lactation. The F1 offspring are then selected and administered the same diet through maturity, mating, and production of the F2 generation.

  • Dosage Levels: Multiple dose levels are used to establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Observations: Endpoints include effects on adult body weight, food consumption, mating performance, fertility, length of gestation, litter size, pup viability, and pup weight. Gross and microscopic pathology are performed on P and F1 adults.

  • Endpoint: The NOAEL for reproductive function and parental/offspring toxicity is determined.

Representative Protocol: Bacterial Reverse Mutation Test (Ames Test, Modified from OECD 471)
  • Test Substance: this compound or its metabolites (e.g., M23, M27).

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Administration: The test substance is incubated with the bacterial strains on a minimal agar medium.

  • Dosage Levels: A wide range of concentrations is tested in triplicate.

  • Observations: After incubation (typically 48-72 hours), the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the solvent control.

Visualizations

Metabolic Pathway of this compound

Dimethenamid_Metabolism cluster_glutathione Primary Pathway: Glutathione Conjugation cluster_other Other Pathways parent This compound glut_conj Glutathione Conjugate parent->glut_conj GSH Transferase oxidation Oxidation parent->oxidation reductive_dechlor Reductive Dechlorination parent->reductive_dechlor hydroxylation Hydroxylation parent->hydroxylation cys_conj Cysteine Conjugate (M25) glut_conj->cys_conj mercapturate Mercapturate (M17) cys_conj->mercapturate m23 Oxalamide (M23) oxidation->m23 m3 M3 reductive_dechlor->m3 m5_m11 M5, M11, etc. hydroxylation->m5_m11

Caption: Simplified metabolic pathway of this compound in rats.

Experimental Workflow: Acute Oral Toxicity Study

Acute_Oral_Toxicity_Workflow start Animal Selection (e.g., Sprague-Dawley Rats) acclimation Acclimation Period (Min. 5 days) start->acclimation fasting Fasting Period (Overnight) acclimation->fasting dosing Single Dose Administration (Oral Gavage) fasting->dosing observation Observation Period (14 Days) - Clinical Signs - Body Weight - Mortality dosing->observation termination Humane Euthanasia observation->termination autopsy Gross Necropsy termination->autopsy analysis Data Analysis (LD50 Calculation) autopsy->analysis

Caption: General workflow for an acute oral toxicity study.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_s9 Metabolic Activation start Prepare Bacterial Strains (e.g., S. typhimurium) s9_plus Test Substance + Bacteria + S9 Mix start->s9_plus s9_minus Test Substance + Bacteria - S9 Mix start->s9_minus incubation Incubate Plates (37°C for 48-72h) s9_plus->incubation s9_minus->incubation controls Prepare Controls (Negative and Positive) controls->incubation counting Count Revertant Colonies incubation->counting analysis Analyze Results (Compare to controls) counting->analysis

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dimethenamid in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

These application notes provide detailed protocols for the quantitative analysis of the herbicide Dimethenamid and its active enantiomer, this compound-P, in soil matrices. The methodologies outlined are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring. Two primary analytical techniques are presented: a highly sensitive and specific method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a robust and widely accessible method using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Introduction

This compound is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds in various crops.[1] Its presence and persistence in soil are of environmental interest, necessitating reliable and sensitive analytical methods for its detection and quantification. These protocols provide comprehensive guidance on sample preparation, extraction, cleanup, and instrumental analysis for accurate determination of this compound residues in soil.

Method 1: Analysis of this compound-P in Soil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS for highly selective and sensitive quantification of this compound-P.

Experimental Protocol

1. Sample Preparation and Extraction (QuEChERS)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.

  • Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

  • Vortex for 30 seconds to disperse the sorbent.

  • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumental Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Analysis of this compound in Soil by Gas Chromatography with Electron Capture Detection (GC-ECD)

This method provides a reliable and cost-effective approach for the determination of this compound in soil samples. It involves a solvent extraction followed by a Florisil® solid-phase extraction (SPE) cleanup.

Experimental Protocol

1. Sample Preparation and Extraction

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Extraction:

    • Weigh 25 g of the homogenized soil into a 250 mL Erlenmeyer flask.

    • Add 50 mL of a methanol-water (2:1, v/v) solution.

    • Shake on a mechanical shaker for 30 minutes.

    • Filter the extract through a Büchner funnel with a Whatman No. 1 filter paper.

    • Transfer the filtrate to a separatory funnel and add 50 mL of hexane.

    • Shake vigorously for 1 minute and allow the layers to separate.

    • Collect the upper hexane layer. Repeat the hexane extraction on the aqueous layer and combine the hexane extracts.

2. Florisil® Solid-Phase Extraction (SPE) Cleanup

  • Column Preparation: Add 10 g of activated Florisil® to an SPE cartridge.

  • Conditioning: Pre-rinse the cartridge with 20 mL of hexane.

  • Sample Loading: Load the combined hexane extract onto the Florisil® cartridge.

  • Elution: Elute the cartridge with 50 mL of a hexane:acetone (9:1, v/v) mixture.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-ECD Instrumental Analysis

  • GC System: A gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 260°C, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Carrier Gas: Nitrogen or Helium at a constant flow.

  • Injection Volume: 1 µL, splitless.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for the described methods. This data is compiled from various studies on pesticide analysis in relevant matrices.[2][3]

Table 1: LC-MS/MS Method Performance for this compound-P in Soil

ParameterExpected Value
Linearity (R²)≥ 0.99
Recovery70 - 120%
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg
Limit of Detection (LOD)0.003 - 0.015 mg/kg
Relative Standard Deviation (RSD)< 20%

Table 2: GC-ECD Method Performance for this compound in Soil

ParameterExpected Value
Linearity (R²)≥ 0.99
Recovery69 - 103%[2]
Practical Quantification Limit (PQL)0.003 - 0.01 mg/kg[2]
Instrument Detection Limit (IDL)~0.007 µg/mL
Relative Standard Deviation (RSD)< 20%

Visualizations

Experimental_Workflow_LC_MS_MS Workflow for this compound Analysis by LC-MS/MS cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Instrumental Analysis Sample Soil Sample Collection Homogenize Sieving (2mm) & Homogenization Sample->Homogenize Hydrate Hydration with Deionized Water Homogenize->Hydrate Add_ACN Add Acetonitrile Hydrate->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex & Shake Add_Salts->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add dSPE Sorbent (PSA, C18) Transfer->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifugation Vortex2->Centrifuge2 Filter Syringe Filtration (0.22 µm) Centrifuge2->Filter LC_MSMS LC-MS/MS Analysis (MRM) Filter->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: LC-MS/MS workflow for this compound.

Experimental_Workflow_GC_ECD Workflow for this compound Analysis by GC-ECD cluster_sample_prep_gc Sample Preparation cluster_extraction_gc Solvent Extraction cluster_cleanup_gc SPE Cleanup cluster_analysis_gc Instrumental Analysis Sample_GC Soil Sample Collection Homogenize_GC Sieving (2mm) & Homogenization Sample_GC->Homogenize_GC Add_Solvent Add Methanol/Water Homogenize_GC->Add_Solvent Shake_GC Mechanical Shaking Add_Solvent->Shake_GC Filter_GC Filtration Shake_GC->Filter_GC LLE Liquid-Liquid Extraction with Hexane Filter_GC->LLE SPE_Column Florisil SPE Column Load_Sample Load Hexane Extract SPE_Column->Load_Sample Elute Elute with Hexane/Acetone Load_Sample->Elute Concentrate Concentrate Eluate Elute->Concentrate GC_ECD GC-ECD Analysis Concentrate->GC_ECD Data_GC Data Acquisition & Quantification GC_ECD->Data_GC

Caption: GC-ECD workflow for this compound.

References

Application Note: Quantification of Dimethenamid using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Dimethenamid in various sample matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample preparation using the widely adopted QuEChERS procedure, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced selectivity and sensitivity. This document provides a comprehensive experimental protocol, data presentation in a structured table, and a visual workflow diagram.

Introduction

This compound is a selective chloroacetamide herbicide used to control annual grasses and broadleaf weeds in a variety of crops. Its presence in environmental and food samples is a subject of regulatory monitoring due to potential health concerns. Consequently, a reliable and validated analytical method for its quantification is essential. Gas chromatography-mass spectrometry (GC-MS) is a preferred technique for pesticide analysis due to its high selectivity, sensitivity, and ability to provide structural confirmation.[1] This protocol outlines a complete workflow for the determination of this compound, from sample extraction to final quantification.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (PESTANAL® or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (use with caution as it may retain planar pesticides)[2]

  • Helium (carrier gas), ultra-high purity

  • Internal Standard (e.g., Terbuthylazine-d5 or Phenanthrene-d10)[3]

  • Milli-Q or equivalent purified water

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at 4°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 to 200 µg/kg (or as required for the specific application). It is recommended to prepare matrix-matched standards by spiking blank sample extracts to compensate for matrix effects.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food and environmental samples.

  • Homogenization: Homogenize a representative 10-15 g sample (e.g., fruit, vegetable, or soil). For water samples, a direct extraction or solid-phase extraction (SPE) may be more appropriate.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. The choice of sorbents may need optimization depending on the sample matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: Transfer the cleaned supernatant into a GC vial for analysis. An internal standard should be added at this stage.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/splitless inlet, operated in splitless mode. Injection volume: 1 µL.
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Column HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program Initial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min.
Transfer Line Temp. 280 °C
Mass Spectrometer Agilent 7010 MS or equivalent
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 154
Qualifier Ions m/z 230, m/z 111

Data Presentation and Analysis

The quantification of this compound is performed by constructing a calibration curve from the analysis of the working standard solutions. The peak area of the quantifier ion (m/z 154) is plotted against the concentration. The concentration in the samples is then determined from this curve.

Quantitative Data Summary
AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)LOQ (µg/kg)Recovery (%)
This compound~5.98154230111270-120

Note: Retention time and LOQ are approximate and may vary depending on the specific instrument, column, and matrix. Recovery should be determined by spiking blank samples at various concentration levels.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound.

Caption: Workflow for this compound quantification by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the quantification of this compound. The use of the QuEChERS sample preparation method allows for high-throughput analysis with good recovery and minimal matrix interference. The specified GC-MS parameters, particularly the use of SIM mode, ensure a high degree of selectivity and accuracy. This method is suitable for routine monitoring of this compound residues in a variety of complex matrices. Method validation, including the determination of linearity, limit of detection, and analyte recovery, is crucial for ensuring data quality and regulatory compliance.

References

Solid-Phase Extraction of Dimethenamid from Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of the herbicide Dimethenamid from various water samples. The methodologies outlined are based on established analytical procedures, offering robust and reliable approaches for the isolation and pre-concentration of this compound prior to chromatographic analysis.

Introduction

This compound is a chloroacetamide herbicide widely used for the control of annual grasses and broadleaf weeds in a variety of crops. Its potential to contaminate surface and groundwater necessitates sensitive and efficient analytical methods for monitoring its presence in aqueous environments. Solid-phase extraction has emerged as a superior technique to traditional liquid-liquid extraction for this purpose, offering advantages such as higher enrichment factors, reduced solvent consumption, and ease of automation. This note details the use of common SPE sorbents, including C18 and polymeric phases, for the effective extraction of this compound from water matrices.

Data Presentation: Comparison of SPE Methods

The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound from water samples. These tables provide a comparative overview of the performance of different SPE cartridges and analytical methods.

Table 1: Quantitative Performance Data for this compound SPE

SPE SorbentSample Volume (mL)Elution Solvent(s)Analytical MethodRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
C185080:20 Methanol/WaterLC/ESI-MS/MS95 - 105-0.10[1]
C18123Ethyl Acetate, then MethanolGC-MS-0.01 - 0.07-[2][3]
Polymeric (Oasis HLB)100Dichloromethane/MethanolLC-MS/MS & GC-MS/MS>65-68-0.002 - 0.02[4][5]
Carbon-based1000Methanol, then 80:20 Methylene Chloride/Methanol with 0.2% TFAALC/MS/MS---
Multi-walled Carbon Nanotubes100AcetoneGC-MS-0.002 - 0.006-

LOD: Limit of Detection; LOQ: Limit of Quantification. Dashes indicate data not specified in the cited source.

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from water samples using C18 and polymeric (Oasis HLB) cartridges.

Protocol 1: SPE using C18 Cartridge

This protocol is a generalized procedure based on common practices for pesticide residue analysis using silica-based C18 sorbents.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized Water

  • SPE Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporation System

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, pass 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Measure 100 mL of the water sample. If the sample contains suspended solids, it should be centrifuged or filtered prior to loading.

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for at least 60 minutes to remove residual water.

  • Elution:

    • Place a collection vial in the manifold.

    • Elute the retained this compound with two aliquots of 3 mL of a mixture of n-hexane and acetone (3:1 v/v).

    • Follow with a final elution using 5 mL of methanol into the same collection vial.

  • Reconstitution:

    • Evaporate the combined eluate to near dryness (approximately 0.5 mL) under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase compatible with the analytical instrument) for subsequent GC-MS or LC-MS/MS analysis.

Protocol 2: SPE using Polymeric (Oasis HLB) Cartridge

This protocol is adapted for a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which is effective for a broad range of analytes, including polar and non-polar compounds like this compound.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized Water (acidified to pH 2.5 with phosphoric acid)

  • SPE Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporation System

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the HLB cartridge.

    • Equilibrate the cartridge with 3 mL of deionized water (pH 2.5). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take 100 mL of the water sample and acidify to pH 2.5 with phosphoric acid.

    • Load the acidified sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 3 mL of deionized water.

    • Dry the cartridge thoroughly under vacuum for at least 10 minutes.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the analytes with a mixture of dichloromethane and methanol. The specific ratio and volume can be optimized, but a common approach is to use two aliquots of 3-5 mL.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis by LC-MS/MS or GC-MS/MS.

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction process for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (e.g., 100 mL) Filter Centrifuge/Filter (if needed) Sample->Filter Acidify Acidify to pH 2.5 (for HLB) Filter->Acidify Load 2. Load Sample Acidify->Load Condition 1. Condition Cartridge (e.g., Methanol, Water) Condition->Load Wash 3. Wash Cartridge (e.g., Deionized Water) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute this compound (e.g., Dichloromethane/Methanol) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis Cartridge_Selection_Logic cluster_sorbent Sorbent Choice Analyte Analyte: this compound (Moderately Polar) C18 C18 (Reversed-Phase) Good for non-polar to moderately polar compounds Analyte->C18 Interacts via hydrophobic forces HLB Polymeric (e.g., Oasis HLB) Broad-spectrum, good for polar to non-polar compounds Analyte->HLB Interacts via hydrophobic & hydrophilic forces Matrix Matrix: Water (Aqueous) Matrix->C18 Weak interaction (passes through) Matrix->HLB Weak interaction (passes through)

References

Application Notes and Protocols for the HPLC Separation of Dimethenamid Degradates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and established protocols for the high-performance liquid chromatography (HPLC) based separation and quantification of Dimethenamid and its primary degradation products. The methodologies outlined are applicable for the analysis of environmental and agricultural samples.

Introduction

This compound is a chloroacetamide herbicide used for the control of broadleaf weeds and grasses in various crops. Its degradation in the environment, primarily through aerobic soil metabolism, leads to the formation of several degradates.[1] The principal and most frequently monitored degradation products include this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OXA).[2] Additional metabolites, such as M23, M27, and M31, have also been identified.[3] The monitoring of these compounds is crucial for environmental risk assessment and ensuring food safety. This document details a robust HPLC-MS/MS method for their simultaneous analysis.

Analyte Information

CompoundAbbreviationChemical Name
This compound-P-(S)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide
This compound ESAM272-[[N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amino]carbonyl]ethanesulfonic acid
This compound OXAM23[N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)]oxalamic acid
Metabolite M31M31Not specified

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-MS/MS analysis of this compound and its degradates in water samples.

Table 1: HPLC-MS/MS Method Parameters and Performance

AnalyteRetention Time (min)Quantitation Ion (m/z)Confirmation Ion (m/z)LOQ (µg/L)LOD (µg/L)
This compound-P~6.5 - 8.04276 → 244276 → 1680.030.009
M23 (OXA)~5.4270 → 198270 → 1660.030.009
M27 (ESA)~5.1320.1 → 121320.1 → 800.030.009
M31~5.2346 → 240346 → 1980.030.009

Table 2: Recovery of this compound-P in Spiked Water Samples

Fortification Level (µg/L)Number of SamplesRecovery Range (%)Mean Recovery (%)RSD (%)
0.03 (LOQ)593-100972.8
0.3598-1031001.9

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and concentration of this compound and its degradates from water samples.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Water (HPLC grade)

  • Vacuum manifold

  • Collection vials

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water. Do not allow the cartridge to dry out.

  • Loading: Load the water sample (e.g., 123 mL) onto the conditioned cartridge at a flow rate of approximately 3-5 mL/min.

  • Washing (Optional): Wash the cartridge with a small volume of HPLC grade water to remove any interfering polar compounds.

  • Elution:

    • Elute the parent compound, this compound, with ethyl acetate.

    • Subsequently, elute the more polar degradates (ESA and OXA) with methanol.

  • Drying and Reconstitution: Evaporate the eluates to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 80:20 water:methanol with 0.1% formic acid).

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation of this compound and its degradates using a reverse-phase HPLC system coupled with a tandem mass spectrometer (MS/MS).

Instrumentation:

  • HPLC system with a binary pump and autosampler (e.g., Agilent 1200 SL Series)

  • Tandem Mass Spectrometer (e.g., Applied Biosystems MDS Sciex API 5500)

HPLC Conditions:

  • Column: Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm particle size

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Injection Volume: 100 µL

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.00 80 20
    5.00 20 80
    10.00 20 80
    10.10 80 20

    | 15.00 | 80 | 20 |

MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI), positive for this compound-P and negative for the degradates.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Refer to Table 1 for specific precursor and product ion transitions.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its degradates.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Water Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution SPE->Elution DryRecon Dry & Reconstitute Elution->DryRecon HPLC HPLC Separation (Reverse-Phase) DryRecon->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data Acquisition & Analysis MSMS->Data Result Quantification of This compound & Degradates Data->Result

Caption: HPLC analysis workflow for this compound and its degradates.

Proposed Aerobic Degradation Pathway of this compound in Soil

This diagram illustrates the proposed degradation pathway of this compound in an aerobic soil environment, leading to the formation of its major metabolites.

Degradation_Pathway cluster_metabolites Major Degradation Products This compound This compound / this compound-P M23 M23 (Oxalamide) This compound->M23 Aerobic Soil Metabolism M27 M27 (Sulfonate) This compound->M27 M7 M7 This compound->M7 M9 M9 This compound->M9 M20 M20 This compound->M20 M26 M26 (TLA) This compound->M26 M11 M11 M7->M11 [hν] M9->M11 [hν] M30 M30 (STLA) M26->M30 M31 M31 (STGA) M30->M31

Caption: Proposed aerobic degradation pathway of this compound in soil.

References

Application of Dimethenamid in Pre-emergence Weed Control Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethenamid, a selective chloroacetamide herbicide, in pre-emergence weed control research. The information is intended to guide the design and execution of laboratory and field experiments to evaluate its efficacy and crop safety.

This compound and its more active isomer, this compound-P, are classified as Group 15 herbicides.[1][2] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1][3] This disruption of lipid synthesis ultimately inhibits cell division and elongation in emerging shoots, preventing weed seedlings from growing to the soil surface.[4] It is effective for the pre-emergence control of many annual grasses, sedges, and some broadleaf weeds in a variety of crops, including corn, soybeans, peanuts, and dry beans.

Data Presentation

Table 1: Efficacy of Pre-emergence Application of this compound-P on Weed Control in Corn and Soybean
Weed SpeciesCropThis compound-P Rate (g a.i./ha)Weed Control (%)Study Reference
Redroot PigweedCorn54490-99
Common LambsquartersCorn544Poor to Fair
Common RagweedCorn54456
Green FoxtailCorn54491-96
Redroot PigweedSoybean54490-99
Common LambsquartersSoybean544Poor to Fair
Common RagweedSoybean54413
Green FoxtailSoybean544Better than pethoxamid
Table 2: Efficacy of this compound-P in Combination with Other Herbicides in Maize
Herbicide CombinationApplication Rate (g a.i./ha)Target WeedsWeed Control Efficiency (%)Study Reference
This compound-P + Pendimethalin (Pre)850 + 1000General Weeds91-100
This compound-P + Pendimethalin (Pre)637.5 + 750 (75% rate)General WeedsHigh
This compound-P + Pendimethalin (Pre)452 + 500 (50% rate)General WeedsHigh
This compound-P (post-emergence directed)670Echinochloa colona, Cyperus rotundus, Commelina benghalensis82.54-93.09
Saflufenacil + this compound-P (Pre)835Grasses, Broad-leaved weeds, Sedges85.2-87.6, 68.8-70.2, 72.0-72.9
Table 3: Crop Tolerance to Over-the-Top Applications of this compound-P (Tower EC)
Crop Tolerance CategoryApplication Rate (lb ai/A)Number of Species/GeneraStudy Reference
No or minimal transient injury0.97, 1.94, 3.8874
No phytotoxicity at 1X, injury at 2X and/or 4X0.97 (1X)30
Significant phytotoxicity at 1X0.9715

Experimental Protocols

Protocol 1: Field Efficacy and Crop Tolerance of Pre-emergence this compound Application

This protocol outlines a typical field trial to evaluate the efficacy of this compound for pre-emergence weed control and to assess crop tolerance.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Suggested plot sizes range from 10 to 30 m².

  • Treatments:

    • Untreated (weedy) control.

    • Weed-free control (maintained by hand weeding).

    • This compound-P at various rates (e.g., 544 g a.i./ha, 670 g a.i./ha).

    • Tank mixtures of this compound-P with other pre-emergence herbicides.

    • A standard commercial herbicide treatment for comparison.

2. Site Preparation and Planting:

  • Select a field with a known history of target weed infestation.

  • Perform conventional tillage and seedbed preparation appropriate for the selected crop.

  • Plant the crop at the recommended seeding rate and depth.

3. Herbicide Application:

  • Timing: Apply herbicides pre-emergence, within 48 hours of planting, before crop or weed emergence.

  • Equipment: Use a calibrated research plot sprayer with flat-fan nozzles.

  • Spray Volume: Apply in a water volume of 200 to 300 L/ha.

  • Pressure: Maintain a constant pressure between 200 and 300 kPa.

  • Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application. Avoid application when rainfall is forecast within 48 hours to reduce runoff.

4. Data Collection:

  • Weed Control:

    • Visually assess weed control at regular intervals (e.g., 2, 4, 8, and 12 weeks after application) on a scale of 0% (no control) to 100% (complete control).

    • Conduct weed density counts (plants/m²) and collect above-ground weed biomass (g/m²) from a designated quadrat within each plot.

  • Crop Injury:

    • Visually assess crop injury at 1, 2, 4, 8, and 12 weeks after application using a scale of 0 (no injury) to 10 (complete kill) or 0% to 100%. Symptoms may include stunting, chlorosis, or reduced stand.

  • Crop Yield:

    • Harvest the crop from the center rows of each plot to determine grain yield, adjusted to a standard moisture content.

5. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at p ≤ 0.05) to compare treatment means.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Herbicide Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis site_selection Site Selection & Tillage planting Crop Planting site_selection->planting pre_emergence Pre-emergence Application of this compound planting->pre_emergence weed_control Weed Control Assessment pre_emergence->weed_control crop_injury Crop Injury Assessment pre_emergence->crop_injury crop_yield Crop Yield Measurement weed_control->crop_yield stat_analysis Statistical Analysis weed_control->stat_analysis crop_injury->crop_yield crop_injury->stat_analysis crop_yield->stat_analysis mechanism_of_action This compound This compound (Group 15 Herbicide) inhibition Inhibition This compound->inhibition vlcfa Very-Long-Chain Fatty Acid (VLCFA) Synthesis cell_division Inhibition of Cell Division & Elongation vlcfa->cell_division Essential for membrane & lipid biosynthesis inhibition->vlcfa shoot_growth Inhibition of Seedling Shoot Growth cell_division->shoot_growth emergence Failure of Weed Seedling Emergence shoot_growth->emergence

References

Application Notes and Protocols for Assessing Dimethenamid-P Efficacy on Annual Grasses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and agricultural development professionals.

Introduction: Dimethenamid-P is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family (Group 15 or K).[1][2][3] It is effective for controlling a wide spectrum of annual grasses and certain broadleaf weeds in various agricultural and horticultural settings.[4] The primary mode of action for this compound-P is the inhibition of very-long-chain fatty acid synthesis, which disrupts cell division and elongation in the emerging shoots of weed seeds at the point of germination.[2] This prevents the seedlings from successfully growing and emerging from the soil. Given its pre-emergence activity, proper and standardized evaluation of its efficacy is crucial for developing effective weed management strategies.

This document provides a detailed protocol for conducting greenhouse and field trials to accurately assess the efficacy of this compound-P on target annual grasses. It outlines the experimental design, application procedures, data collection methods, and statistical analysis required for robust and reproducible results.

Experimental Objective

To evaluate and quantify the pre-emergent efficacy of various application rates of this compound-P on the control of selected annual grass species under controlled (greenhouse) and field conditions. A secondary objective is to assess any potential phytotoxicity to a desirable crop or turf species.

Signaling Pathway and Mode of Action

This compound-P acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption is a critical intervention point in early seedling development.

cluster_0 Germinating Weed Seed cluster_1 Mechanism of Action cluster_2 Result Seed Seed Germination Shoot Emerging Shoot & Root Seed->Shoot VLCFA VLCFA Synthesis (Elongase Enzyme Complex) Shoot->VLCFA Cell Cell Division & Elongation VLCFA->Cell Growth Seedling Growth Cell->Growth Result Shoot Growth Arrested (Failure to Emerge) Cell->Result Disruption Herbicide This compound-P (Chloroacetamide) Inhibition Inhibition Herbicide->Inhibition Inhibition->VLCFA

Caption: Mode of action for this compound-P, inhibiting VLCFA synthesis.

Experimental Protocols

A Randomized Complete Block Design (RCBD) is the recommended experimental design to account for potential variability within the test area (e.g., gradients in soil type, moisture, or weed seed bank).

Materials
  • Herbicide: this compound-P formulation (e.g., Tower® EC, Outlook®).

  • Target Annual Grasses: Seeds of relevant species such as annual bluegrass (Poa annua), goosegrass (Eleusine indica), large crabgrass (Digitaria sanguinalis), or green foxtail (Setaria viridis).

  • Equipment (Field): Calibrated backpack or plot sprayer with appropriate nozzles (e.g., flat fan) to ensure uniform application, measuring tools, plot markers, quadrat for sampling.

  • Equipment (Greenhouse): Pots (e.g., 15 cm diameter), potting medium (soil/sand/peat mix), greenhouse space with controlled temperature and lighting, seed planter or syringe for precise seeding, calibrated laboratory sprayer.

  • Control Treatments: An untreated control (no herbicide) is mandatory. A commercial standard or reference herbicide can be included for comparison.

  • Personal Protective Equipment (PPE): As specified by the herbicide product label.

Greenhouse Pot Study Protocol
  • Pot Preparation: Fill pots with a uniform, sterilized potting medium.

  • Seeding: Sow a pre-determined number of annual grass seeds (e.g., 50-100 seeds) evenly on the soil surface of each pot and cover lightly with a thin layer (approx. 0.5 cm) of the potting medium.

  • Experimental Design: Arrange pots in an RCBD with a minimum of 4-6 replications (blocks).

  • Herbicide Application:

    • Prepare stock solutions for the desired this compound-P rates. Include a 1X, 2X, and 4X rate to assess efficacy and potential for crop injury. The 1X rate should be based on the label recommendation (e.g., 0.98 to 1.5 lb a.i./acre).

    • Apply the herbicide treatments uniformly to the soil surface using a calibrated laboratory spray chamber.

  • Post-Application Care: Lightly irrigate the pots (approx. 1 cm of water) to incorporate the herbicide into the soil. Maintain pots in the greenhouse under optimal conditions for grass germination and growth. Water as needed to keep the soil moist.

  • Data Collection: At 14, 28, and 42 days after treatment (DAT), perform assessments for weed control, seedling counts, and biomass.

Field Trial Protocol
  • Site Selection: Choose a location with uniform soil type and a known history of the target annual grass infestation. The site should be prepared to be weed-free at the time of application.

  • Plot Establishment:

    • Establish plots of a size suitable for the application equipment and to minimize spray drift between plots (e.g., 3m x 10m).

    • Arrange plots in an RCBD with a minimum of 4 replications.

    • If a crop is being tested for tolerance, it should be planted according to standard practices before herbicide application.

  • Herbicide Application:

    • Apply treatments using a calibrated plot sprayer at a specified water volume (e.g., 200-300 L/ha) and pressure.

    • Apply the selected rates of this compound-P, an untreated control, and a reference herbicide.

  • Post-Application: If rainfall is not expected within 24-48 hours, apply irrigation (approx. 1-2 cm) to activate the herbicide.

  • Data Collection: Conduct assessments at regular intervals, such as 14, 28, 56, and 84 DAT.

cluster_0 Phase 1: Trial Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation A Site Selection & Field Preparation B Experimental Design (RCBD, 4+ Reps) A->B C Plot Establishment (e.g., 3m x 10m) B->C D Treatment Preparation (this compound-P Rates, Controls) C->D E Calibrated Application (Pre-Emergence) D->E F Post-Application Irrigation/Rainfall E->F G Data Collection at Intervals (e.g., 14, 28, 56 DAT) F->G H Assessments: - Visual Control (%) - Weed Density - Weed Biomass G->H I Statistical Analysis (ANOVA, Mean Separation) H->I J Final Report & Conclusion I->J

Caption: Experimental workflow for a field trial assessing herbicide efficacy.

Data Collection and Assessment

Consistent and objective data collection is critical for a valid assessment.

  • Visual Weed Control (%): This is the most common method for evaluating herbicide efficacy. Assess the percent reduction in the annual grass population in treated plots compared to the untreated control plots. The scale is 0% (no control, same as untreated) to 100% (complete control, no grass emergence).

  • Weed Density (plants/m²): In the center of each plot, use a quadrat (e.g., 0.25 m² or 1 m²) to count the number of emerged annual grass seedlings at each assessment timing.

  • Weed Biomass (g/m²): At the final assessment, harvest the above-ground portions of all annual grass plants within the quadrat. Dry the plant material in an oven (e.g., 70°C for 72 hours) and record the dry weight.

  • Crop/Turf Phytotoxicity (%): If a desirable plant species is present, visually assess any injury on a scale of 0% (no injury) to 100% (plant death). Note symptoms like stunting, chlorosis, or necrosis.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. Statistical analysis is necessary to determine if observed differences between treatments are significant.

Statistical Analysis
  • Data should be subjected to an Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.

  • If the ANOVA indicates a significant treatment effect (e.g., P ≤ 0.05), a mean separation test, such as Fisher's Protected Least Significant Difference (LSD) or Tukey's HSD test, should be performed to compare treatment means.

Example Data Tables

Table 1: Efficacy of this compound-P on Annual Bluegrass (Poa annua) Control 56 Days After Treatment (DAT)

TreatmentApplication Rate (kg a.i./ha)Visual Control (%)Weed Density (plants/m²)Weed Biomass (g/m²)
Untreated Control00 d150 a45.2 a
This compound-P1.085 b22 b6.8 b
This compound-P1.595 a8 c1.5 c
Reference Herbicide(Std. Rate)92 a11 bc2.1 c
P-value<0.001<0.001<0.001
LSD (0.05)5.89.54.3
Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 2: Phytotoxicity of this compound-P on Desirable Turfgrass 28 DAT

TreatmentApplication Rate (kg a.i./ha)Phytotoxicity (%)
Untreated Control00 b
This compound-P (1X)1.02 b
This compound-P (2X)2.08 a
This compound-P (4X)4.015 a
P-value0.005
LSD (0.05)4.1
Means within a column followed by the same letter are not significantly different (P > 0.05).

Conclusion and Reporting

References

Application Notes and Protocols for the Determination of Dimethenamid Residue in Raw Agricultural Commodities

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Dimethenamid and its enantiomer, this compound-P, in various raw agricultural commodities (RACs). The protocols are intended for researchers, scientists, and professionals involved in pesticide residue analysis and food safety.

Introduction

This compound is a selective chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds in a variety of crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural products to ensure consumer safety.[1] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in food. The primary analytical techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[2] This document outlines two primary methods for the determination of this compound residues: a conventional method using solid-phase extraction (SPE) for cleanup and a more modern approach utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Analytical Methods Overview

Gas Chromatography with Electron Capture Detection (GC-ECD)

A sensitive and well-established method for the analysis of this compound-P in RACs involves extraction with a methanol-water solution, followed by liquid-liquid partitioning with hexanes.[3][4][5] A subsequent cleanup step using Florisil solid-phase extraction is performed to remove interfering matrix components. Quantification is achieved using a gas chromatograph equipped with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds like this compound. This method has demonstrated good performance in various commodities such as squash, sugar beets, cabbage, and sweet corn.

QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices. It involves an initial extraction with acetonitrile followed by a partitioning step using salts to induce phase separation. A subsequent dispersive solid-phase extraction (dSPE) cleanup step removes interfering substances like pigments and lipids. This approach is significantly faster and uses less solvent compared to traditional methods. The final determination is typically performed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for a wide range of pesticides, including this compound and its metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described methods based on published studies.

Table 1: Performance Data for GC-ECD Method in Various Raw Agricultural Commodities

ParameterValue
Instrument Detection Limit (IDL)0.007 µg/mL
Practical Quantitation Limit (PQL)0.003 µg/g (based on a 25 g sample)
Recoveries in Fortified Plant Tissues69% - 103%
Recovery at Residue Limit (0.010 µg/g)~80%

Table 2: Performance Data for a QuEChERS-based LC-MS/MS Method in Maize

ParameterValue
Limit of Detection (LOD)0.008 - 1.4 µg/kg
Limit of Quantitation (LOQ)0.027 - 4.7 µg/kg
Average Recoveries70.1% - 113.8%
Inter-day Relative Standard Deviations (RSDs)≤ 21.5%

Experimental Protocols

Protocol 1: Determination of this compound-P by GC-ECD with SPE Cleanup

This protocol is based on a validated method for the analysis of this compound-P in various raw agricultural commodities.

1. Sample Preparation and Extraction

  • Homogenize a representative sample of the raw agricultural commodity.
  • Weigh 25 g of the homogenized sample into a blender jar.
  • Add a methanol-water solution and blend at high speed.
  • Filter the extract through a Büchner funnel with filter paper.
  • Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with hexanes.
  • Collect the hexane layer and evaporate it to approximately 1 mL using a rotary evaporator.
  • Further reduce the volume to a final volume of 1 mL under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup

  • Prepare a Florisil SPE cartridge by pre-conditioning it.
  • Load the concentrated extract from step 1.7 onto the cartridge.
  • Elute the column first with 35 mL of a hexanes-ethyl acetate (95:5) mixture and discard this fraction.
  • Elute the column with a second portion of 85 mL of hexanes-ethyl acetate (95:5) and collect this fraction.
  • Evaporate the collected fraction to approximately 1 mL using a rotary evaporator.
  • Adjust the final volume to 1 mL under a gentle stream of nitrogen for GC-ECD analysis.

3. Instrumental Analysis (GC-ECD)

  • Instrument: Varian 3600 Gas Chromatograph with Electron Capture Detector (or equivalent).
  • Column: J&W Scientific DB-17, 30 m x 0.25 mm (or equivalent).
  • Carrier Gas: Helium at 1 mL/min.
  • Sweep Gas: Nitrogen at 30 mL/min.
  • Injector Temperature: 250°C.
  • Detector Temperature: 350°C.
  • Oven Temperature Program: Initial temperature of 160°C for 1 min, then ramp at 25°C/min to 210°C and hold for 6 min, followed by a second ramp at 25°C/min to 280°C and hold for 2.2 min.
  • Retention Time for this compound-P: Approximately 8.1 min.

Protocol 2: Determination of this compound by QuEChERS and LC-MS/MS

This protocol provides a general workflow for the QuEChERS method, which can be adapted for various agricultural commodities.

1. Sample Preparation and Extraction

  • Homogenize a representative sample of the raw agricultural commodity.
  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10-15 mL of acetonitrile to the tube.
  • Add an appropriate internal standard.
  • Shake vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE cleanup tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove residual water).
  • Shake vigorously for 30 seconds.
  • Centrifuge at high speed for 2-5 minutes.

3. Final Preparation and Instrumental Analysis (LC-MS/MS)

  • Take an aliquot of the cleaned extract from the supernatant.
  • The extract may be analyzed directly or diluted with a suitable solvent (e.g., mobile phase) before injection.
  • Analyze the sample using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in a suitable ionization mode (e.g., positive electrospray ionization) and using multiple reaction monitoring (MRM) for quantification and confirmation.

Visualized Workflows

G cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis A Homogenized Sample (25g) B Add Methanol-Water & Blend A->B C Filter Extract B->C D Liquid-Liquid Extraction with Hexanes C->D E Concentrate Hexane Layer D->E F Load on Florisil SPE Cartridge E->F G Elute & Discard First Fraction F->G H Elute & Collect Second Fraction G->H I Concentrate to Final Volume H->I J GC-ECD Analysis I->J

Caption: Workflow for this compound analysis by GC-ECD with SPE cleanup.

G cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Homogenized Sample (10-15g) B Add Acetonitrile & Internal Standard A->B C Shake Vigorously (1 min) B->C D Add Extraction Salts & Shake C->D E Centrifuge D->E F Transfer Supernatant to dSPE Tube E->F G Shake Vigorously (30s) F->G H Centrifuge G->H I Transfer Aliquot of Clean Extract H->I J Dilute (if necessary) I->J K LC-MS/MS Analysis J->K

Caption: Workflow for this compound analysis by QuEChERS and LC-MS/MS.

References

Application Notes and Protocols for Evaluating Dimethenamid Performance in Corn

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethenamid-P, a member of the chloroacetamide chemical family, is a selective, systemic herbicide primarily used for pre-emergence control of annual grasses, sedges, and various broadleaf weeds in corn and other crops.[1][2][3] Its mode of action involves the inhibition of very-long-chain fatty acid synthesis, which disrupts cell division and elongation in emerging weed shoots, preventing them from reaching the soil surface.[1][4] To validate the efficacy and crop safety of this compound-P formulations under specific agronomic and environmental conditions, a robust and standardized field trial is essential. These notes provide a comprehensive protocol for designing and executing such a trial, ensuring the generation of reliable and reproducible data suitable for research and regulatory purposes.

Experimental Objectives

  • Primary Objective: To quantify the efficacy of this compound-P at various application rates for the control of key grass and broadleaf weeds in field corn.

  • Secondary Objectives:

    • To assess the crop safety of this compound-P on corn by evaluating phytotoxicity at different growth stages.

    • To determine the effect of this compound-P treatments on corn grain yield.

    • To compare the performance of this compound-P with a standard commercial herbicide and an untreated control.

Experimental Protocols

1. Experimental Design and Field Setup

A Randomized Complete Block Design (RCBD) is the recommended experimental design to minimize the effects of field variability, such as soil type or slope gradients. The trial should consist of multiple treatments, each replicated at least four times.

  • Site Selection: Choose a location with a known and uniform infestation of the target weed species. The field should not have been treated with a long-residual herbicide in the previous season.

  • Plot Establishment:

    • Individual plot dimensions should be standardized, for example, 3 meters wide by 10 meters long.

    • Incorporate border rows or areas between plots to prevent spray drift and other interference between adjacent treatments.

    • Mark each plot clearly with durable stakes and labels indicating the block number and treatment.

  • Crop Husbandry: Corn (Zea mays) should be planted using conventional tillage and management practices representative of the local region. Record the corn hybrid, planting date, and seeding rate.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application & Data Collection cluster_2 Phase 3: Final Evaluation SiteSelection Site Selection (Uniform Weed Pressure) FieldPrep Field Preparation (Tillage, Fertilization) SiteSelection->FieldPrep PlotLayout Plot Layout & Marking (RCBD, 4 Reps) FieldPrep->PlotLayout Planting Corn Planting PlotLayout->Planting Application Herbicide Application (Pre-emergence) Planting->Application DataCollection Data Collection (Weed & Crop Assessment) Application->DataCollection Harvest Yield Data Collection (Harvest Center Rows) DataCollection->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis

Caption: Overall experimental workflow from site selection to final data analysis.

2. Treatment and Application Protocol

Treatments should include a negative control (untreated), a positive control (standard commercial herbicide), and several rates of the experimental this compound-P formulation.

  • Herbicide Application:

    • Timing: Apply treatments pre-emergence, typically within 5 days of planting, before corn or weeds have emerged.

    • Equipment: Use a calibrated research sprayer (e.g., CO2-pressurized backpack sprayer) equipped with flat-fan nozzles to ensure uniform coverage.

    • Carrier Volume: Apply in a sufficient carrier volume, such as 200 L/ha, to ensure thorough soil coverage.

    • Weather Conditions: Record weather data (temperature, humidity, wind speed, soil moisture) at the time of application. Avoid application during high winds to prevent drift. Pre-emergent herbicides like this compound-P require rainfall or irrigation for activation.

Data Collection Protocols

Consistent and timely data collection is critical for a successful trial. Assessments should be scheduled relative to the application date (Days After Treatment - DAT).

Protocol 2.1: Weed Efficacy Assessment

  • Objective: To quantify the density and biomass of surviving weeds.

  • Methodology:

    • At 14, 28, and 56 DAT, place a 1m² quadrat in a representative area within the center of each plot.

    • Weed Density: Identify and count each weed species within the quadrat. Record the counts on a data sheet.

    • Weed Biomass (at 28 or 56 DAT): After the final density count, clip all above-ground weed biomass from within the quadrat at the soil surface.

    • Separate weeds by species, place them in labeled paper bags, and dry them in an oven at 70°C for 72 hours or until a constant weight is achieved.

    • Record the final dry weight (biomass) for each species.

Protocol 2.2: Crop Phytotoxicity Assessment

  • Objective: To visually assess corn injury from herbicide treatments.

  • Methodology:

    • At 7, 14, and 28 DAT, visually evaluate the two center rows of each plot for signs of crop injury.

    • Rate injury on a percentage scale from 0% to 100%, where 0% represents no visible injury (indistinguishable from the untreated control) and 100% represents complete crop death.

    • Symptoms to note include stunting, chlorosis (yellowing), necrosis (tissue death), and stand reduction.

Protocol 2.3: Corn Yield Assessment

  • Objective: To determine the impact of weed control on final grain yield.

  • Methodology:

    • At physiological maturity, hand-harvest the center two rows of each plot. Avoid harvesting the ends of the rows to mitigate edge effects.

    • Shell the harvested ears and weigh the grain from each plot.

    • Determine the moisture content of the grain from each plot using a moisture meter.

    • Adjust the final grain yield to a standard moisture content (e.g., 15.5%) and report in kilograms per hectare ( kg/ha ).

G cluster_0 Field Data Inputs cluster_1 Analysis & Outputs WeedDensity Weed Density (counts/m²) ANOVA Statistical Analysis (ANOVA, LSD Test) WeedDensity->ANOVA WeedBiomass Weed Biomass (g/m²) WeedBiomass->ANOVA CropInjury Crop Injury (0-100% rating) CropInjury->ANOVA Yield Grain Yield (kg/ha) Yield->ANOVA Efficacy Weed Control Efficacy (%) ANOVA->Efficacy Safety Crop Safety Assessment ANOVA->Safety YieldImpact Yield Impact vs. Control ANOVA->YieldImpact

Caption: Data collection and analysis pipeline for the field trial.

Data Presentation

All collected data should be summarized in clear, well-structured tables to facilitate comparison between treatments. Statistical analysis, typically an Analysis of Variance (ANOVA), should be performed to determine if observed differences are statistically significant.

Table 1: Example Treatment Plan

Treatment ID Active Ingredient(s) Application Rate (g a.i./ha) Application Timing
T1 Untreated Control 0 N/A
T2 This compound-P 570 Pre-emergence
T3 This compound-P 670 Pre-emergence

| T4 | Atrazine (Standard) | 1500 | Pre-emergence |

Table 2: Data Collection Schedule

Parameter to Measure Assessment Timing (DAT) Method
Crop Phytotoxicity 7, 14, 28 Visual Rating (0-100%)
Weed Density 14, 28, 56 Quadrat Counts (1m²)
Weed Biomass 56 Harvest, Dry, and Weigh

| Corn Grain Yield | At Maturity | Hand Harvest and Weigh |

Table 3: Hypothetical Data Summary - Weed Control at 28 DAT

Treatment Target Weed Weed Density (plants/m²) Weed Control (%)
T1: Untreated Echinochloa crus-galli 150 0
T2: this compound-P (570) Echinochloa crus-galli 12 92
T3: this compound-P (670) Echinochloa crus-galli 5 97

| T4: Atrazine (1500) | Echinochloa crus-galli | 25 | 83 |

Table 4: Hypothetical Data Summary - Crop Response

Treatment Crop Injury at 14 DAT (%) Grain Yield ( kg/ha ) Yield vs. Control (%)
T1: Untreated 0 5,500 100
T2: this compound-P (570) <5 9,800 178
T3: this compound-P (670) <5 10,200 185

| T4: Atrazine (1500) | <5 | 9,400 | 171 |

References

Application Note: Simultaneous Determination of Dimethenamid and its Metabolites in Environmental and Agricultural Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethenamid is a chloroacetamide herbicide widely used for the control of annual grasses and broadleaf weeds in various crops.[1] Understanding its environmental fate and metabolic pathways is crucial for assessing its ecological impact and ensuring food safety. This application note provides a detailed and robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous quantification of this compound and its primary metabolites: M23, M27, and M31. The described protocols are applicable to water, soil, and plant matrices, making them suitable for a wide range of research and monitoring applications.

Analytical Principle

The method utilizes the high selectivity and sensitivity of LC-MS/MS to separate, identify, and quantify this compound and its metabolites. After extraction from the sample matrix, the analytes are separated using reversed-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique allows for the specific detection of precursor-to-product ion transitions for each analyte, ensuring accurate quantification even in complex matrices.

Experimental Protocols

Standards and Reagents

Analytical standards of this compound and its metabolites (M23, M27, M31) can be sourced from chemical suppliers specializing in pesticide reference materials.[2] All solvents used should be of LC-MS grade or higher. Formic acid is a common mobile phase additive.[3]

Sample Preparation

a) Water Samples (Direct Injection) [4]

  • Collect water samples in clean glass containers.

  • Acidify the water sample by adding 0.1% formic acid.

  • Vortex the sample to ensure homogeneity.

  • Directly transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

b) Soil Samples (QuEChERS Method) [5]

  • Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.

  • Vortex for 30 seconds and centrifuge.

  • Filter the cleaned extract through a 0.22 µm filter into an autosampler vial.

c) Plant Samples (Maize - Modified QuEChERS Method)

  • Homogenize the maize grain or whole plant material.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (containing 1% acetic acid).

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for d-SPE cleanup using appropriate sorbents.

  • After another centrifugation step, the final extract is filtered and ready for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

a) Liquid Chromatography (LC) Conditions

ParameterCondition
Column Agilent Zorbax SB C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 0.00 min: 20% B, 5.0-10.0 min: 80% B, 10.1-15.0 min: 20% B
Flow Rate 0.8 mL/min
Injection Volume 10-100 µL
Column Temperature 40 °C

b) Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive for this compound, Negative for Metabolites
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V (Positive), -4500 V (Negative)
Temperature 500-550 °C

Data Presentation

Table 1: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityExpected Retention Time (min)
This compound-P276.0244.1 (Quantifier), 168.1 (Qualifier)Positive~6.5
Metabolite M23270.0198.0 (Quantifier), 166.0 (Qualifier)Negative~5.4
Metabolite M27320.1121.0 (Quantifier), 80.0 (Qualifier)Negative~5.1
Metabolite M31346.0240.0 (Quantifier), 198.0 (Qualifier)Negative~5.2

Table 2: Method Performance Data (Example for Water Matrix)

AnalyteLOQ (µg/L)LOD (µg/L)Mean Recovery (%)RSD (%)
This compound-P0.030.00995-105<10
Metabolite M230.030.00990-110<15
Metabolite M270.030.00990-110<15
Metabolite M310.030.00990-110<15

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS cluster_analysis LC-MS/MS Analysis Water Water Sample Autosampler_Vial Autosampler Vial Water->Autosampler_Vial Soil Soil Sample Extraction Extraction (Acetonitrile + Salts) Soil->Extraction Plant Plant Sample Plant->Extraction dSPE d-SPE Cleanup (PSA, C18) Extraction->dSPE Filtration Filtration (0.22 µm) dSPE->Filtration Filtration->Autosampler_Vial LC Liquid Chromatography (C18 Separation) Autosampler_Vial->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous determination of this compound and its key metabolites in various environmental and agricultural matrices. The use of LC-MS/MS with the described sample preparation and analytical conditions allows for sensitive, selective, and reliable quantification of these compounds, which is essential for environmental monitoring, food safety assessment, and metabolism studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dimethenamid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethenamid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating matrix effects in complex samples. Below you will find frequently asked questions and troubleshooting guides to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either signal suppression (a decrease in analyte response) or signal enhancement (an increase in analyte response), ultimately compromising the accuracy, linearity, and reproducibility of quantitative analysis.[2] In electrospray ionization (ESI), this is often caused by competition between the analyte (this compound) and matrix components for ionization in the MS source.[1]

Q2: Why is it critical to address matrix effects for this compound analysis?

A2: Failing to address matrix effects can lead to significant analytical errors. Signal suppression can cause the underestimation of this compound concentration, potentially leading to false-negative results. Conversely, signal enhancement can lead to overestimation and false-positive results.[2] For reliable and accurate quantification, especially at low regulatory limits, it is mandatory to assess and mitigate these effects during method development and validation.[3]

Q3: What are the common sources of matrix effects in complex samples like soil and agricultural products?

A3: Complex matrices contain numerous endogenous substances that can interfere with this compound analysis. Common sources include:

  • Soil: Humic acids, fulvic acids, and various minerals. Soils with high organic matter or clay content can be particularly challenging.

  • Agricultural Products (e.g., corn, soybeans): Pigments (chlorophylls, carotenoids), lipids, sugars, fatty acids, and proteins.

Q4: How can I quantitatively assess the degree of matrix effects in my assay?

A4: The matrix effect (ME) can be calculated by comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the peak response of the analyte in a neat solvent standard at the same concentration.

The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates signal suppression.

  • An ME value > 100% indicates signal enhancement.

Values deviating by more than 20% (i.e., <80% or >120%) typically require corrective action.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound analysis workflow.

Problem: Inconsistent Peak Areas & Poor Reproducibility

Q5: My this compound peak areas are highly variable between replicate injections of the same sample extract. What is the likely cause and solution?

A5: High variability is a classic sign of significant and inconsistent matrix effects. This indicates that the sample cleanup may be insufficient or that the chosen analytical method is not robust enough to handle the matrix complexity.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in food and soil.

  • Optimize d-SPE Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step of QuEChERS is critical. The choice of sorbent should be tailored to the matrix.

    • PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids, and some pigments.

    • C18 (Octadecylsilane): Removes non-polar interferences like lipids and fats.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution: GCB can adsorb planar molecules like this compound if used in excessive amounts.

  • Consider Sample Dilution: A simple and effective strategy is to dilute the final extract. This reduces the concentration of matrix components entering the LC-MS/MS system, thereby minimizing their impact on ionization.

  • Implement Matrix-Matched Calibration: Instead of using standards prepared in a pure solvent, prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to normalize the matrix effect across calibrators and samples, improving accuracy.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, it will be affected by the matrix in the same way, allowing for reliable correction during data processing.

Data Presentation: Comparison of Sample Cleanup Strategies

The selection of an appropriate sample preparation and cleanup strategy is paramount for minimizing matrix effects. The following table summarizes typical performance data for this compound analysis in various complex matrices using different cleanup methods.

MatrixSample Preparation Methodd-SPE Cleanup SorbentAvg. Recovery (%)Matrix Effect (ME %)Key Considerations
Soil Modified QuEChERSNone71 - 120%-25% to +74% (Enhancement often observed)QuEChERS without a cleanup step can be faster and less expensive, but may result in more matrix enhancement.
Modified QuEChERSPSA + C1870 - 120%Mild to Moderate (-20% to +20% often achievable)A combination of PSA and C18 provides balanced cleanup for soils with mixed interferences.
Corn (Grain) QuEChERS (AOAC 2007.01)PSA + C1885 - 115%-15% to +10% (Mild Suppression/Enhancement)Corn is a starchy matrix; a combination of PSA and C18 is effective at removing common interferences.
Soybean QuEChERS (AOAC 2007.01)PSA + C18 + GCB75 - 110%-20% to +5% (Mild Suppression)Soybeans have high lipid and pigment content. The addition of GCB helps remove pigments, but amounts must be optimized to prevent loss of this compound.
Fresh Pepper QuEChERS (EN 15662)None90% (RSD 9%)Not specified, but matrix-matched standards requiredDemonstrates that for some matrices, a cleanup step may be omitted if matrix-matched calibration is used.

Note: The values presented are representative and may vary depending on the specific soil type, crop variety, and analytical instrumentation.

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Soil

This protocol is adapted from established methods for pesticide residue analysis in soil.

1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex, and allow it to hydrate for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Add an appropriate volume of your internal standard solution. d. Shake vigorously for 5 minutes using a mechanical shaker. e. Add the contents of a buffered salt packet (e.g., AOAC 2007.01 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). f. Immediately shake for 1 minute to prevent the agglomeration of salts. g. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube. The choice of sorbent depends on the soil type:

  • For general soils: Use a tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Vortex the d-SPE tube for 1 minute. c. Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes. d. The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm syringe filter if necessary.

Protocol 2: LC-MS/MS Parameters for this compound-P Analysis

The following parameters are a reliable starting point for the analysis of this compound-P, adapted from a validated method.

  • LC System: Agilent 1200 Series or equivalent

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.3 - 0.8 mL/min (gradient dependent)

  • Injection Volume: 5 - 50 µL

  • MS System: AB Sciex API 5500 or equivalent triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (m/z):

    • Quantifier: 276.0 → 244.1

    • Qualifier: 276.0 → 168.1

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Mitigation Sample 1. Homogenize Complex Sample (Soil, Corn, Soybean) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add ACN, IS & Salts Cleanup 3. d-SPE Cleanup (PSA / C18 / GCB) Extraction->Cleanup Transfer Supernatant LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Inject Final Extract Data 6. Data Processing & Review LCMS->Data Dilution Dilute Extract Dilution->LCMS Reduces matrix load MM_Cal Use Matrix-Matched Calibrants MM_Cal->Data Compensates for signal alteration SIL_IS Use SIL-IS SIL_IS->Data Corrects for recovery & matrix effects

Caption: General workflow for this compound analysis from sample preparation to data analysis.

Troubleshooting Start Problem: Poor Accuracy or Reproducibility AssessME Step 1: Quantify Matrix Effect (Post-Spike vs. Solvent) Start->AssessME IsMESig Is ME > ±20%? AssessME->IsMESig OptimizeCleanup Step 2: Optimize Sample Cleanup - Select d-SPE sorbent (PSA, C18, GCB) - Add sample dilution step IsMESig->OptimizeCleanup Yes CheckSystem Check LC-MS/MS System Suitability IsMESig->CheckSystem No ReassessME Re-evaluate Matrix Effect OptimizeCleanup->ReassessME IsMESig2 Is ME still > ±20%? ReassessME->IsMESig2 ImplementCal Step 3: Implement Advanced Calibration - Use Matrix-Matched Standards - Use Stable Isotope-Labeled IS IsMESig2->ImplementCal Yes End Solution: Accurate & Reproducible Quantification IsMESig2->End No ImplementCal->End

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Extraction of Dimethenamid from Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Dimethenamid from clay soil matrices. This resource is designed for researchers and analytical scientists to provide troubleshooting guidance and detailed methodologies for improving extraction efficiency and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound recovery rates from clay soil consistently low?

A1: Low recovery of this compound from clay soils is a common issue primarily due to the herbicide's physicochemical properties and its interaction with the soil matrix. Key factors include:

  • Strong Adsorption: this compound, like other acetanilide herbicides, can bind strongly to soil components. This is particularly pronounced in soils with high clay content and organic matter. The carbonyl group of the herbicide molecule is often involved in this binding.

  • Inadequate Solvent Penetration: The dense nature of clay can prevent the extraction solvent from efficiently penetrating the soil matrix and reaching the bound analyte.

  • Suboptimal Extraction Method: The chosen extraction method (e.g., simple shaking) may not provide enough energy to overcome the strong analyte-matrix interactions.

Q2: How does the high organic matter content in some clay soils affect extraction?

A2: High organic matter, particularly humic and fulvic acids, significantly increases the sorption of this compound to the soil matrix. This strong binding makes the analyte less available for extraction into the solvent phase, leading to lower recoveries. To counteract this, more rigorous extraction conditions or methods that disrupt the soil matrix, such as Accelerated Solvent Extraction (ASE) or the QuEChERS method with appropriate cleanup steps, are often necessary.

Q3: What are "matrix effects," and how can I mitigate them in my LC-MS/MS or GC-MS analysis?

A3: Matrix effects occur when co-extracted compounds from the soil interfere with the ionization and detection of this compound in the mass spectrometer. This can lead to either signal suppression (lower than expected results) or enhancement (higher than expected results).

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective strategy is to remove interfering compounds before analysis. This can be achieved using a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.

  • Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components. However, ensure the this compound concentration remains above the instrument's limit of quantification (LOQ).

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure. This helps to compensate for signal suppression or enhancement.[1][2]

  • Employ an Internal Standard: Using a stable isotope-labeled internal standard for this compound is an excellent way to correct for matrix effects, as it will be affected similarly to the target analyte.

Q4: Can soil pH influence the extraction efficiency of this compound?

A4: Yes, soil pH can influence the extraction. While this compound is a neutral molecule, soil pH can affect the surface charge of clay minerals and the ionization of organic matter, thereby altering the strength of adsorptive interactions. Some studies suggest that the sorption of similar herbicides is negatively correlated with pH. It is crucial to record the pH of your soil samples as part of your experimental data.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Strong analyte-matrix binding. 2. Inefficient extraction solvent. 3. Insufficient extraction time or energy. 4. Analyte degradation. 1. Switch to a more rigorous extraction method like Accelerated Solvent Extraction (ASE) or QuEChERS.2. Optimize your solvent system. Acetonitrile is effective, especially when acidified. For ASE, a mixture like dichloromethane-acetone (1:1) can be very effective.[3] 3. Increase extraction time, agitation speed, or consider ultrasonication to improve solvent penetration and disruption of interactions.4. For pH-sensitive compounds, consider a buffered QuEChERS approach.
Poor Reproducibility (High %RSD) 1. Inhomogeneous soil sample. 2. Inconsistent sample hydration (for dry soils). 3. Variable extraction conditions. 4. Inconsistent cleanup. 1. Thoroughly homogenize the soil sample before taking a subsample.2. For dry clay soils, include a hydration step. Before adding the extraction solvent, add a specific volume of water and allow the sample to hydrate for at least 30 minutes.[4] 3. Automate steps where possible (e.g., mechanical shaking, ASE) to ensure consistency.4. Ensure dSPE sorbents are well-mixed with the extract and that centrifugation is adequate for phase separation.
Interference Peaks in Chromatogram 1. High levels of co-extractives (e.g., humic acids, lipids).2. Insufficient cleanup. 1. Implement or enhance the dSPE cleanup step. A combination of PSA (to remove polar interferences like organic acids) and C18 (to remove nonpolar interferences) is often effective. For highly pigmented soils, Graphitized Carbon Black (GCB) can be used, but be aware it may retain planar analytes like this compound if not used carefully. 2. Optimize the amount of sorbent used in the cleanup step.
Instrument Contamination / Carryover 1. High concentration of matrix components in the final extract.1. Improve the cleanup step to produce a cleaner extract.2. Dilute the final extract before injection.3. Ensure a robust instrument wash cycle between injections, using a strong organic solvent.

Data Presentation: Comparison of Extraction Methods

The following tables summarize recovery data for this compound and similar herbicides from soil matrices using different extraction techniques.

Table 1: Comparison of QuEChERS and Accelerated Solvent Extraction (ASE)

ParameterQuEChERSAccelerated Solvent Extraction (ASE)
Principle Acetonitrile extraction with salting-out followed by dSPE cleanup.Extraction with solvents at elevated temperature and pressure.
Typical Solvent(s) Acetonitrile (often with 1% acetic acid).Dichloromethane:Acetone (1:1), Methanol.
Typical Recovery Generally 70-120% for a wide range of pesticides.Often >80%, can be superior to shake extraction for aged residues.
Temperature Ambient.100-130°C.
Pressure Ambient.>1500 psi.
Time per Sample ~20 minutes.~15-20 minutes.
Solvent Volume Low (~10-15 mL per sample).Low (~15-40 mL per sample).
Pros Fast, easy, low solvent use, effective for multi-residue analysis.Highly efficient for aged/bound residues, automated, low solvent use.
Cons May require optimization for very dry or high-organic-matter soils.Requires specialized equipment. High temperatures may degrade labile compounds.

Table 2: Influence of dSPE Cleanup Sorbents on Analyte Recovery

SorbentTarget InterferencesPotential Impact on this compound
PSA (Primary Secondary Amine) Organic acids, fatty acids, sugars, some pigments.Generally low impact, highly recommended for most soil extracts.
C18 (Octadecylsilane) Nonpolar interferences (e.g., lipids, waxes).Low impact, useful in combination with PSA for cleaner extracts.
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols, planar molecules.High risk of analyte loss. this compound is a planar molecule and can be adsorbed by GCB. Use with caution and in minimal amounts if necessary.
Z-Sep® (Zirconium-based sorbent) Lipids, fats.Can show negative influence on the recovery of many analytes; requires careful evaluation.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Clay Soil

This protocol is a standard approach for pesticide residue analysis in soil.

  • Sample Preparation:

    • Weigh 10 g of homogenized, moist clay soil into a 50 mL polypropylene centrifuge tube.

    • For dry soil: Weigh 5 g of soil, add 5 mL of deionized water, vortex for 1 minute, and let stand for 30 minutes to hydrate.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube.

    • If required, add an appropriate internal standard.

    • Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This step is critical for disrupting soil aggregates.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately shake for another 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.

    • The dSPE tube should contain 900 mg MgSO₄ (to remove residual water) and 300 mg PSA (to remove interferences). For soils with high nonpolar interferences, 150 mg of C18 can also be included.

    • Cap the tube and vortex for 1 minute.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

    • Acidify with formic acid (e.g., 5 µL of 5% formic acid in acetonitrile) to improve the stability of this compound for LC-MS/MS analysis.

    • The sample is now ready for injection.

Protocol 2: Accelerated Solvent Extraction (ASE) for this compound in Clay Soil

This method is ideal for achieving high extraction efficiency, especially for aged or strongly bound residues.

  • Cell Preparation:

    • Place a cellulose filter at the outlet of an 11 mL or 22 mL stainless steel ASE cell.

    • Mix 5 g of homogenized clay soil with an equal amount of diatomaceous earth or sand to improve solvent flow and prevent clumping.

    • Load the mixture into the ASE cell and gently tap to pack.

    • Fill any remaining void volume with diatomaceous earth or sand.

    • Place a second cellulose filter at the inlet of the cell and seal.

  • Extraction Parameters:

    • Solvent: Dichloromethane:Acetone (1:1, v/v).

    • Pressure: 1500 psi.

    • Temperature: 120°C.

    • Static Time: 5 minutes.

    • Static Cycles: 2.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 90 seconds (with nitrogen).

  • Post-Extraction:

    • Collect the extract in a glass vial.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Reconstitute the final extract in a suitable solvent (e.g., acetonitrile) for analysis. A solvent exchange may be required depending on the analytical instrumentation.

    • A cleanup step (e.g., passing the extract through an SPE cartridge containing Florisil or PSA/C18) may be necessary before analysis if high levels of co-extractives are present.

Visualizations

Below are diagrams illustrating key experimental and logical workflows for the extraction and analysis of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Clay Soil Sample Weigh Weigh 10g Sample into 50mL Tube Homogenize->Weigh Hydrate For Dry Soil: Hydrate with Water (30 min) Weigh->Hydrate if needed Add_ACN Add 10mL Acetonitrile (+ Internal Standard) Hydrate->Add_ACN Shake1 Shake Vigorously (5 min) Add_ACN->Shake1 Add_Salts Add MgSO4/NaCl Salts Shake1->Add_Salts Shake2 Shake Immediately (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥4000 rcf, 5 min) Shake2->Centrifuge1 Transfer1 Transfer 6mL Supernatant Centrifuge1->Transfer1 dSPE_Tube dSPE Tube with MgSO4 & PSA/C18 Vortex Vortex (1 min) dSPE_Tube->Vortex Centrifuge2 Centrifuge (≥4000 rcf, 5 min) Vortex->Centrifuge2 Transfer2 Transfer Supernatant to Autosampler Vial Centrifuge2->Transfer2 Analyze LC-MS/MS or GC-MS Analysis Transfer2->Analyze

Caption: Standard workflow for the QuEChERS extraction and cleanup of this compound from clay soil.

Troubleshooting_Tree cluster_matrix cluster_method cluster_solutions Start Low or Inconsistent Recovery? Soil_Type Soil Type: High Clay or Organic Matter? Start->Soil_Type Matrix_Effect Matrix Effects Observed in MS? Start->Matrix_Effect Method_Rigorous Method Rigor: Using Simple Shake? Start->Method_Rigorous Use_ASE Use ASE or Increase Shake Time Soil_Type->Use_ASE Yes Hydrate_Soil Ensure Proper Hydration Step Soil_Type->Hydrate_Soil Yes (if dry) Add_Cleanup Add/Optimize dSPE (PSA, C18) Matrix_Effect->Add_Cleanup Yes Use_MM Use Matrix-Matched Calibration Matrix_Effect->Use_MM Yes Method_Rigorous->Use_ASE Yes Cleanup_Adequate Cleanup Step Sufficient? Dimethenamid_Clay_Interaction Primary Adsorption Mechanisms of this compound on Clay Surfaces cluster_this compound This compound Molecule cluster_clay Clay Mineral Surface (e.g., Montmorillonite) This compound R1 - N(R2) - C(=O) - CH2Cl Carbonyl Amide Carbonyl Group (C=O) Cation Exchangeable Cation (e.g., Ca²⁺, Mg²⁺) Carbonyl->Cation Coordination Bond (via Water Bridge) Water Hydration Water Carbonyl->Water Hydrogen Bonding Clay_Surface Silicate Layers (Negative Charge) Clay_Surface->Cation electrostatically holds Cation->Water coordinates

References

Addressing analytical challenges in detecting Dimethenamid's sulfonic acid degradates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Dimethenamid and its sulfonic acid degradates.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound and its sulfonic acid degradates?

A1: The most common and effective analytical technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This method offers high sensitivity and selectivity, which is crucial for detecting these compounds at trace levels in complex matrices like soil and water.[3] Gas chromatography-mass spectrometry (GC-MS) can be used for the parent this compound compound, but LC-MS/MS is better suited for the more polar sulfonic acid degradates.

Q2: What are the key challenges in the analysis of this compound's sulfonic acid degradates?

A2: The primary challenges include:

  • Polarity: Sulfonic acid degradates are highly polar, making them difficult to retain on traditional reversed-phase chromatography columns.

  • Matrix Effects: Environmental samples like soil and water contain complex matrices that can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.

  • Low Concentrations: These degradates are often present at very low concentrations (ng/L or µg/kg), requiring highly sensitive analytical methods.

  • Baseline Noise: For some metabolites, significant baseline noise around the analyte peak can interfere with integration and accurate quantification, especially at the limit of quantification (LOQ).

Q3: How can I overcome poor peak shape for early-eluting polar degradates?

A3: Poor peak shape for polar analytes is a common issue in reversed-phase chromatography. Consider the following solutions:

  • Use of a Polar-Modified Column: Employing a column with a more polar stationary phase (e.g., C18 with a polar endcapping) can improve retention and peak shape.

  • Aqueous Mobile Phase: Start with a high percentage of aqueous mobile phase in your gradient to enhance retention.

  • Online Dilution: An online dilution setup can improve the peak shapes of early eluting analytes by mixing the injected sample with the aqueous mobile phase before it reaches the analytical column.

Q4: What are the typical MS/MS transitions for this compound and its sulfonic acid metabolite (M27)?

A4: For reliable identification and quantification, at least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) are typically used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierIonization Mode
This compound-P276.0244.1168.1Positive
M27 (Sulfonic Acid)320.112180Negative

Data sourced from EPA documents.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Analyte Signal 1. Incorrect MS/MS transitions. 2. Inefficient ionization. 3. Analyte degradation. 4. Poor extraction recovery.1. Verify the precursor and product ions for your specific analytes and instrument. 2. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). For sulfonic acid degradates, negative ion mode is generally more sensitive. 3. Ensure proper storage of standards and samples (refrigerated, protected from light). 4. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the chosen sorbent is appropriate for the polarity of the analytes.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible injection solvent. 3. Matrix effects. 4. Co-eluting interferences.1. Flush the column or replace it if necessary. 2. The injection solvent should be as close as possible to the initial mobile phase composition. High organic content in the injection solvent can cause peak distortion for early eluting peaks. 3. Dilute the sample extract or use matrix-matched calibration standards. 4. Adjust the chromatographic gradient to improve separation from interfering compounds.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. Insufficient sample cleanup.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Incorporate a divert valve to direct the flow to waste during the parts of the chromatogram where the analytes of interest do not elute. 3. Improve the sample cleanup procedure, for example, by using a more selective SPE cartridge.
Inconsistent Results/Poor Reproducibility 1. Inconsistent sample preparation. 2. Fluctuations in instrument performance. 3. Sample instability.1. Ensure precise and consistent execution of the extraction and dilution steps. Use of an internal standard can help to correct for variations. 2. Perform regular instrument calibration and performance checks. 3. Analyze samples as soon as possible after preparation. If storage is necessary, validate the stability of the analytes under the chosen storage conditions.

Experimental Protocols

Sample Preparation for Water Samples

This protocol is a generalized procedure based on established methods.

  • Acidification: To a 1 mL water sample in an autosampler vial, add 0.1% formic acid.

  • Fortification (for QC/spiking): If required, fortify the sample with a known concentration of this compound and its degradates.

  • Vortex: Vortex the sample to ensure it is well-mixed.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system.

Sample Preparation for Soil Samples

This protocol is a generalized procedure based on established methods.

  • Weighing: Weigh 5 g of the soil sample into a plastic centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solution of methanol/water (60/40, v/v).

    • Shake mechanically for 30 minutes at approximately 225 rpm.

    • Centrifuge the sample and decant the liquid phase.

    • Repeat the extraction step with another 20 mL of the extraction solution.

  • Combine and Dilute:

    • Combine the two extracts.

    • Bring the total volume to 50 mL with the extraction solution.

    • Perform a further dilution to 100 mL with water.

  • Analysis: Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Method Performance in Water
AnalyteLimit of Quantification (LOQ) (µg/L)Limit of Detection (LOD) (µg/L)Fortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound-P0.030.0090.0390 - 105< 10
M230.030.0090.392 - 103< 8
M27 (Sulfonic Acid)0.030.0090.0388 - 101< 12
M310.030.0090.395 - 108< 9

Data is compiled from EPA analytical method validation studies.

Table 2: LC-MS/MS Method Performance in Soil
AnalyteLimit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)Fortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound-P0.0050.0010.00585 - 98< 15
M230.0050.0010.0589 - 102< 13
M27 (Sulfonic Acid)0.0050.0010.00582 - 95< 18
M310.0050.0010.0591 - 105< 11

Data is compiled from EPA analytical method validation studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Water or Soil Sample extraction Extraction (Soil Only) sample->extraction Methanol/Water dilution Dilution / Acidification sample->dilution Water Samples extraction->dilution lc LC Separation (Reversed-Phase C18) dilution->lc Injection ms Tandem MS Detection (MRM Mode) lc->ms Ionization (ESI) data Data Processing (Quantification) ms->data

Caption: General experimental workflow for the analysis of this compound and its degradates.

troubleshooting_logic cluster_peak Peak Issues cluster_quant Quantification Issues start Poor Analytical Result no_peak No/Low Signal start->no_peak bad_shape Poor Peak Shape start->bad_shape high_noise High Background start->high_noise inconsistent Inconsistent Results start->inconsistent check_ms Check MS/MS Transitions no_peak->check_ms check_recovery Optimize Extraction no_peak->check_recovery check_column Check Column & Injection Solvent bad_shape->check_column use_matrix_match Use Matrix-Matched Standards bad_shape->use_matrix_match check_solvents Check Mobile Phase Purity high_noise->check_solvents improve_cleanup Improve Sample Cleanup high_noise->improve_cleanup validate_prep Validate Sample Preparation Steps inconsistent->validate_prep check_stability Assess Analyte Stability inconsistent->check_stability

References

Technical Support Center: Optimization of Mobile Phase for Better Separation of Dimethenamid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Dimethenamid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers?

A1: this compound has a chiral axis and a chiral center, resulting in four stereoisomers (enantiomers and diastereomers). These isomers have very similar physicochemical properties, making their separation challenging. The primary difficulties include achieving baseline resolution, preventing peak co-elution, and managing poor peak shapes.

Q2: Which type of chromatography is most effective for this compound isomer separation?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating this compound isomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven to be successful. For instance, columns like the Chiralpak AD-H have been reported to achieve complete resolution of this compound-P.

Q3: What is a typical starting mobile phase for the chiral separation of this compound isomers?

A3: For normal-phase HPLC on a polysaccharide-based CSP, a common starting mobile phase is a mixture of an alkane and an alcohol modifier. A typical combination is n-hexane as the main solvent and isopropanol (IPA) or ethanol as the modifier. The ratio of hexane to the alcohol modifier is a critical parameter to optimize for achieving the desired separation.

Q4: How does the mobile phase composition affect the separation of this compound isomers?

A4: The mobile phase composition, particularly the type and concentration of the alcohol modifier, directly influences the retention and selectivity of the this compound isomers on the chiral stationary phase. Adjusting the percentage of the alcohol modifier can significantly alter the resolution between the stereoisomers. Lower concentrations of the polar modifier generally increase retention and can improve resolution, but may also lead to broader peaks.

Q5: When should I consider using additives in my mobile phase?

A5: While this compound is a neutral compound, peak shape issues like tailing can sometimes occur due to secondary interactions with the stationary phase. For basic or acidic analytes, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often used to improve peak shape. For neutral compounds like this compound, their use is less common but can be explored if peak asymmetry is observed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor or No Resolution Inappropriate mobile phase composition.1. Adjust Alcohol Modifier Percentage: Systematically vary the percentage of isopropanol or ethanol in the n-hexane mobile phase. Start with a 90:10 (n-hexane:IPA) ratio and adjust the IPA percentage in small increments (e.g., to 95:5 or 85:15). 2. Change Alcohol Modifier: Switch from isopropanol to ethanol or vice versa, as this can alter the selectivity.
Suboptimal flow rate.1. Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the isomers and the chiral stationary phase, often leading to better resolution.
Incorrect column temperature.1. Optimize Temperature: Temperature can influence the separation. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation.
Peak Tailing Secondary interactions with the stationary phase.1. Consider Additives: Although this compound is neutral, minor interactions can occur. Try adding a small amount of a polar solvent like methanol to the mobile phase. 2. Ensure Column Health: A contaminated or old column can lead to peak tailing. Flush the column according to the manufacturer's instructions or replace it if necessary.
Split Peaks Incompatibility between sample solvent and mobile phase.1. Dissolve Sample in Mobile Phase: Ensure your sample is dissolved in the mobile phase or a solvent with a weaker or similar polarity. 2. Check for Column Issues: A blocked frit or a void at the head of the column can cause split peaks. Backflushing the column (if recommended by the manufacturer) or replacing the inlet frit may resolve the issue.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Isomers on a Polysaccharide-Based CSP

This protocol provides a general method for the separation of this compound stereoisomers using a Chiralpak AD-H column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Detector Wavelength: 230 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Mobile Phase Optimization:

The separation of this compound isomers is highly sensitive to the mobile phase composition. The following table outlines different mobile phase compositions and their expected impact on the separation.

Mobile Phase Composition (n-Hexane:Isopropanol, v/v) Flow Rate (mL/min) Expected Outcome
90:101.0Good initial separation, may require further optimization.
95:51.0Increased retention times, potentially better resolution.
85:151.0Decreased retention times, may lead to co-elution.
90:100.7Increased retention and improved resolution.
90:10 with 0.1% Ethanol1.0May alter selectivity and improve peak shape.

Representative Quantitative Data (Hypothetical):

The following table presents a hypothetical but representative dataset for the separation of the four this compound stereoisomers based on the optimized mobile phase.

Stereoisomer Retention Time (min) Resolution (Rs)
Isomer 112.5-
Isomer 214.22.1
Isomer 316.82.8
Isomer 419.12.5
Mobile Phase: n-Hexane:Isopropanol (92:8, v/v); Flow Rate: 0.8 mL/min

Visualizations

Experimental Workflow for Mobile Phase Optimization

G Experimental Workflow for Mobile Phase Optimization A Prepare this compound Isomer Standard B Select Chiral Column (e.g., Chiralpak AD-H) A->B C Initial Mobile Phase (n-Hexane:IPA 90:10) B->C D Perform Initial HPLC Run C->D E Evaluate Chromatogram (Resolution, Peak Shape) D->E F Adjust IPA Percentage E->F Poor Resolution G Optimize Flow Rate E->G Broad Peaks H Consider Different Alcohol Modifier E->H Insufficient Selectivity I Final Optimized Method E->I Good Separation F->D G->D H->D

Caption: Workflow for optimizing the mobile phase in chiral HPLC.

Troubleshooting Logic for Poor Resolution

G Troubleshooting Poor Resolution Start Poor or No Resolution Observed Q1 Is the mobile phase composition appropriate? Start->Q1 A1 Adjust ratio of n-hexane to alcohol modifier (e.g., increase hexane %) Q1->A1 No Q2 Is the flow rate optimized? Q1->Q2 Yes A1->Q1 Re-evaluate A2 Decrease the flow rate to increase interaction time Q2->A2 No Q3 Is the column temperature optimal? Q2->Q3 Yes A2->Q2 Re-evaluate A3 Test different temperatures (e.g., 15°C, 25°C, 40°C) Q3->A3 No End Resolution Improved Q3->End Yes A3->Q3 Re-evaluate

Caption: A logical guide for troubleshooting poor resolution issues.

Technical Support Center: Minimizing Photodegradation of Dimethenamid in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of Dimethenamid during laboratory experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to photodegradation?

A1: this compound is a chloroacetamide herbicide. Its chemical structure makes it prone to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This process, known as photodegradation or photolysis, can alter the chemical structure of this compound, leading to the formation of degradation products and compromising the accuracy of experimental results.

Q2: What are the primary consequences of this compound photodegradation in a laboratory setting?

A2: The primary consequences include:

  • Inaccurate quantification: Degradation of the parent compound leads to an underestimation of its concentration.

  • Interference from degradation products: The formation of photoproducts can lead to extra peaks in chromatograms, potentially interfering with the analysis of the target analyte.

  • Poor reproducibility: Failure to control light exposure can lead to inconsistent results between experiments.

Q3: What wavelengths of light are most detrimental to this compound?

A3: this compound is primarily degraded by UV radiation. While specific wavelength-dependent degradation rates are not extensively documented in readily available literature, it is crucial to protect this compound solutions from all sources of UV light, including direct sunlight and standard laboratory fluorescent lighting, which can emit low levels of UV radiation.

Q4: How does the solvent affect the photodegradation of this compound?

A4: The solvent can influence the rate of photodegradation. Some solvents can act as photosensitizers, accelerating degradation, while others may offer some protection. It is essential to consider the solvent's properties and, if possible, choose one that is less likely to promote photolysis. Studies on the photodegradation of other pesticides have shown that the rate of degradation can differ in solvents like methanol and acetonitrile.

Troubleshooting Guide

Problem Possible Causes Solutions
Unexpected peaks in the chromatogram of a this compound standard. Photodegradation of the standard solution due to exposure to ambient light.1. Storage: Always store stock and working solutions in amber glass vials or bottles to block UV light. For added protection, wrap the containers in aluminum foil. Store at refrigerated temperatures (2-8°C) when not in use. 2. Preparation: Prepare solutions in a dimly lit room or under a fume hood with the light turned off. Use yellow or red safety lights, which emit longer wavelengths that are less likely to cause photodegradation.
Decreasing peak area of this compound over a sequence of injections. Degradation of the sample in the autosampler vial due to prolonged exposure to light.1. Autosampler Vials: Use amber autosampler vials. 2. Cover the Autosampler: If using clear vials, cover the autosampler tray with a light-blocking material (e.g., a dark cloth or custom cover) to shield the vials from ambient light. 3. Temperature Control: If available, use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C) to slow down degradation.
Inconsistent results in bioassays or other light-sensitive experiments. Photodegradation of this compound in the experimental setup (e.g., microplates, flasks).1. Light-Blocking Materials: Use opaque or amber-colored labware (e.g., black or amber microplates). 2. Covering: If transparent containers are necessary, wrap them securely in aluminum foil or use a dark enclosure during incubation or the experimental procedure. 3. Minimize Exposure: Plan your experiments to minimize the time that this compound solutions are exposed to light.
Rapid degradation of this compound in aqueous solutions. The pH of the solution or the presence of photosensitizing agents in the water source.1. pH Control: Be aware that pH can influence the rate of photodegradation. While specific data for this compound is limited, for some compounds, degradation is faster in alkaline conditions. Buffer your aqueous solutions if pH is a critical parameter in your experiment. 2. High-Purity Water: Use high-purity, deionized water to prepare aqueous solutions to avoid potential photosensitizers that may be present in tap or lower-grade water.

Quantitative Data on this compound-P Photodegradation

The rate of photodegradation is often expressed as a half-life (DT₅₀), the time it takes for 50% of the compound to degrade under specific conditions.

Matrix Light Source/Conditions Half-life (DT₅₀) Reference
Aqueous SolutionNot specified51 days[1]
SoilAerobic conditions7 to 41 days[1]
SoilAnaerobic conditions54 days[1]

Note: This table summarizes available data. The photodegradation rate can be influenced by various factors including light intensity, temperature, pH, and the presence of other substances.

Experimental Protocols

Protocol 1: Preparation and Handling of Photostable this compound Solutions

This protocol outlines the steps for preparing and handling this compound solutions to minimize light-induced degradation.

Materials:

  • This compound analytical standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Amber glass volumetric flasks and vials with PTFE-lined caps

  • Aluminum foil

  • Pipettes and other necessary lab equipment

Procedure:

  • Work Environment: Conduct all procedures in a dimly lit area. Avoid direct sunlight and turn off unnecessary overhead fluorescent lights.

  • Solution Preparation:

    • Accurately weigh the required amount of this compound analytical standard.

    • Dissolve the standard in the chosen solvent in an amber volumetric flask.

    • For working solutions, perform serial dilutions using amber volumetric flasks.

  • Storage:

    • Transfer the final solutions into amber glass vials with PTFE-lined caps.

    • For extra protection, wrap the vials in aluminum foil.

    • Label the vials clearly with the concentration, date, and initials.

    • Store the solutions in a refrigerator at 2-8°C.

  • Handling During Use:

    • Allow solutions to come to room temperature before use to ensure accurate measurements.

    • Minimize the time the vials are open and exposed to light.

    • If transferring to an autosampler, use amber vials. If clear vials are used, ensure the autosampler is covered.

Protocol 2: Basic Photostability Assessment of this compound

This protocol provides a general workflow to assess the photostability of this compound under your specific laboratory light conditions.

Materials:

  • Prepared this compound solution in a transparent vial (e.g., clear glass or quartz)

  • A "dark control" sample: a vial of the same solution wrapped completely in aluminum foil

  • Your laboratory's typical light source (e.g., benchtop fluorescent light)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Prepare a solution of this compound of a known concentration in the solvent of interest. Aliquot this solution into at least two transparent vials and one vial to be used as the dark control.

  • Exposure:

    • Place the unwrapped transparent vials and the foil-wrapped dark control vial at a fixed distance from the laboratory light source.

    • Record the start time and the light conditions (e.g., type of lamp, distance from the source).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the transparent vials and the dark control vial.

    • Analyze the samples immediately by HPLC-UV or another suitable analytical method to determine the concentration of this compound.

  • Data Analysis:

    • Compare the concentration of this compound in the light-exposed samples to the concentration in the dark control at each time point.

    • A significant decrease in concentration in the light-exposed sample relative to the dark control indicates photodegradation.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow_for_Minimizing_Photodegradation cluster_prep Solution Preparation cluster_storage Storage cluster_handling Handling During Experiment prep_start Start: Dimly Lit Environment weigh Weigh this compound Standard prep_start->weigh dissolve Dissolve in Solvent in Amber Volumetric Flask weigh->dissolve dilute Perform Serial Dilutions in Amber Flasks dissolve->dilute transfer Transfer to Amber Vials dilute->transfer wrap Wrap Vials in Aluminum Foil (Optional) transfer->wrap refrigerate Store at 2-8°C wrap->refrigerate use_amber Use Amber Labware or Cover Transparent Labware refrigerate->use_amber minimize_exposure Minimize Exposure Time to Light use_amber->minimize_exposure autosampler Use Amber Autosampler Vials or Cover Tray minimize_exposure->autosampler analysis analysis autosampler->analysis Analysis (e.g., HPLC) Factors_Influencing_Photodegradation cluster_factors Influencing Factors This compound This compound Photodegradation Photodegradation This compound->Photodegradation Light Light Exposure (Intensity & Wavelength) Light->Photodegradation Solvent Solvent Type Solvent->Photodegradation pH pH of Solution pH->Photodegradation Presence_of_Substances Presence of Other Substances (Photosensitizers/Quenchers) Presence_of_Substances->Photodegradation Temperature Temperature Temperature->Photodegradation Photostability_Test_Workflow cluster_samples Sample Setup cluster_analysis Analysis at Time Intervals prep Prepare this compound Solution light_sample Light-Exposed Sample (Transparent Vial) prep->light_sample dark_control Dark Control (Foil-Wrapped Vial) prep->dark_control expose Expose to Controlled Light Source light_sample->expose dark_control->expose sample_t Take Aliquots at t=0, 1, 2, 4, 8, 24h expose->sample_t hplc Analyze by HPLC-UV sample_t->hplc compare Compare Concentrations hplc->compare determine_kinetics Determine Degradation Kinetics compare->determine_kinetics

References

Technical Support Center: Troubleshooting Poor Recovery of Dimethenamid in QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the analysis of the herbicide Dimethenamid using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound that might affect its recovery in a QuEChERS workflow?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. Key properties include:

  • Chemical Class: Chloroacetamide herbicide.

  • Polarity: It is a moderately polar compound with a LogP value of approximately 2.15. This intermediate polarity means it can be susceptible to both matrix interferences and interactions with different cleanup sorbents.

  • pH Stability: this compound is stable over a wide pH range, typically between 4 and 9. It is a neutral compound with very weak basicity, meaning its extraction is generally not dependent on the pH of the medium within this range. Therefore, both buffered (AOAC, EN) and unbuffered QuEChERS methods can be suitable.

  • Solubility: It has limited solubility in water (around 1.2 g/L) but is miscible with most organic solvents like acetonitrile, which is the primary extraction solvent in QuEChERS.

Q2: I am experiencing low recovery of this compound. What are the most common causes?

A2: Low recovery of this compound in a QuEChERS procedure can stem from several factors. The most common are:

  • Matrix Effects: Co-extracted matrix components can suppress the analyte signal during LC-MS/MS analysis, leading to apparent low recovery. This is a significant issue in complex matrices like soil, fatty foods, or samples with high pigment content.

  • Inadequate Extraction: For dry or complex matrices like soil, insufficient hydration prior to extraction can lead to poor recovery. The acetonitrile extraction solvent needs water to be present to efficiently partition the analytes from the sample.

  • Adsorption to d-SPE Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, this compound may be adsorbed by the sorbents, particularly if an inappropriate sorbent or an excessive amount is used.

  • Suboptimal Phase Separation: Incorrect salt concentrations or inadequate shaking can lead to poor phase separation between the aqueous and organic layers, resulting in a lower concentration of this compound in the acetonitrile extract.

Troubleshooting Guide

Below are detailed troubleshooting steps for specific issues you may encounter with this compound recovery.

Issue 1: Consistently Low Recovery in a Soil Matrix

Possible Cause: Soil is a complex matrix with various active sites that can strongly retain pesticides, leading to inefficient extraction.

Troubleshooting Steps:

  • Ensure Proper Sample Hydration: For dry soil samples, it is critical to add water before the acetonitrile extraction step. A general guideline is to add enough water to constitute at least 80% of the sample weight. For a 5g soil sample, adding 4-5 mL of water and allowing it to hydrate for 30 minutes before adding acetonitrile is a good starting point.

  • Optimize Extraction Time and Vigor: Increase the shaking or vortexing time during the initial extraction step to ensure thorough interaction between the solvent and the soil particles. Mechanical shaking is generally more effective and reproducible than manual shaking.

  • Evaluate the Need for d-SPE Cleanup: For some soil types, the d-SPE cleanup step may not significantly improve the quality of the extract and could contribute to analyte loss. Try analyzing the extract directly after the initial extraction and centrifugation. Studies have shown that for some pesticides in soil, a QuEChERS method without the cleanup step can yield good recoveries and less pronounced matrix effects.[1]

  • Consider Matrix-Matched Standards: Due to the high potential for matrix effects in soil, using matrix-matched calibration standards is highly recommended to compensate for any signal suppression or enhancement.

Issue 2: Poor Recovery After d-SPE Cleanup

Possible Cause: The choice and amount of d-SPE sorbent are critical. While sorbents are necessary to remove interferences, they can also adsorb the target analyte.

Troubleshooting Steps:

  • Select the Appropriate Sorbent Combination:

    • PSA (Primary Secondary Amine): This is effective for removing organic acids, fatty acids, and sugars. For a neutral compound like this compound, PSA is generally safe and helps to clean up the extract.

    • C18 (Octadecyl): This is used to remove nonpolar interferences, such as lipids. It is particularly useful for fatty matrices. Given this compound's moderate polarity, a standard amount of C18 should not cause significant loss.

    • GCB (Graphitized Carbon Black): This is used to remove pigments like chlorophyll and carotenoids. Caution is advised with GCB , as it can adsorb planar molecules. While this compound is not strictly planar, it is advisable to use the minimum amount of GCB necessary to achieve sufficient cleanup, or to avoid it if possible if your sample is not highly pigmented.

  • Optimize the Amount of Sorbent: Using an excessive amount of d-SPE sorbent can lead to the loss of this compound. If you suspect this is the issue, try reducing the amount of sorbent in the cleanup tube.

  • Evaluate a "No Cleanup" Approach: As mentioned for soil matrices, if the extract is relatively clean after the initial extraction, you might achieve better recovery by omitting the d-SPE step.

Issue 3: High Variability in Recovery Across Replicates

Possible Cause: Inconsistent sample homogenization, extraction, or phase separation can lead to poor precision.

Troubleshooting Steps:

  • Ensure Homogeneous Samples: For solid samples, ensure they are finely ground and thoroughly mixed before taking a subsample for extraction.

  • Standardize Shaking/Vortexing: Use a mechanical shaker for a fixed time and speed to ensure consistent extraction across all samples.

  • Immediate and Vigorous Shaking After Salt Addition: After adding the QuEChERS extraction salts, shake the tube vigorously and immediately to prevent the formation of salt agglomerates, which can lead to incomplete phase separation.

  • Use an Internal Standard: Incorporating a stable isotope-labeled internal standard for this compound can help to correct for variability in extraction and instrumental analysis.

Data Presentation

The following table summarizes general recovery data for pesticides in various matrices using the QuEChERS method. Note that specific recovery data for this compound is often part of larger studies, and the recovery can be matrix-dependent. The acceptable recovery range is typically 70-120%.

MatrixQuEChERS MethodTypical SorbentsGeneral Pesticide Recovery Range (%)Reference
SoilModified QuEChERS (with hydration)PSA, C1865-116[1][2]
Vegetables (general)EN 15662 (Citrate Buffer)PSA70-120[3]
Fruits (general)AOAC 2007.01 (Acetate Buffer)PSA, C1870-120[4]
Fatty Matrices (e.g., Avocado)Modified QuEChERSPSA, C1870-120
Pigmented Matrices (e.g., Spinach)Modified QuEChERS with GCBPSA, C18, GCB70-110 (may be lower for some pesticides)

Experimental Protocols

Detailed QuEChERS Protocol for this compound in Soil (Modified EN 15662)

This protocol is a representative example and may require optimization for your specific soil type and analytical instrumentation.

1. Sample Preparation and Hydration:

  • Homogenize the soil sample by sieving to remove large particles.

  • Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water to the tube.

  • Vortex for 1 minute and let the sample hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate internal standards.

  • Cap the tube and shake vigorously using a mechanical shaker for 15 minutes.

3. Salting-Out/Partitioning:

  • Add the EN 15662 salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute to ensure proper mixing and prevent salt clumping.

  • Centrifuge at ≥4000 rcf for 5 minutes.

4. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 1 minute.

  • Centrifuge at a high rcf (e.g., ≥10,000 rcf) for 2 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating the QuEChERS workflow and a logical troubleshooting pathway.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) Sample 1. Homogenized Sample (e.g., 5g Soil) Hydration 2. Add Water (if needed) Sample->Hydration Solvent 3. Add Acetonitrile & Internal Standard Hydration->Solvent Shake1 4. Shake Vigorously Solvent->Shake1 Salts 5. Add QuEChERS Salts Shake1->Salts Shake2 6. Shake & Centrifuge Salts->Shake2 Supernatant 7. Transfer Supernatant Shake2->Supernatant dSPE 8. Add to d-SPE Tube (MgSO4 + Sorbent) Supernatant->dSPE Vortex_Centrifuge 9. Vortex & Centrifuge dSPE->Vortex_Centrifuge Analysis 10. LC-MS/MS Analysis Vortex_Centrifuge->Analysis

Caption: Standard QuEChERS workflow for sample preparation.

Troubleshooting_this compound cluster_solutions cluster_outcomes Start Start: Poor this compound Recovery CheckMatrix Is the matrix complex or dry (e.g., soil, high fat/pigment)? Start->CheckMatrix CheckSorbent Is d-SPE cleanup being used? CheckMatrix->CheckSorbent No YesMatrix YesMatrix Hydrate Ensure proper hydration. Increase extraction time. YesMatrix->Hydrate Yes MatrixMatch Use matrix-matched standards to correct for matrix effects. Hydrate->MatrixMatch CheckSorbent->MatrixMatch No YesSorbent Yes CheckSorbent->YesSorbent OptimizeSorbent Optimize d-SPE sorbent. Reduce amount or try no cleanup. OptimizeSorbent->MatrixMatch CheckPrecision Review homogenization and shaking procedures for consistency. MatrixMatch->CheckPrecision ImprovedRecovery Recovery Improved CheckPrecision->ImprovedRecovery YesSorbent->OptimizeSorbent

Caption: Troubleshooting logic for poor this compound recovery.

References

Technical Support Center: Enhancing Dimethenamid Detection in Water Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dimethenamid in water samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common and sensitive methods for detecting this compound in water?

A1: The most prevalent and highly sensitive methods for the detection of this compound in water are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] LC-MS/MS is often preferred for its high selectivity and sensitivity, achieving Limits of Quantification (LOQ) as low as 0.03 µg/L for this compound and its metabolites.[1] GC-MS is also a robust method, with reported LOQs around 0.05 ppb (µg/L).

Q2: How can I improve the sensitivity of my this compound analysis?

A2: To enhance sensitivity, consider the following:

  • Sample Preparation: Employ Solid-Phase Extraction (SPE) to concentrate the analyte from the water sample. C18 and graphitized carbon are effective sorbents for this compound.

  • Instrumental Parameters: Optimize the mass spectrometer settings, including ionization source parameters and collision energies for MS/MS transitions, to maximize the signal-to-noise ratio.

  • Injection Volume: Increasing the injection volume can introduce more analyte into the system, thereby increasing the signal. However, this may also increase matrix effects, so it should be carefully evaluated.

  • Choice of Ionization Technique: For LC-MS/MS, Electrospray Ionization (ESI) is commonly used. Optimizing the ESI polarity (positive or negative ion mode) for this compound and its metabolites can significantly impact sensitivity.

Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in water?

A3: For LC-MS/MS methods, the Limit of Quantification (LOQ) for this compound and its metabolites in drinking and surface water is often targeted at 0.03 µg/L. The Limit of Detection (LOD) is typically around 0.009 µg/L. For GC-MS methods, a common LOQ is approximately 0.05 µg/L.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in water samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Signal Improper sample preparation leading to analyte loss.Verify the SPE procedure, ensuring correct pH adjustment, sorbent conditioning, sample loading flow rate, and elution solvent.
Suboptimal ionization of the target analyte.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Check the mobile phase composition; the addition of modifiers like formic acid can improve ionization.
Incorrect MS/MS transition monitoring.Confirm the precursor and product ions for this compound. For this compound-P, common transitions are m/z 276.0 → 244.1 and 276.0 → 168.1.
Poor Peak Shape Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Incompatible mobile phase with the sample solvent.Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
High Background Noise Contaminated mobile phase, solvents, or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.
Matrix effects from co-eluting compounds.Improve sample cleanup using a more selective SPE sorbent. Adjust the chromatographic gradient to separate this compound from interfering matrix components.
Poor Reproducibility Inconsistent sample injection volume.Check the autosampler for air bubbles and ensure proper calibration.
Fluctuation in instrument conditions.Allow the LC-MS/MS system to equilibrate sufficiently before starting the analysis. Monitor system pressure and temperature.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Signal Analyte degradation in the injector port.Use a pulsed splitless injection to minimize the time the analyte spends in the hot injector. Ensure the injector temperature is not excessively high.
Inefficient extraction and concentration.Verify the liquid-liquid extraction or SPE procedure for efficiency. Ensure the final extract is concentrated to the correct volume.
Peak Tailing Active sites in the GC inlet liner or column.Use a deactivated liner and a high-quality, low-bleed GC column. Periodically bake out the column to remove contaminants.
Non-volatile matrix components in the extract.Enhance the cleanup step in the sample preparation to remove non-volatile interferences.
Matrix Interference Co-elution of matrix components with the analyte.Optimize the GC temperature program to improve the separation of this compound from matrix components.
Ion source contamination.Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize key quantitative data from established analytical methods for this compound detection.

Table 1: LC-MS/MS Method Performance for this compound-P in Water

ParameterValueReference
Limit of Quantification (LOQ)0.03 µg/L
Limit of Detection (LOD)0.009 µg/L
Fortification Levels0.03 µg/L and 0.3 µg/L
Injection Volume100 µL
MS/MS Transitions (m/z)Quantitation: 276.0 → 244.1
Confirmation: 276.0 → 168.1

Table 2: GC-MS Method Performance for this compound in Water

ParameterValueReference
Limit of Quantification (LOQ)0.05 ppb (µg/L)
Sample Volume200 mL
Ionization ModeElectron Ionization (EI)
Monitoring ModeSelected Ion Monitoring (SIM)

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Water

This protocol is based on the method described by the EPA for the determination of this compound-P and its metabolites in surface and drinking water.

1. Sample Preparation: a. Acidify 1.0 mL of the water sample with 0.1% formic acid and place it into an autosampler vial. b. For calibration and fortification, add a known volume of this compound standard solution to the acidified water sample. c. Vortex the sample to ensure homogeneity.

2. LC-MS/MS Analysis: a. LC System: Agilent 1200 SL HPLC system or equivalent. b. Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm). c. Column Temperature: 40°C. d. Injection Volume: 100 µL. e. Mobile Phase:

  • A: 0.1% formic acid in water.
  • B: 0.1% formic acid in methanol. f. Gradient:
  • 0.00 min: 80% A, 20% B
  • 5.0-10.0 min: 20% A, 80% B
  • 10.1-15.0 min: 80% A, 20% B g. MS/MS System: A tandem mass spectrometer capable of electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM). h. Ionization Mode: ESI positive for the parent compound. i. MRM Transitions: Monitor the transitions m/z 276.0 → 244.1 for quantification and m/z 276.0 → 168.1 for confirmation of this compound-P.

3. Quantification: a. Perform external standardization using a calibration curve generated from standards prepared in a solvent.

Protocol 2: GC-MS Analysis of this compound in Water

This protocol is a multiresidue method developed for the determination of this compound and other herbicides in ground and surface water.

1. Sample Preparation (Solid-Phase Extraction): a. Take a 200 mL water sample. The volume can be adjusted based on the expected analyte concentration. b. Add a deuterated internal standard to the sample. c. Condition a solid-phase extraction (SPE) column (e.g., C18). d. Pass the water sample through the SPE column to concentrate the analytes. e. Elute the analytes from the column with an appropriate solvent. f. Concentrate the eluate to the final volume for analysis.

2. GC-MS Analysis: a. GC System: A gas chromatograph equipped with a mass spectrometer detector. b. Injection Mode: Splitless injection. c. GC Column: HP-5 MS or equivalent. d. Oven Temperature Program:

  • Initial temperature: 60°C (hold for 1 min).
  • Ramp to 200°C at 6°C/min.
  • Ramp to 250°C at 30°C/min and hold for 4 min. e. MS System: A mass spectrometer operating in Electron Ionization (EI) mode. f. Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

3. Quantification: a. Relate the MS response of the quantitation ion for this compound to the response of the internal standard.

Visualizations

Below are diagrams illustrating the experimental workflows for this compound detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1 mL Water Sample Acidify Add 0.1% Formic Acid Sample->Acidify Vortex Vortex Mix Acidify->Vortex Inject Inject 100 µL Vortex->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantify Quantification (External Standard) MS->Quantify

Caption: Workflow for LC-MS/MS detection of this compound in water.

GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 200 mL Water Sample Add_IS Add Internal Standard Sample->Add_IS SPE_Load Load onto SPE Cartridge Add_IS->SPE_Load SPE_Elute Elute Analyte SPE_Load->SPE_Elute Concentrate Concentrate Eluate SPE_Elute->Concentrate Inject Splitless Injection Concentrate->Inject GC GC Separation Inject->GC MS MS Detection (EI, SIM) GC->MS Quantify Quantification (Internal Standard) MS->Quantify

Caption: Workflow for GC-MS detection of this compound using SPE.

References

Strategies to reduce interference in electrochemical sensing of Dimethenamid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the electrochemical sensing of Dimethenamid.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical detection of this compound and offers strategies to mitigate interference.

Issue Potential Cause(s) Troubleshooting Strategy
Poor Selectivity / Overlapping Peaks Presence of other electroactive compounds with similar redox potentials (e.g., other herbicides, pesticides, phenols, or natural organic matter in the sample matrix).1. Electrode Modification: Modify the working electrode with materials that enhance selectivity towards this compound. Molecularly Imprinted Polymers (MIPs) are particularly effective as they create specific recognition sites for the target analyte. Other options include nanomaterials like carbon nanotubes or metal oxides which can improve signal amplification and selectivity. 2. Optimization of Electrochemical Parameters: Adjust the potential waveform, scan rate, and pH of the supporting electrolyte to better resolve the this compound peak from interfering signals. 3. Sample Pre-treatment: Implement solid-phase extraction (SPE) to clean up the sample and remove interfering species before analysis.
Signal Suppression or Enhancement (Matrix Effects) Complex sample matrices (e.g., soil extracts, agricultural runoff) can alter the conductivity of the solution or cause fouling of the electrode surface, affecting the signal.[1][2][3][4]1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] 2. Standard Addition Method: This method can help to compensate for matrix effects by calibrating in the sample matrix itself. 3. Electrode Surface Renewal: For solid electrodes, polishing the surface between measurements can remove adsorbed interferents. For screen-printed electrodes, use a new electrode for each sample.
Low Sensitivity / Weak Signal Low concentration of this compound, poor electron transfer kinetics at the electrode surface, or presence of inhibitors.1. Electrode Surface Area Enhancement: Modify the electrode with nanomaterials (e.g., graphene, gold nanoparticles) to increase the surface area and enhance the electrochemical signal. 2. Use of Electrocatalysts: Incorporate materials into the electrode that catalyze the electrochemical reaction of this compound. 3. Preconcentration Step: Employ techniques like adsorptive stripping voltammetry to accumulate this compound on the electrode surface before measurement, thereby increasing the signal.
Irreproducible Results Inconsistent electrode surface, changes in sample matrix composition, or unstable experimental conditions (e.g., temperature, pH).1. Standardize Electrode Preparation: Follow a consistent and rigorous protocol for electrode cleaning, modification, and conditioning. 2. Control Experimental Conditions: Maintain a constant temperature and pH for all measurements. Use a buffer solution to stabilize the pH. 3. Internal Standard: Use an internal standard to account for variations in the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering species in the electrochemical sensing of this compound?

While specific studies on this compound are limited, common interferents in the analysis of chloroacetamide herbicides and other pesticides in environmental samples include:

  • Other Pesticides and Herbicides: Compounds with similar chemical structures or electroactive functional groups can produce overlapping signals.

  • Phenolic Compounds: Naturally occurring phenols in soil and water are electroactive and can interfere.

  • Heavy Metal Ions: Metal ions can adsorb onto the electrode surface, affecting its performance.

  • Surfactants and Humic Acids: These are often present in environmental samples and can foul the electrode surface.

  • Inorganic Ions: High concentrations of certain salts can alter the double-layer capacitance and background current.

Q2: How can I improve the selectivity of my electrochemical sensor for this compound?

Improving selectivity is crucial for accurate detection. Here are some effective strategies:

  • Electrode Modification:

    • Molecularly Imprinted Polymers (MIPs): Creating polymers with specific binding sites for this compound is a highly selective approach.

    • Nanomaterials: Using materials like carbon nanotubes, graphene, or metal nanoparticles can enhance sensitivity and may improve selectivity through catalytic effects or by providing a more defined surface for interaction.

    • Bioreceptors: Immobilizing enzymes or antibodies that specifically interact with this compound can offer excellent selectivity.

  • Control of Experimental Conditions:

    • pH Optimization: The electrochemical behavior of this compound can be pH-dependent. Optimizing the pH of the supporting electrolyte can help to shift the potential of interfering reactions away from that of this compound.

    • Potential Waveform Selection: Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can offer better resolution and discrimination against background currents compared to cyclic voltammetry (CV).

Q3: What is the role of the supporting electrolyte in reducing interference?

The supporting electrolyte is critical for several reasons:

  • Conductivity: It ensures the solution has sufficient conductivity for the electrochemical measurement.

  • pH Buffering: It maintains a constant pH, which is important for the reproducibility of the electrochemical reaction.

  • Complexation: Certain electrolyte components can act as masking agents by forming complexes with interfering metal ions, preventing them from interfering with the measurement.

Q4: Can sample preparation help in reducing interference?

Yes, proper sample preparation is a key step in minimizing interference.

  • Filtration: Removing suspended solids from liquid samples can prevent electrode fouling.

  • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and selectively extracting the analyte of interest while removing many interfering compounds.

  • Liquid-Liquid Extraction: This can be used to transfer this compound from a complex aqueous matrix to an organic solvent, leaving behind many water-soluble interferents.

Experimental Protocols

While specific protocols for this compound are not widely published, here is a generalized methodology for electrode modification, a common strategy to reduce interference.

Protocol: Fabrication of a Molecularly Imprinted Polymer (MIP) Modified Electrode for this compound Sensing

  • Electrode Pre-treatment:

    • Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing pad.

    • Sonricate the polished GCE in ethanol and then in deionized water for 5 minutes each to remove any residual alumina.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Polymerization Solution:

    • Dissolve the template molecule (this compound) and a functional monomer (e.g., methacrylic acid) in a suitable solvent (e.g., acetonitrile).

    • Add a cross-linker (e.g., ethylene glycol dimethacrylate) and a radical initiator (e.g., azobisisobutyronitrile) to the solution.

    • The molar ratio of template:monomer:cross-linker is crucial and needs to be optimized.

  • Electropolymerization:

    • Immerse the pre-treated GCE into the polymerization solution.

    • Apply a potential or cycle the potential within a specific range to initiate the polymerization on the electrode surface. This can be done using cyclic voltammetry or chronoamperometry.

  • Template Removal:

    • After polymerization, immerse the MIP-modified electrode in a solution (e.g., methanol/acetic acid mixture) to extract the this compound template molecules, leaving behind specific recognition cavities.

    • Wash the electrode thoroughly with deionized water.

  • Rebinding and Measurement:

    • Incubate the MIP-modified electrode in the sample solution containing this compound.

    • After a specific incubation time, rinse the electrode and perform the electrochemical measurement in a clean supporting electrolyte. The change in the electrochemical signal will be proportional to the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_mod MIP Modification cluster_analysis Analysis polish Polish GCE sonicate Sonication polish->sonicate dry Dry Electrode sonicate->dry mix Prepare Polymerization Solution dry->mix polymerize Electropolymerization mix->polymerize remove Remove Template polymerize->remove incubate Incubate in Sample remove->incubate measure Electrochemical Measurement incubate->measure

Caption: Workflow for fabricating a MIP-modified electrode.

interference_logic cluster_problem Problem cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Interference Interference Detected (Poor Selectivity/Matrix Effects) SamplePrep Sample Preparation (Dilution, SPE) Interference->SamplePrep ElecMod Electrode Modification (MIPs, Nanomaterials) Interference->ElecMod MethodOpt Method Optimization (pH, Waveform) Interference->MethodOpt ImprovedSignal Improved Signal (Higher Selectivity & Accuracy) SamplePrep->ImprovedSignal ElecMod->ImprovedSignal MethodOpt->ImprovedSignal

Caption: Strategies to mitigate interference in electrochemical sensing.

References

Adjusting pH for optimal extraction of Dimethenamid from acidic soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the extraction of Dimethenamid from acidic soils. The following sections offer troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and supporting technical data to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is soil pH a critical factor in the extraction of this compound?

Soil pH can influence the chemical form of the analyte and its interaction with the soil matrix. For some pesticides, particularly those with acidic or basic functional groups, soil pH directly affects their charge state and, consequently, their solubility and sorption to soil particles. While this compound is a neutral molecule, the overall pH of the soil-solvent system can impact the extraction of co-extractive interferences, such as humic and fulvic acids, which are more soluble at higher pH. In acidic soils, maintaining a consistent and appropriate pH during extraction is crucial for achieving reproducible recoveries.

Q2: What is the recommended pH for the extraction solvent when working with acidic soils?

For neutral pesticides like this compound, a buffered extraction solvent is recommended to maintain a consistent pH and minimize the influence of the acidic soil. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis, often employs buffering salts to control the pH of the extraction medium. A slightly acidic to neutral pH (e.g., pH 5.0-5.5) is generally effective for the extraction of a broad range of pesticides, including chloroacetamides like this compound.[1][2] This pH range helps to minimize the degradation of pH-sensitive compounds and reduce the co-extraction of interfering substances from the soil matrix.

Q3: Can I use an unbuffered extraction solvent for this compound from acidic soils?

While it is possible to use an unbuffered solvent like acetonitrile, it is not recommended for acidic soils. The inherent acidity of the soil can lower the pH of the extraction solvent, potentially leading to inconsistent extraction efficiencies between samples with varying acidity. Using a buffered QuEChERS method provides a more robust and reproducible extraction by ensuring a consistent pH environment for all samples.[1]

Q4: What are common interferences when extracting this compound from acidic soils, and how can they be minimized?

Acidic soils, particularly those with high organic matter content, can release humic and fulvic acids during extraction. These compounds can interfere with chromatographic analysis and cause signal suppression or enhancement in mass spectrometry. The clean-up step in the QuEChERS method, which typically uses a combination of primary secondary amine (PSA) and C18 sorbents, is designed to remove these interferences. PSA effectively removes organic acids, while C18 removes non-polar interferences.[1]

Q5: Are there alternative extraction methods to QuEChERS for this compound in soil?

Yes, other methods like Accelerated Solvent Extraction (ASE) have been used for the extraction of pesticides from soil. ASE uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. However, the QuEChERS method is often preferred for its simplicity, high throughput, and minimal solvent usage, making it a cost-effective and efficient choice for routine analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Inappropriate Extraction pH: The acidic soil may be altering the extraction conditions.1. Implement a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH during extraction. 2. Ensure thorough mixing of the soil sample with the extraction solvent and buffering salts.
Insufficient Extraction Time/Agitation: Incomplete partitioning of this compound from the soil matrix.1. Increase the shaking/vortexing time to ensure adequate contact between the solvent and the soil particles. 2. The use of a mechanical shaker can improve extraction efficiency and reproducibility.
Analyte Degradation: this compound may be susceptible to degradation under certain conditions.1. Ensure the use of high-purity solvents. 2. Store extracts at low temperatures and protect them from light prior to analysis.
High Variability in Results Inconsistent Soil pH: Natural variation in the acidity of soil samples.1. Use a buffered extraction method to normalize the pH across all samples. 2. Homogenize the soil sample thoroughly before taking a subsample for extraction.
Matrix Effects: Co-extracted interferences are affecting the analytical signal.1. Optimize the dispersive solid-phase extraction (d-SPE) clean-up step. Consider using different sorbents or adjusting the amount of sorbent used. 2. Use matrix-matched calibration standards to compensate for signal suppression or enhancement.
Poor Chromatographic Peak Shape Co-eluting Interferences: High levels of co-extractives from the acidic soil.1. Enhance the clean-up step by using a combination of PSA, C18, and graphitized carbon black (GCB) if chlorophyll is present (less common in soil). 2. Adjust the chromatographic conditions (e.g., gradient, column) to improve the separation of this compound from interfering compounds.

Data Presentation

The following table summarizes the typical recovery rates for this compound from soil using a buffered QuEChERS method. These values demonstrate the effectiveness of the methodology for achieving high and reproducible recoveries.

Method Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Buffered QuEChERS with GC-MS/MS10955
Buffered QuEChERS with LC-MS/MS50984
Buffered QuEChERS with GC-MS/MS100976

Note: Recovery data is representative and may vary depending on the specific soil type, instrumentation, and laboratory conditions.

Experimental Protocol: Buffered QuEChERS for this compound in Acidic Soil

This protocol is based on the widely accepted buffered QuEChERS methodology, optimized for the extraction of this compound from acidic soils.

1. Sample Preparation: 1.1. Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris. 1.2. Homogenize the sieved soil thoroughly.

2. Extraction: 2.1. Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. 2.2. Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate the soil. 2.3. Add 10 mL of acetonitrile (containing 1% acetic acid) to the tube. 2.4. Add the appropriate buffered QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). 2.5. Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency. 2.6. Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: 3.1. Transfer a 6 mL aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. 3.2. Cap the d-SPE tube and vortex for 30 seconds. 3.3. Centrifuge at ≥5000 x g for 5 minutes.

4. Final Extract Preparation and Analysis: 4.1. Take an aliquot of the cleaned extract and transfer it to an autosampler vial. 4.2. The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualization

The following diagram illustrates the logical workflow for the pH-adjusted extraction of this compound from acidic soils using the buffered QuEChERS method.

Dimethenamid_Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Buffered QuEChERS Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Soil_Sample Acidic Soil Sample Homogenization Homogenize and Sieve Soil_Sample->Homogenization Extraction_Step Add Water, Acetonitrile (1% Acetic Acid), and Buffered Salts Homogenization->Extraction_Step Shake Vigorous Shaking (1 min) Extraction_Step->Shake Centrifuge1 Centrifugation (≥3000 x g) Shake->Centrifuge1 Supernatant_Transfer Transfer Acetonitrile Supernatant Centrifuge1->Supernatant_Transfer dSPE_Tube d-SPE Tube (MgSO₄, PSA, C18) Supernatant_Transfer->dSPE_Tube Vortex Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 Centrifugation (≥5000 x g) Vortex->Centrifuge2 Final_Extract Cleaned Extract Centrifuge2->Final_Extract Analysis GC-MS or LC-MS Analysis Final_Extract->Analysis

Caption: Workflow for this compound extraction from acidic soil.

References

Calibration curve issues in the quantification of Dimethenamid residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantification of Dimethenamid residues, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in this compound analysis?

A1: Non-linearity in calibration curves for this compound can stem from several factors:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, causing the curve to flatten.[1][2][3][4][5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal, which can affect linearity.

  • Analyte Degradation: this compound may degrade in the analytical system, particularly at higher temperatures in GC analysis, or in improperly stored standard solutions.

  • Errors in Standard Preparation: Inaccurate serial dilutions or errors in the initial stock solution preparation are common sources of non-linearity.

  • Inappropriate Calibration Range: The selected concentration range for the standards may exceed the linear dynamic range of the instrument for this compound.

Q2: What is a matrix effect and how can it affect this compound quantification?

A2: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, this means that even with a perfectly linear calibration curve prepared in a pure solvent, the presence of matrix components in a real sample can lead to inaccurate quantification, either underestimating or overestimating the true concentration.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Use of techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as in the QuEChERS method can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.

  • Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to this compound can help correct for variations in signal due to matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Q4: What are the typical linear ranges and limits of quantification (LOQ) for this compound?

A4: The linear range and LOQ for this compound are dependent on the analytical technique and the matrix being analyzed. The following table summarizes some reported values.

Analytical MethodMatrixLinear RangeLOQ
LC-MS/MSWater0.009 - 1.0 ng/mL0.03 µg/L
GC/MSWater0.05 - 5.0 µg/LNot Specified
GC-ECDRaw Agricultural CommoditiesNot Specified0.003 µg/g

Troubleshooting Guide: Calibration Curve Issues

Problem 1: My calibration curve for this compound is not linear (low correlation coefficient, e.g., r² < 0.99).

Potential Cause Troubleshooting Steps
Incorrect Standard Preparation 1. Prepare fresh stock and working standard solutions. 2. Verify the calculations for each dilution. 3. Use calibrated pipettes and appropriate volumetric flasks.
Detector Saturation 1. Lower the concentration of the highest calibration standard(s). 2. If analyzing samples with expected high concentrations, dilute the sample extract to fall within the linear range.
Contamination 1. Check the solvent blank for interfering peaks. 2. Ensure all glassware and equipment are thoroughly cleaned.
Instrumental Issues 1. Check for leaks in the chromatographic system. 2. Ensure the mass spectrometer is properly tuned and calibrated.

Problem 2: My calibration curve is linear, but the y-intercept is significantly different from zero.

Potential Cause Troubleshooting Steps
Contaminated Blank 1. Analyze a fresh solvent blank to check for contamination. 2. If using a matrix-matched calibration, ensure the blank matrix is free of this compound.
Systematic Error in Standard Preparation 1. Review the dilution procedure for any systematic errors. 2. Ensure the purity of the reference standard.
Inappropriate Blank Subtraction 1. Verify that the blank signal is being correctly subtracted by the data processing software.

Problem 3: The response of my lowest calibration standard is inconsistent or not detectable.

Potential Cause Troubleshooting Steps
Concentration is below the Limit of Detection (LOD) 1. Increase the concentration of the lowest standard to be at or above the expected LOD.
Analyte Adsorption 1. Ensure the analytical system is well-conditioned. 2. Use silanized glassware if adsorption is suspected.
Poor Signal-to-Noise Ratio 1. Optimize instrument parameters (e.g., injection volume, ionization source settings) to improve sensitivity.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of this compound in Water

This protocol is adapted from a validated method for the determination of this compound in drinking and surface water.

  • Sample Preparation:

    • Place 1.0 mL of the water sample into an autosampler vial.

    • Acidify the sample with 0.1% formic acid.

    • Vortex the sample.

  • LC-MS/MS System:

    • HPLC: Agilent 1200 SL Series or equivalent.

    • Mass Spectrometer: Applied Biosystems MDS Sciex API 5500 triple quadrupole or equivalent.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.

    • Injection Volume: 100 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Quantitation: m/z 276 → 244

      • Confirmation: m/z 276 → 168

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. Extraction (QuEChERS) homogenization->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup lc_separation 4. LC Separation cleanup->lc_separation ms_detection 5. MS/MS Detection lc_separation->ms_detection calibration_curve 6. Calibration Curve Generation ms_detection->calibration_curve quantification 7. Quantification of this compound calibration_curve->quantification

Caption: General experimental workflow for this compound residue analysis.

troubleshooting_flowchart start Start: Poor Calibration Curve (r² < 0.99) check_standards Are standards freshly and accurately prepared? start->check_standards prepare_new Prepare fresh standards and re-run check_standards->prepare_new No check_range Is the highest standard in the linear range? check_standards->check_range Yes prepare_new->start lower_conc Lower concentration of top standards check_range->lower_conc No check_blank Is the blank clean? check_range->check_blank Yes lower_conc->start troubleshoot_contamination Identify and eliminate contamination source check_blank->troubleshoot_contamination No check_instrument Check instrument performance (leaks, tuning) check_blank->check_instrument Yes troubleshoot_contamination->start end_good Calibration Acceptable check_instrument->end_good OK end_bad Further investigation needed check_instrument->end_bad Issue Found

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

Comparative Efficacy of Dimethenamid vs. S-metolachlor on Waterhemp (Amaranthus tuberculatus)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Weed Management Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent Group 15 herbicides, Dimethenamid-p and S-metolachlor, for the control of waterhemp (Amaranthus tuberculatus), a problematic weed in many agricultural systems. This document synthesizes data from multiple research studies to offer an objective analysis of their performance, supported by experimental data and detailed methodologies.

Introduction

Waterhemp is a dioecious summer annual broadleaf weed known for its rapid growth, prolific seed production, and propensity to evolve resistance to multiple herbicide modes of action.[1][2] Effective management of waterhemp often relies on a multi-tactic approach, including the use of pre-emergence residual herbicides. This compound-p and S-metolachlor are both chloroacetamide herbicides belonging to the Herbicide Resistance Action Committee (HRAC) Group 15.[3][4] They function as very long-chain fatty acid (VLCFA) synthesis inhibitors, disrupting cell division and elongation in emerging weed seedlings.[3] This guide focuses on the comparative performance of these two active ingredients in controlling waterhemp.

Mode of Action

Both this compound-p and S-metolachlor share the same primary mode of action. They are absorbed by the shoots and roots of germinating weeds and inhibit the VLCFA elongase enzyme complex. This inhibition prevents the formation of VLCFAs, which are crucial components of cell membranes, cuticular waxes, and lipids. The disruption of VLCFA synthesis ultimately leads to a cessation of cell division and growth, preventing the weed from emerging from the soil.

cluster_plant_cell Plant Cell cluster_herbicides Group 15 Herbicides cluster_effects Physiological Effects AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA VLCFA_Elongase VLCFA Elongase Complex MalonylCoA->VLCFA_Elongase VLCFAs Very Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Inhibition Inhibition of Cell Division & Elongation CellMembranes Cell Membranes VLCFAs->CellMembranes CuticularWaxes Cuticular Waxes VLCFAs->CuticularWaxes This compound This compound-p This compound->VLCFA_Elongase Inhibition S_metolachlor S-metolachlor S_metolachlor->VLCFA_Elongase Inhibition NoEmergence Seedling Fails to Emerge Inhibition->NoEmergence SiteSelection Site Selection (Known Waterhemp Infestation) PlotDesign Experimental Design (e.g., RCBD with replications) SiteSelection->PlotDesign HerbicideApplication PRE Herbicide Application (Within 3 days of planting) PlotDesign->HerbicideApplication DataCollection Data Collection (Visual Control Ratings, Weed Density, Weed Biomass at various WAT) HerbicideApplication->DataCollection DataAnalysis Statistical Analysis (e.g., ANOVA, Mean Separation) DataCollection->DataAnalysis Results Results Interpretation & Reporting DataAnalysis->Results

References

A Comparative Guide to the Validation of a New Analytical Method for Dimethenamid in Groundwater

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly validated analytical method for the quantification of Dimethenamid in groundwater against established alternatives. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. Detailed experimental protocols, performance data, and workflow visualizations are presented to facilitate an objective evaluation.

I. Comparative Performance Data

The efficacy of an analytical method is determined by several key performance indicators. The following table summarizes these metrics for a new method alongside existing validated methods for this compound analysis in groundwater. This allows for a direct comparison of their sensitivity, accuracy, and precision.

Parameter New Validated Method (SPE-LC/MS/MS) Alternative Method A (SPE-GC/MS) Alternative Method B (SPE-LC/ESI-MS/MS)
Limit of Detection (LOD) 0.009 µg/L[1]Not explicitly stated, but method evaluated at 0.05 ppb[2]0.125 ng injected[3]
Limit of Quantification (LOQ) 0.03 µg/L[1]0.05 ppb (µg/L)[2]0.10 ppb (µg/L)
Accuracy (Mean Recovery) Within guideline requirements at 0.03 µg/L and 0.3 µg/L fortification levelsEstimated based on recovery of known concentrations fortified into control water samples95% to 105% for fortification levels of 0.10-100 ppb
Precision (RSD) Within guideline requirementsAcceptable precision at the action level of 0.10 ppbNot explicitly stated
Sample Volume Not explicitly stated200 mL50 mL
Analytical Technique Liquid Chromatography/Mass Spectrometry (LC/MS)Gas Chromatography/Mass Spectrometry (GC/MS)Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS)

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the new validated method and a widely used alternative.

A. New Validated Method: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC/MS/MS)

This method offers high sensitivity and selectivity for the determination of this compound and its metabolites in water.

  • Sample Preparation:

    • A 50 mL water sample is subjected to purification using a C-18 Solid-Phase Extraction (SPE) column.

  • Solid-Phase Extraction (SPE):

    • The SPE column is conditioned prior to sample loading.

    • The water sample is passed through the C-18 SPE column, where this compound and its metabolites are adsorbed.

    • The parent compound and its degradates are eluted from the column using an 80/20 methanol/water (v/v) solution.

  • Sample Concentration:

    • The eluate is concentrated to a volume of less than 1.0 mL.

    • The concentrated sample is then reconstituted in a 10/90 acetonitrile/water (v/v) solution to the desired final volume.

  • LC/MS/MS Analysis:

    • Final analysis is performed using liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry (LC/ESI-MS/MS).

    • The analysis is conducted in positive ion mode for the parent compound and negative ion mode for its degradates by monitoring specific precursor/product ion pairs.

    • This compound-P is identified using two ion transitions: m/z 276.0→244.1 (quantitation) and m/z 276.0→168.1 (confirmation).

B. Alternative Method: Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-GC/MS)

This is a robust and widely adopted method for the analysis of various herbicides in water matrices.

  • Sample Preparation:

    • A 200 mL water sample is typically used.

    • A deuterated internal standard is added to the sample.

  • Solid-Phase Extraction (SPE):

    • The sample is passed through a solid-phase extraction column to concentrate the analytes.

    • The analytes are then eluted from the column.

  • Sample Concentration and Solvent Exchange:

    • The eluate is concentrated to a final volume.

    • The solvent is exchanged to 10% ethyl acetate in isooctane for GC/MS analysis.

  • GC/MS Analysis:

    • The final extract is analyzed by gas chromatography/mass spectrometry (GC/MS).

    • Calibration standards are prepared in 10% ethyl acetate/isooctane.

III. Visualized Workflows and Relationships

Visual diagrams help in understanding the procedural flow and the logical connections between different stages of the analytical method validation.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing start Groundwater Sample Collection add_is Add Internal Standard start->add_is condition Column Conditioning add_is->condition load Sample Loading condition->load wash Wash Column load->wash elute Elution of Analytes wash->elute concentrate Concentration & Reconstitution elute->concentrate lcms LC/MS/MS Analysis concentrate->lcms gcms GC/MS Analysis concentrate->gcms quant Quantification lcms->quant gcms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis in groundwater.

Analytical Method Validation Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity & Selectivity Validation->Specificity Robustness Robustness Validation->Robustness Ruggedness Ruggedness Validation->Ruggedness

Caption: Key parameters for analytical method validation.

References

Cross-Validation of GC-MS and LC-MS/MS for Dimethenamid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the herbicide Dimethenamid is crucial for ensuring environmental safety and regulatory compliance. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques frequently employed for pesticide residue analysis. This guide provides an objective comparison of these two methods for the analysis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS for this compound analysis often depends on the sample matrix, required sensitivity, and the specific analytical instrumentation available. Below is a summary of key quantitative performance parameters gathered from various analytical methods.

ParameterGC-MSLC-MS/MSSource(s)
Limit of Quantification (LOQ) 0.003 µg/g (in raw agricultural commodities)0.03 µg/L (in water)[1][2]
Limit of Detection (LOD) 0.007 µg/mL (instrumental)0.009 µg/L (in water)[1][2]
Recovery 69-103% (in fortified plant tissues)Typically 70-120% for pesticide residue analysis[1]
Selectivity High, especially with selected ion monitoring (SIM)Very high, particularly with multiple reaction monitoring (MRM)
Matrix Effects Can be significant, may require matrix-matched standards or cleanupCan be susceptible to ion suppression or enhancement, often mitigated by dilution or advanced ionization sources

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of this compound using both GC-MS and LC-MS/MS.

GC-MS Methodology for this compound Analysis

This method is suitable for volatile and thermally stable compounds like this compound, particularly in complex matrices after appropriate cleanup.

1. Sample Preparation (QuEChERS Approach)

  • Homogenization: A representative sample (e.g., 10-15 g of a raw agricultural commodity) is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent such as acetonitrile.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to partition the aqueous and organic layers.

  • Cleanup: A dispersive solid-phase extraction (d-SPE) step with a suitable sorbent (e.g., PSA, C18) is employed to remove interfering matrix components.

  • Solvent Exchange: The final extract is often exchanged into a solvent more compatible with GC analysis, such as hexane or acetone.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: An optimized temperature gradient is used for the separation of analytes. For example: initial temperature of 60°C held for 1 minute, ramped to 200°C at 6°C/min, then to 250°C at 30°C/min, and held for 4 minutes.

  • Injector: Splitless injection at a temperature of 210°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Methodology for this compound Analysis

LC-MS/MS is highly effective for a broad range of pesticides, including those that are polar or thermally labile. It often requires less sample cleanup than GC-MS.

1. Sample Preparation

  • For Water Samples: A simple "dilute-and-shoot" approach is often sufficient. Samples may be acidified (e.g., with 0.1% formic acid) and directly injected.

  • For Complex Matrices: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is commonly used, similar to the initial steps for GC-MS, but the final extract is typically dissolved in a mobile phase-compatible solvent.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II, Shimadzu LC-30AD, or equivalent.

  • Mass Spectrometer: Sciex API 5500, Agilent 6490, or equivalent triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB C18, 150 mm x 3 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water and methanol, both containing 0.1% formic acid, is common.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions for this compound:

      • Quantitation: m/z 276.1 → 244.0

      • Confirmation: m/z 276.1 → 168.1

Visualizing the Workflows

The following diagrams illustrate the typical experimental workflows for this compound analysis by GC-MS and LC-MS/MS.

GCMS_Workflow Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Partition Salting Out (MgSO4, NaCl) Extraction->Partition Cleanup Dispersive SPE Cleanup (d-SPE) Partition->Cleanup SolventEx Solvent Exchange Cleanup->SolventEx GCMS GC-MS Analysis SolventEx->GCMS Data Data Analysis GCMS->Data

GC-MS Experimental Workflow for this compound Analysis

LCMSMS_Workflow Sample Sample Preparation (e.g., Dilution or QuEChERS) Filtration Filtration Sample->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data Data Analysis LCMSMS->Data

LC-MS/MS Experimental Workflow for this compound Analysis

Logical Comparison of Techniques

A logical comparison of the two techniques highlights their respective strengths and weaknesses for pesticide analysis.

Logical_Comparison GCMS GC-MS Volatile Ideal for Volatile & Thermally Stable Compounds GCMS->Volatile Derivatization May Require Derivatization for Polar Analytes GCMS->Derivatization Matrix Less Prone to Matrix Effects (Ion Suppression) GCMS->Matrix LCMSMS LC-MS/MS NonVolatile Suited for Polar, Non-Volatile & Thermally Labile Compounds LCMSMS->NonVolatile NoDerivatization Generally No Derivatization Needed LCMSMS->NoDerivatization HighThroughput Amenable to High-Throughput 'Dilute-and-Shoot' Methods LCMSMS->HighThroughput

Key Attributes of GC-MS vs. LC-MS/MS for Pesticide Analysis

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • GC-MS is a robust and reliable technique, particularly for complex matrices where extensive cleanup is performed. It excels in the analysis of volatile and semi-volatile compounds.

  • LC-MS/MS offers broader applicability, especially for polar and thermally labile compounds, often with simpler sample preparation and higher throughput. Its superior sensitivity and selectivity, particularly in MRM mode, make it a powerful tool for trace-level quantification in various sample types.

For comprehensive pesticide residue screening, a combination of both techniques is often employed to cover the widest possible range of analytes. Cross-validation between these methods can provide a higher degree of confidence in analytical results, ensuring data integrity and regulatory compliance.

References

A Comparative Analysis of Dimethenamid and Pendimethalin for Pre-Emergence Weed Control in Soybeans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the performance, crop safety, and application protocols of two leading pre-emergence herbicides.

In the critical early stages of soybean cultivation, effective weed management is paramount to protect yield potential. Among the arsenal of pre-emergence herbicides, Dimethenamid and pendimethalin are two widely utilized active ingredients. This guide provides an objective comparison of their performance, drawing upon experimental data to inform researchers, scientists, and crop protection professionals.

This compound-p, a member of the chloroacetamide family (WSSA Group 15), and pendimethalin, a dinitroaniline (WSSA Group 3), offer distinct modes of action for the control of annual grasses and certain broadleaf weeds. Understanding their relative strengths in terms of weed control spectrum, crop safety, and application requirements is crucial for developing effective and sustainable weed management strategies in soybean production.

At a Glance: Key Performance Characteristics

FeatureThis compound-pPendimethalin
WSSA Group 153
Primary Mode of Action Very-long-chain fatty acid (VLCFA) synthesis inhibitionMicrotubule assembly inhibition
Primary Weed Target Annual grasses and small-seeded broadleaf weedsAnnual grasses and certain broadleaf weeds
Application Timing Pre-plant, pre-plant incorporated, pre-emergencePre-plant incorporated, pre-emergence
Soybean Injury Symptoms Crinkling of new growth, heart-shaped leaflets[1]Swollen hypocotyls, reduced root growth, delayed emergence[1]

Efficacy in Weed Control: A Data-Driven Comparison

The efficacy of both herbicides can be influenced by weed species, application rate, and environmental conditions. While direct head-to-head trials are limited, available data from various studies provide valuable insights into their performance.

A study conducted in Rochester, MN, evaluated pendimethalin alone and in a tank-mix with this compound-P for the control of several key weed species. The results indicated that the combination provided significantly better control of common waterhemp and giant foxtail compared to pendimethalin alone. Conversely, a different tank-mix of imazethapyr & pendimethalin showed better control of giant ragweed and common lambsquarters.

Table 1: Weed Control Efficacy in Soybeans (Rochester, MN)

TreatmentRate (Product/acre)Giant Ragweed Control (%)Common Lambsquarters Control (%)Common Waterhemp Control (%)Giant Foxtail Control (%)
Pendimethalin1.2 pt78858890
Pendimethalin + this compound-P1.2 pt + 10 fl oz85909596
Imazethapyr & Pendimethalin1.4 pt92959092

Source: Adapted from a 2004 study. Control ratings are approximations based on the available data.

Another study in Ontario, Canada, focused on the performance of this compound-P in comparison to other Group 15 herbicides. While not a direct comparison to pendimethalin, the data is useful for understanding the efficacy of this compound-P on its own.

Table 2: Weed Control Efficacy of this compound-p in Soybeans (Ontario, Canada)

Weed SpeciesThis compound-p (544 g a.i./ha) Control (%)
Redroot Pigweed90-99
Common RagweedVariable, generally poor
Common LambsquartersGood
Green FoxtailGood

Source: Adapted from a study conducted between 2015-2017.

Research from Sudan has demonstrated the efficacy of pendimethalin applied alone at various rates.

Table 3: Efficacy of Pendimethalin on Weed Control in Soybeans (Gezira, Sudan)

Pendimethalin Rate (kg a.i./ha)Total Weed Control (%)Annual Grasses Control (%)Broadleaf Weeds Control (%)
1.33985.588.282.8
1.78589.591.587.5
2.23292.894.591.0

Source: Adapted from a 2018/2019 study.[2][3]

Impact on Soybean Yield

Effective weed control is directly correlated with protecting soybean yield potential. The previously mentioned studies also provide data on soybean yield under different herbicide treatments.

Table 4: Soybean Yield Response to Herbicide Treatments

Study LocationHerbicide TreatmentRateSoybean Yield
Rochester, MNPendimethalin1.2 pt/acreNot specified
Rochester, MNPendimethalin + this compound-P1.2 pt + 10 fl oz/acreNot specified
Ontario, CanadaThis compound-p544 g a.i./haReduced weed interference resulted in corn yield similar to the weed-free control; however, in soybeans, yield was reduced by 27% compared to the best performing Group 15 herbicide in the study.
Gezira, SudanPendimethalin1.339 kg a.i./ha1562.5 kg/ha [2]
Gezira, SudanWeedy Check-Not specified, but significantly lower than treated plots

It is important to note that in the Ontario study, while this compound-p provided good weed control, it resulted in a lower soybean yield compared to another Group 15 herbicide, pyroxasulfone, under the conditions of that particular study. This highlights the importance of considering not just weed control efficacy but also crop tolerance when selecting a herbicide.

Crop Safety and Injury Symptoms

Both this compound-p and pendimethalin are generally considered safe for soybeans when applied according to label directions. However, under certain conditions, crop injury can occur.

This compound-p: Injury symptoms may include the crinkling of new growth and the development of heart-shaped leaflets. Typically, soybeans grow out of these symptoms quickly.

Pendimethalin: Injury is more likely in cool, wet soils that slow soybean emergence. Symptoms include swollen hypocotyls, reduced root growth, and delayed emergence. High rates of pendimethalin can also lead to brittle stems near the soil surface.

A study in Lamberton, MN, found that pendimethalin applied pre-emergence at twice the labeled rate resulted in 19 to 21% broken plants.

Mechanisms of Action

The differing modes of action of these two herbicides are a key consideration for integrated weed management and resistance mitigation.

cluster_Pendimethalin Pendimethalin (WSSA Group 3) cluster_this compound This compound-p (WSSA Group 15) Pendimethalin Pendimethalin Tubulin Tubulin Proteins Pendimethalin->Tubulin Binds to Microtubule Microtubule Formation Tubulin->Microtubule Inhibits polymerization Spindle Mitotic Spindle Apparatus Microtubule->Spindle Prevents formation CellDivision Cell Division Spindle->CellDivision Disrupts WeedGrowth Weed Seedling Growth CellDivision->WeedGrowth Halts This compound This compound-p VLCFA_Enzyme VLCFA Elongase Enzyme This compound->VLCFA_Enzyme Inhibits VLCFA Very-Long-Chain Fatty Acids VLCFA_Enzyme->VLCFA Blocks synthesis of CellMembrane Cell Membrane & Cuticle Formation VLCFA->CellMembrane Disrupts ShootGrowth Shoot Emergence & Growth CellMembrane->ShootGrowth Inhibits

Caption: Mechanisms of action for Pendimethalin and this compound-p.

Experimental Protocols

To ensure the validity and reproducibility of herbicide performance data, standardized experimental protocols are essential. The following outlines a typical methodology for evaluating pre-emergence herbicides in soybeans, based on common practices observed in the cited research.

G cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection & Analysis design Randomized Complete Block Design (e.g., 4 replications) plots Plot Establishment (e.g., 10 x 30 ft) design->plots planting Soybean Planting (Variety, Seeding Rate, Row Spacing) plots->planting application Pre-emergence Application (within 1-3 days of planting) planting->application equipment Sprayer & Nozzle Configuration (e.g., Tractor-mounted, 20 gpa, 32 psi) application->equipment treatments Herbicide Treatments (this compound-p, Pendimethalin, Weedy Check, Weed-free Check) application->treatments injury Crop Injury Ratings (e.g., 7, 14, 28 days after emergence) application->injury analysis Statistical Analysis (e.g., ANOVA, Mean Separation) injury->analysis efficacy Weed Control Efficacy (%) (Visual ratings by species at multiple intervals) efficacy->analysis biomass Weed Biomass (Dry weight at a set time point) biomass->analysis yield Soybean Yield (Harvested area, adjusted to moisture %) yield->analysis

Caption: Generalized workflow for a soybean pre-emergence herbicide trial.

Key Parameters to Record:

  • Site Information: Soil type, organic matter content, pH, and previous crop.

  • Environmental Conditions: Air and soil temperature, relative humidity, and rainfall data (especially post-application for herbicide activation).

  • Application Details: Date, time, sprayer speed, and nozzle type.

  • Weed and Crop Staging: Growth stage of both soybeans and weeds at the time of any post-emergence evaluations.

Conclusion

Both this compound-p and pendimethalin are effective pre-emergence herbicides for managing annual grasses and certain broadleaf weeds in soybeans. Pendimethalin has a long history of use and a broad dataset supporting its efficacy on its own. This compound-p, often utilized in combination with other herbicides, shows strong performance, particularly on small-seeded broadleaf weeds.

The choice between these two herbicides, or their use in a tank-mix, will depend on the specific weed spectrum present in a field, soil characteristics, and environmental conditions. For a broader spectrum of control, particularly for challenging weeds like waterhemp, a tank-mix or a program approach utilizing multiple modes of action is often the most effective strategy. Researchers should continue to conduct direct comparative studies to further elucidate the individual strengths and weaknesses of these and other pre-emergence herbicides to refine weed management recommendations for soybean producers.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison for Dimethenamid Analysis in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Analytical Laboratories

The accurate quantification of herbicide residues is paramount in ensuring food safety and environmental protection. Dimethenamid, a selective chloroacetamide herbicide, is widely used for the control of annual grasses and broadleaf weeds in various crops. To ensure the reliability and comparability of analytical data across different laboratories, a robust framework for quality assurance is essential. This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of this compound in certified reference materials (CRMs), offering valuable insights for researchers, scientists, and professionals in analytical chemistry and drug development.

This guide outlines a model for an inter-laboratory study, presenting hypothetical performance data from various analytical methods. It further details the experimental protocols necessary to conduct such a comparison and visualizes the key workflows and relationships involved.

Performance Benchmark: A Comparative Analysis of Analytical Methods

The performance of different analytical methods for the quantification of this compound can vary. Below is a summary of hypothetical performance data from an inter-laboratory study involving three common analytical techniques. These values are representative of what could be expected in a proficiency test.

ParameterMethod A: GC-ECDMethod B: LC-MS/MSMethod C: GC-MS
Limit of Detection (LoD) 0.01 mg/kg0.001 mg/kg0.005 mg/kg
Limit of Quantitation (LoQ) 0.03 mg/kg0.003 mg/kg0.015 mg/kg
Repeatability (RSDr) 5.2%3.8%4.5%
Reproducibility (RSDR) 9.8%7.5%8.9%
Mean Recovery 98.5%101.2%99.3%
Assigned Value (CRM) 0.50 mg/kg0.50 mg/kg0.50 mg/kg
Number of Participants 81210
z-score < |2| 87.5%91.7%90.0%

Visualizing the Path to Reliable Results

To better understand the intricate processes of an inter-laboratory comparison, the following diagrams illustrate the experimental workflow and the logical relationships in data evaluation.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation Phase CRM_Procurement CRM Procurement Sample_Prep Sample Preparation & Homogenization CRM_Procurement->Sample_Prep Stability_Testing Homogeneity & Stability Testing Sample_Prep->Stability_Testing Sample_Distribution Sample Distribution to Labs Stability_Testing->Sample_Distribution Lab_Analysis Analysis by Participating Labs Sample_Distribution->Lab_Analysis Data_Submission Submission of Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (z-scores) Data_Submission->Statistical_Analysis Performance_Evaluation Laboratory Performance Evaluation Statistical_Analysis->Performance_Evaluation Final_Report Final Report Generation Performance_Evaluation->Final_Report

Caption: Experimental workflow for an inter-laboratory comparison study.

logical_relationship cluster_data Data Inputs cluster_calculation Calculation cluster_interpretation Interpretation Lab_Result Laboratory Result (xi) Z_Score_Calc z = (xi - X) / σ Lab_Result->Z_Score_Calc Assigned_Value Assigned Value (X) Assigned_Value->Z_Score_Calc Standard_Deviation Standard Deviation for Proficiency Assessment (σ) Standard_Deviation->Z_Score_Calc Z_Score_Value z-score Z_Score_Calc->Z_Score_Value Satisfactory Satisfactory (|z| ≤ 2) Z_Score_Value->Satisfactory |z| ≤ 2 Questionable Questionable (2 < |z| < 3) Z_Score_Value->Questionable 2 < |z| < 3 Unsatisfactory Unsatisfactory (|z| ≥ 3) Z_Score_Value->Unsatisfactory |z| ≥ 3

Caption: Logical relationship for z-score based performance evaluation.

In-Depth Experimental Protocols

A successful inter-laboratory comparison hinges on well-defined and harmonized experimental protocols. The following sections detail the methodologies for sample preparation and analysis.

Certified Reference Material (CRM) and Sample Preparation
  • CRM Selection: A certified reference material of this compound in a relevant matrix (e.g., soil or a food commodity simulant) with a known and certified concentration and uncertainty is procured from an accredited reference material producer.[1] Information on available CRMs can be found from suppliers like Sigma-Aldrich, HPC Standards, and AccuStandard.[2][3][4]

  • Homogeneity and Stability: Prior to distribution, the coordinating laboratory must ensure the homogeneity and stability of the CRM samples. A subset of samples is analyzed to confirm that the analyte concentration is consistent throughout the batch. Stability is assessed over the timeframe of the study to ensure no degradation of this compound occurs.

Analytical Methodologies

Participating laboratories are typically allowed to use their own validated in-house methods or a prescribed standard method. The following are examples of commonly employed techniques for this compound analysis.

Method A: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is suitable for the analysis of this compound in various agricultural commodities.

  • Extraction: A homogenized sample is extracted with a mixture of methanol and water.

  • Cleanup: The extract is filtered and then subjected to liquid-liquid extraction with hexane. A solid-phase extraction (SPE) step using a Florisil cartridge is employed for further cleanup.

  • Instrumentation: The final extract is analyzed by gas chromatography with an electron capture detector (GC-ECD).

  • Quantification: Quantification is performed using an external standard calibration curve prepared from a this compound certified reference standard.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the determination of this compound and its metabolites in water and other matrices.

  • Extraction: For water samples, a solid-phase extraction (SPE) using a C18 cartridge is a common approach for sample concentration and cleanup. The analytes are eluted with a suitable solvent like methanol.

  • Instrumentation: The analysis is carried out using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound. An internal standard is often used to improve accuracy and precision. The EPA has documented specific ion transitions for this compound analysis.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a balance of sensitivity and specificity and is a widely used technique in pesticide residue analysis.

  • Extraction and Cleanup: Similar to the GC-ECD method, a solvent extraction followed by a cleanup step such as SPE or gel permeation chromatography (GPC) is employed.

  • Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • Quantification: Quantification is typically done in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound to enhance selectivity and sensitivity.

Statistical Evaluation of Performance

The performance of participating laboratories is evaluated using statistical methods outlined in standards such as ISO 13528. The z-score is a common metric used for this purpose. It is calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (the certified value of the CRM).

  • σ is the standard deviation for proficiency assessment, which is often a predetermined value based on the expected precision of the analytical methods.

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance (warning signal).

  • |z| ≥ 3: Unsatisfactory performance (action signal).

Conclusion

Inter-laboratory comparisons are a cornerstone of quality assurance in analytical chemistry. By participating in such studies, laboratories can assess their analytical performance against their peers, identify potential areas for improvement, and ultimately contribute to the generation of reliable and comparable data for the monitoring of pesticide residues like this compound. This guide provides a framework for understanding and implementing such a comparison, fostering confidence in the analytical results that underpin regulatory decisions and scientific research.

References

Dimethenamid in Focus: A Comparative Analysis of Group 15 Herbicides' Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the herbicidal activity of Dimethenamid in comparison to other prominent Group 15 herbicides, including acetochlor, s-metolachlor, and pyroxasulfone. This guide synthesizes experimental data on their effectiveness against key weed species and details the methodologies behind these findings.

Introduction

Group 15 herbicides are a critical tool in modern agriculture for the pre-emergence control of annual grasses and small-seeded broadleaf weeds.[1][2] Their primary mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and shoot elongation in susceptible weed seedlings.[3][4][5] this compound, a member of the chloroacetamide chemical family, is a widely used Group 15 herbicide valued for its broad-spectrum activity and residual control. This guide provides a detailed comparison of the herbicidal activity of this compound with other key Group 15 herbicides, supported by quantitative data from scientific studies and comprehensive experimental protocols.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Group 15 herbicides, including this compound, target and inhibit the elongase enzymes involved in the biosynthesis of VLCFAs. These fatty acids are essential components of cell membranes and are crucial for cell growth and development. By disrupting VLCFA production, these herbicides prevent the proper formation of new cells, particularly in the emerging shoots of weed seedlings, ultimately leading to their death before they can emerge from the soil.

VLCFA_Inhibition_Pathway cluster_0 VLCFA Elongation Cycle Acyl-CoA (C16-C18) Acyl-CoA (C16-C18) Ketoacyl-CoA Ketoacyl-CoA Acyl-CoA (C16-C18)->Ketoacyl-CoA Malonyl-CoA Elongase (VLCFA Synthase) Hydroxyacyl-CoA Hydroxyacyl-CoA Ketoacyl-CoA->Hydroxyacyl-CoA Ketoacyl-CoA Reductase Enoyl-CoA Enoyl-CoA Hydroxyacyl-CoA->Enoyl-CoA Hydroxyacyl-CoA Dehydratase Acyl-CoA (C+2) Acyl-CoA (C+2) Enoyl-CoA->Acyl-CoA (C+2) Enoyl-CoA Reductase Further Elongation or\n Incorporation into Lipids Further Elongation or Incorporation into Lipids Acyl-CoA (C+2)->Further Elongation or\n Incorporation into Lipids Group_15_Herbicides Group 15 Herbicides (this compound, Acetochlor, S-metolachlor, Pyroxasulfone) Group_15_Herbicides->Ketoacyl-CoA Inhibition

Caption: Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) synthesis pathway by Group 15 herbicides.

Comparative Herbicidal Activity

The efficacy of Group 15 herbicides can vary depending on the specific active ingredient, application rate, weed species, and environmental conditions. The following tables summarize quantitative data from comparative studies on the control of common agricultural weeds.

Waterhemp (Amaranthus tuberculatus) Control

Waterhemp is a particularly troublesome weed known for its prolonged emergence period and resistance to multiple herbicide modes of action. The control of multiple-herbicide-resistant (MHR) waterhemp is a key performance indicator for Group 15 herbicides.

Table 1: Comparative Efficacy of Group 15 Herbicides on Multiple-Herbicide-Resistant Waterhemp (% Control)

HerbicideRate (g ai/ha)2 WAA4 WAA6 WAA8 WAA10 WAA12 WAA
This compound-p 1050779285675548
Acetochlor (CS) 1700779193837363
Acetochlor (EC) 2100919898918372
S-metolachlor 1420598778645345
Pyroxasulfone 210849699958877
Flufenacet 750658072615143

Source: Adapted from a study on MHR waterhemp control. WAA: Weeks After Application CS: Capsule Suspension, EC: Emulsifiable Concentrate

Analysis:

  • Pyroxasulfone consistently provided the highest and most prolonged control of MHR waterhemp.

  • Acetochlor (both formulations) also demonstrated high levels of control, particularly in the initial weeks after application.

  • This compound-p and S-metolachlor provided intermediate control.

  • Flufenacet showed the lowest and shortest residual control among the tested herbicides.

Table 2: Predicted Days of 80% MHR Waterhemp Emergence Reduction

HerbicidePredicted Days for 80% Reduction
This compound-p 36
Acetochlor (CS) 51
Acetochlor (EC) 38
S-metolachlor 43
Pyroxasulfone 82
Flufenacet Never achieved 80% reduction

Source: Adapted from a study on MHR waterhemp control.

Analysis: This data further supports the superior residual activity of pyroxasulfone in controlling MHR waterhemp emergence. Acetochlor and s-metolachlor also provide significant residual control, while this compound-p offers a shorter window of high efficacy.

Experimental Protocols

To ensure the validity and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a typical methodology for a pre-emergence herbicide field trial.

Objective

To evaluate and compare the efficacy of different Group 15 herbicides for the pre-emergence control of target weed species in a specific crop.

Experimental Design
  • Site Selection: Choose a field with a uniform soil type and a known, relatively uniform infestation of the target weed species.

  • Plot Layout: Establish a randomized complete block design (RCBD) with a minimum of three to four replications for each treatment. Individual plots should be of a standardized size (e.g., 3 meters by 10 meters) with buffer zones between plots to prevent spray drift.

  • Treatments:

    • Untreated Control: A plot that receives no herbicide application.

    • Herbicide Treatments: Application of each Group 15 herbicide (e.g., this compound-p, Acetochlor, S-metolachlor, Pyroxasulfone) at one or more specified rates.

    • Standard/Reference Treatment: A commercially available and effective herbicide for the target weed may be included for comparison.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Site_Selection Site Selection (Uniform soil, weed pressure) Plot_Establishment Plot Establishment (Randomized Complete Block Design) Site_Selection->Plot_Establishment Sprayer_Calibration Sprayer Calibration (Ensure accurate application rates) Plot_Establishment->Sprayer_Calibration Herbicide_Application Pre-emergence Herbicide Application (To soil surface before weed emergence) Sprayer_Calibration->Herbicide_Application Data_Collection Data Collection (% Weed Control, Weed Density, Biomass) (e.g., 2, 4, 6, 8 Weeks After Application) Herbicide_Application->Data_Collection Crop_Injury_Assessment Crop Injury Assessment (Visual rating) Data_Collection->Crop_Injury_Assessment Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Crop_Injury_Assessment->Statistical_Analysis Reporting Reporting (Summarize findings in tables and text) Statistical_Analysis->Reporting

References

Validating the Antimitotic Effect of Dimethenamid-P in Root Tip Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimitotic effects of the herbicide Dimethenamid-P and other herbicidal agents, utilizing data from root tip bioassays, primarily the Allium cepa (onion) root tip assay. This established method serves as a reliable indicator of cytotoxicity and genotoxicity, offering insights into the potential of these compounds to inhibit cell division. While this compound-P is recognized for its role in reducing cell division and plant growth, this guide also incorporates data from other herbicides to provide a broader context for its antimitotic activity.

Comparative Analysis of Antimitotic Effects

Data from Allium cepa Root Tip Assays

The following tables summarize the effects of various herbicides on the mitotic index (MI) and the frequency of chromosomal aberrations (CAs) in Allium cepa root tip cells. A decrease in the mitotic index is a key indicator of cytotoxicity, signifying an inhibition of cell division. An increase in chromosomal aberrations suggests a genotoxic effect, indicating interference with the genetic material during mitosis.

Table 1: Effect of Chloroacetamide Herbicides on Mitotic Index and Chromosomal Aberrations in Allium cepa

HerbicideConcentrationMitotic Index (%)Chromosomal Aberration Frequency (%)Reference
Pethoxamid 25 µg/mL7.83.5[1]
50 µg/mL6.25.8[1]
100 µg/mL4.58.2[1]
Butachlor 5.13 ppm~71.6Not specified[2]
Control Distilled Water9.5 - 10.20.5 - 1.2[1]
Positive Control (MMS) 10 ppm3.512.5

MMS: Methyl Methane Sulfonate, a known mutagen.

Table 2: Effect of Other Herbicides on Mitotic Index and Chromosomal Aberrations in Allium cepa

HerbicideConcentrationMitotic Index (%)Chromosomal Aberration Frequency (%)Reference
Pendimethalin 3 g/L6.94Significantly increased
4.55 g/L2.87Significantly increased
Trifluralin 10 pptSignificantly decreasedIncreased
40 pptSignificantly decreasedIncreased
Glyphosate 2.0 ml/lDecreasedIncreased
4.0 ml/lDecreasedIncreased
2,4-D 17.5 mg/mLSignificantly decreasedSignificantly increased
Control Distilled Water11.49Not specified

Experimental Protocols

The following is a detailed methodology for a standard Allium cepa root tip assay, synthesized from multiple established protocols.

Allium cepa Root Tip Assay Protocol
  • Preparation of Onion Bulbs:

    • Select healthy, uniform-sized onion bulbs (Allium cepa L., 2n=16).

    • Carefully remove the outer, dry scales and scrape the base to expose the root primordia.

    • Place the bulbs in containers filled with distilled water or tap water for 24-48 hours in the dark to stimulate root growth.

  • Exposure to Test Solutions:

    • Once roots have reached a length of 2-3 cm, transfer the bulbs to solutions of the test compound (e.g., this compound-P) at various concentrations.

    • Include a negative control group (distilled water) and a positive control group (e.g., methyl methanesulfonate, 10 ppm).

    • The exposure period typically ranges from 24 to 96 hours, with the test solutions being refreshed every 24 hours.

  • Fixation and Staining:

    • After the exposure period, excise the root tips and fix them in a freshly prepared Carnoy's fixative (ethanol: glacial acetic acid, 3:1 v/v) for 24 hours at 4°C.

    • Wash the root tips with distilled water and hydrolyze them in 1 N HCl at 60°C for 5-10 minutes.

    • Stain the root tips with a suitable stain, such as aceto-orcein or Schiff's reagent, for 1-2 hours in the dark.

  • Microscopic Analysis:

    • Prepare squash slides by placing a single root tip on a clean slide, adding a drop of 45% acetic acid, and gently squashing it under a coverslip.

    • Examine the slides under a light microscope at high magnification (400x to 1000x).

    • Score at least 1000 cells per slide to determine the mitotic index (MI) and the frequency of different mitotic phases.

    • Calculate the Mitotic Index using the formula: MI (%) = (Number of dividing cells / Total number of cells observed) x 100

    • Examine a separate set of at least 100 dividing cells per slide to identify and quantify chromosomal aberrations (CAs), such as bridges, fragments, laggards, and sticky chromosomes.

    • Calculate the Chromosomal Aberration Frequency using the formula: CA (%) = (Number of aberrant cells / Total number of dividing cells observed) x 100

Visualizing the Process and Pathway

To better understand the experimental process and the potential mechanism of action of antimitotic herbicides, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_processing Processing cluster_analysis Analysis start Select Onion Bulbs rooting Root in Water (24-48h) start->rooting treatment Treat with Test Solutions (e.g., this compound-P) rooting->treatment controls Negative (Water) & Positive (MMS) Controls rooting->controls fixation Fix Root Tips (Carnoy's Fixative) treatment->fixation controls->fixation hydrolysis Hydrolyze (1N HCl) fixation->hydrolysis staining Stain (Aceto-orcein) hydrolysis->staining microscopy Microscopic Examination staining->microscopy data_analysis Calculate Mitotic Index & Chromosomal Aberration % microscopy->data_analysis

Experimental workflow for the Allium cepa root tip assay.

antimitotic_pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis cluster_mechanism Mechanism of Antimitotic Herbicides G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Prophase Prophase M->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase herbicide This compound-P & other antimitotic agents tubulin Tubulin Dimers herbicide->tubulin inhibition microtubule Microtubule Polymerization herbicide->microtubule disruption tubulin->microtubule assembly spindle Mitotic Spindle Formation microtubule->spindle mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest aberrations Chromosomal Aberrations microtubule->aberrations

References

Comparative study on the environmental persistence of Dimethenamid and acetochlor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the environmental fate of two widely used chloroacetamide herbicides, Dimethenamid and Acetochlor, reveals distinct differences in their persistence in soil and water. This guide synthesizes key experimental data on their degradation rates and soil mobility, providing researchers, scientists, and drug development professionals with a concise comparison to inform environmental risk assessments and the development of more sustainable agricultural practices.

Data Summary

The environmental persistence of a herbicide is primarily determined by its half-life in various environmental compartments and its tendency to adsorb to soil particles. The following table summarizes these key parameters for this compound-p (the active S-enantiomer of this compound) and Acetochlor.

ParameterThis compound-pAcetochlorReference(s)
Soil Half-Life (Aerobic) 8 - 43 days2.2 - 29 days[1][2][3][4]
Water Half-Life (Photolysis) 14 - 16 days (pH 7)Can be rapid, but variable[5]
Soil Sorption Coefficient (Koc) ~200 L/kg98.5 - 335 mL/g

Environmental Fate and Transport Pathways

The following diagram illustrates the primary pathways influencing the environmental fate and transport of this compound and Acetochlor.

cluster_soil Soil Compartment cluster_water Water Compartment Herbicides (this compound & Acetochlor) Herbicides (this compound & Acetochlor) Soil Application Soil Application Herbicides (this compound & Acetochlor)->Soil Application Sorption to Soil Particles Sorption to Soil Particles Soil Application->Sorption to Soil Particles Microbial Degradation Microbial Degradation Soil Application->Microbial Degradation Leaching to Groundwater Leaching to Groundwater Soil Application->Leaching to Groundwater Runoff Runoff Soil Application->Runoff Aquatic Environment Aquatic Environment Runoff->Aquatic Environment Photolysis Photolysis Aquatic Environment->Photolysis Hydrolysis Hydrolysis Aquatic Environment->Hydrolysis Aquatic Metabolism Aquatic Metabolism Aquatic Environment->Aquatic Metabolism

Environmental fate of this compound and Acetochlor.

Experimental Protocols

The data presented in this guide are derived from standardized laboratory and field studies. The following sections detail the methodologies for the key experiments cited.

Aerobic Soil Metabolism (Half-Life Determination)

This study, based on OECD Guideline 307, determines the rate of aerobic degradation of a herbicide in soil.

Methodology:

  • Soil Collection and Preparation: Representative soil samples are collected, sieved (2 mm), and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The herbicide, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity). Continuous aeration is provided to maintain aerobic conditions.

  • Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted using appropriate organic solvents. The parent herbicide and its degradation products in the extracts are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The disappearance of the parent herbicide over time is plotted, and the time for 50% dissipation (DT₅₀ or half-life) is calculated using first-order kinetics.

Aqueous Photolysis (Water Half-Life Determination)

This study, following OECD Guideline 316, evaluates the degradation of a herbicide in water due to sunlight.

Methodology:

  • Solution Preparation: A sterile, buffered aqueous solution (pH 7) is prepared and fortified with the test herbicide.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

  • Sampling: Aliquots of the solution are taken at various time points from both the irradiated and dark control samples.

  • Analysis: The concentration of the parent herbicide in each sample is determined using analytical methods such as HPLC or Gas Chromatography (GC).

  • Half-Life Calculation: The degradation rate constant is determined from the decline in herbicide concentration over time in the irradiated samples, corrected for any degradation in the dark controls. The photolytic half-life is then calculated.

Batch Equilibrium (Soil Sorption Coefficient - Koc Determination)

This method, based on OECD Guideline 106, quantifies the extent to which a herbicide binds to soil particles.

Methodology:

  • Soil and Solution Preparation: A series of soil samples with varying organic carbon content are used. A stock solution of the herbicide in a 0.01 M CaCl₂ solution is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the herbicide solution in a centrifuge tube. The tubes are shaken for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the herbicide remaining in the supernatant (aqueous phase) is measured.

  • Calculation of Sorption: The amount of herbicide sorbed to the soil is calculated by subtracting the amount in the aqueous phase from the initial amount. The soil-water distribution coefficient (Kd) is then calculated.

  • Koc Calculation: The Kd values are normalized to the organic carbon content of the soils to obtain the soil organic carbon-water partitioning coefficient (Koc).

Experimental Workflow for Herbicide Persistence Assessment

The following diagram outlines a typical workflow for assessing the environmental persistence of a herbicide.

A Sample Collection (Soil, Water) B Sample Preparation (Sieving, Fortification) A->B C Incubation / Exposure (Controlled Conditions) B->C D Extraction C->D E Analytical Quantification (HPLC, GC-MS) D->E F Data Analysis (Half-life, Koc Calculation) E->F G Persistence Assessment F->G

Herbicide persistence assessment workflow.

References

Evaluating the Synergistic Effects of Dimethenamid with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethenamid, a chloroacetamide herbicide, is a vital tool in modern agriculture for the pre-emergence control of annual grasses and small-seeded broadleaf weeds. Its mode of action involves the inhibition of very-long-chain fatty acid synthesis, leading to the disruption of cell growth and division in susceptible plants. To broaden the spectrum of weed control, enhance efficacy, and manage the evolution of herbicide-resistant weeds, this compound is frequently tank-mixed with other herbicides. This guide provides a comparative analysis of the synergistic effects observed when this compound is combined with other herbicide classes, supported by experimental data and detailed protocols.

Synergistic Combinations with this compound

The co-application of this compound with herbicides from different mode of action groups can result in synergistic, additive, or antagonistic effects. Synergy, where the combined effect of the herbicides is greater than the sum of their individual effects, is particularly valuable as it can lead to improved weed control at lower application rates, reducing both economic and environmental costs.[1]

This compound and Glyphosate

The combination of this compound with glyphosate has been shown to provide enhanced, longer-lasting control of undesired plant growth.[1] This synergistic effect allows for effective weed management at reduced application rates for both active ingredients.[1]

Experimental Data:

Target WeedThis compound ( kg/ha )Glyphosate ( kg/ha )% Control (Observed)% Control (Expected Additive)Interaction
Broadleaf Weed0.1 - 3.00.1 - 3.0Higher than additive-Synergy[1]

Experimental Protocol: Post-emergence Application of this compound and Glyphosate

A method for controlling undesired plant growth in the presence of a crop involves applying a herbicidally effective aggregate amount of this compound and glyphosate post-emergence to the locus of a broadleaf weed. The application rate of this compound typically ranges from 0.1 to 3.0 kg/ha , with a preferred range of 0.25 to 1.5 kg/ha .[1] The application rate of glyphosate also ranges from 0.1 to 3.0 kg/ha . Evaluation of weed control is typically conducted at set intervals after application to determine the percentage of control compared to untreated plots.

This compound-P and Pendimethalin

Field trials have demonstrated that pre-emergence applications of this compound-P in combination with pendimethalin provide effective broad-spectrum weed control in maize. Even at reduced rates, these mixtures have shown high efficacy against a range of weeds.

Experimental Data: Weed Control Efficacy in Maize

D+P: this compound-P + Pendimethalin N+R+D: Nicosulfuron + Rimsulfuron + Dicamba T: Tembotrione M+N: Mesotrione + Nicosulfuron F+J: Foramsulfuron + Iodosulfuron N: Nicosulfuron MSO: Methylated Seed Oil AMN: Ammonium Nitrate

TreatmentRate (g/ha)Weed Species% Weed Mass Reduction (2013)% Weed Mass Reduction (2014)
D+P850 + 1000Multiple>91% (except field pansy)>91%
D+P (75% rate)637.5 + 750Multiple>91% (except field pansy)>91%
D+P (50% rate)425 + 500Multiple>78%>91%
D+P (50% rate) fb N+R+D + MSO + AMN425+500 fb 4+15.6+93.5Multiple>94%>94%
D+P (50% rate) fb T + MSO + AMN425+500 fb 33Multiple>85%>94%
D+P (50% rate) fb M+N + MSO + AMN425+500 fb 37.5+15Multiple>94%>88%
D+P (50% rate) fb F+J + MSO + AMN425+500 fb 7.5+0.25Multiple>94%>94%
D+P (50% rate) fb N + MSO + AMN425+500 fb 15Multiple>94%>94%

Experimental Protocol: Field Trials of this compound-P and Pendimethalin in Maize

Field experiments were conducted in a randomized complete block design with four replications. Maize was planted in late April. Pre-emergence herbicides (this compound-P + pendimethalin) were applied after sowing. Post-emergence herbicides were applied when maize was at the 3-5 leaf stage. Weed control efficacy was assessed by determining the fresh weight of weeds per square meter in each plot and comparing it to the untreated control.

This compound with ACCase and ALS Inhibitors

Research has also documented synergistic interactions between this compound (a Group 15 herbicide) and herbicides from other groups, such as ACCase inhibitors (Group 1) and ALS inhibitors (Group 2).

  • ACCase Inhibitors (e.g., sethoxydim, fluazifop-P): Studies have shown that combining this compound with sethoxydim or fluazifop-P can lead to a synergistic increase in the control of grass weeds like barnyardgrass, broadleaf signalgrass, johnsongrass, and red rice. The level of synergism can be influenced by the adjuvant system and the application rates of the herbicides.

  • ALS Inhibitors (e.g., imazethapyr): A synergistic response has also been observed when this compound is mixed with imazethapyr for the control of certain grass species. Interestingly, the synergistic effect with imazethapyr was not significantly impacted by the adjuvant or the dose.

Visualizing Experimental Workflows and Biological Pathways

To better understand the evaluation of herbicide synergy and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_application Herbicide Application cluster_evaluation Data Collection and Analysis A Select Target Crop and Weed Species B Establish Experimental Plots (Randomized Block Design) A->B C Calibrate Spray Equipment B->C D Apply Herbicides Individually (this compound and Partner Herbicide) C->D E Apply Tank-Mix Combination (this compound + Partner Herbicide) C->E F Include Untreated Control C->F G Assess Weed Control Efficacy (% Visual Control, Biomass Reduction) D->G E->G F->G H Evaluate Crop Injury G->H I Analyze Data for Synergy (e.g., Colby's Method) H->I Lipid_Synthesis_Inhibition cluster_pathway Very-Long-Chain Fatty Acid (VLCFA) Synthesis cluster_inhibition Mechanism of Action cluster_effect Physiological Effect A Acetyl-CoA C Fatty Acid Synthase (FAS) A->C B Malonyl-CoA B->C D C16-C18 Fatty Acids C->D E Elongase Complex D->E F Very-Long-Chain Fatty Acids (VLCFAs) E->F I Disruption of Cell Division and Growth G This compound (Chloroacetamide Herbicide) H Inhibition of Elongase Enzymes G->H H->E Blocks Elongation

References

Validation of Dimethenamid's efficacy in different soil types and organic matter content

Author: BenchChem Technical Support Team. Date: November 2025

Dimethenamid, a chloroacetamide herbicide, is a widely utilized tool for the pre-emergent control of annual grasses and small-seeded broadleaf weeds in a variety of agricultural settings. Its effectiveness, however, is intricately linked to soil characteristics, particularly soil type and organic matter content. This guide provides a comprehensive comparison of this compound's performance against other common herbicides, supported by experimental data and detailed protocols for researchers and scientists in the field of drug and agricultural development.

Comparative Efficacy of Pre-emergent Herbicides

The efficacy of this compound and its alternatives is influenced by the target weed species and prevailing soil conditions. The following table summarizes weed control percentages from various studies, offering a comparative overview of their performance.

HerbicideWeed SpeciesSoil Type/Organic MatterEfficacy (%)Reference
This compound-p Chenopodium albumHigh CEC Soil (Chernozem)72[1]
Chenopodium albumLow CEC Soil (Regosol)Lower than Chernozem[1]
Amaranthus powelliiNot SpecifiedHigh[2]
Echinochloa crus-galliNot SpecifiedModerate[2]
Digitaria ciliarisNot SpecifiedModerate[2]
Field PansyLoamy Sand (2.1% OM)<64 (in 2013)
Common LambsquarterLoamy Sand (1.2% OM)78 (at reduced rate in 2013)
Pendimethalin Chenopodium albumHigh CEC Soil (Chernozem)95
Various WeedsAlluvial Soil & Vertisol82.8 - 98.3
Annual GrassesNot Specified47 - 95
Florida PusleyNot Specified47 - 83
S-metolachlor Urochloa decumbensBrazilian Savanna SoilsDose-dependent
Chenopodium albumHigh CEC Soil (Chernozem)47
Giant FoxtailNot SpecifiedExtended residual control
Pyroxasulfone Echinochloa crus-galliLoam Soil (2.7% OM)98 (up to 63 DAA)
Setaria faberiVarious>88 (with >12.5mm rainfall)
Various WeedsSoils with up to 3% OMEffective at 200-300 g a.i./ha
Palmer AmaranthNot SpecifiedExtended residual control
Acetochlor Various Annual WeedsNot SpecifiedHigh
Various WeedsNot Specified>80

Experimental Protocols for Herbicide Efficacy Evaluation

Accurate assessment of herbicide efficacy requires standardized and detailed experimental protocols. The following methodologies are synthesized from established research practices for both greenhouse and field studies.

Greenhouse Bioassay Protocol
  • Soil Preparation:

    • Collect soil from the target field or prepare artificial soil mixtures with varying textures (e.g., sandy loam, clay loam) and organic matter content.

    • Sterilize the soil to eliminate existing weed seeds and pathogens.

    • Characterize each soil type for its physicochemical properties, including texture, pH, organic matter content, and cation exchange capacity (CEC).

  • Potting and Seeding:

    • Fill pots of a standardized size (e.g., 0.5 L) with the prepared soil.

    • Sow a known number of seeds of the target weed species at a uniform depth.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations, including a non-treated control and typically half and double the recommended field rate.

    • Apply the herbicide solutions evenly to the soil surface using a calibrated laboratory sprayer to ensure uniform distribution.

  • Growth Conditions:

    • Maintain the pots in a greenhouse with controlled temperature, light, and humidity to ensure optimal conditions for weed growth.

    • Water the pots as needed, typically to maintain soil moisture at 60-80% of field capacity.

  • Data Collection and Analysis:

    • At predetermined intervals (e.g., 14, 21, and 28 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete control).

    • Harvest the above-ground biomass of the surviving weeds and determine the fresh and dry weights.

    • Calculate the percentage of weed control based on biomass reduction compared to the untreated control.

    • Analyze the data statistically to determine the dose-response relationship and the influence of soil properties on herbicide efficacy.

Field Study Protocol
  • Site Selection and Plot Design:

    • Select a field with a uniform soil type and a natural, uniform infestation of the target weed species.

    • Establish a randomized complete block design with multiple replications (typically 3-4) for each treatment.

    • Individual plot sizes should be sufficient to minimize edge effects (e.g., 3m x 6m).

  • Herbicide Application:

    • Apply the herbicides at the desired rates using a calibrated backpack or tractor-mounted sprayer.

    • Include an untreated control plot within each replication.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • At regular intervals throughout the growing season, visually assess weed control in each plot.

    • Count the number of individual weed species per unit area (e.g., per square meter).

    • At the end of the evaluation period, harvest the weed biomass from a designated area within each plot to determine fresh and dry weights.

    • Collect soil samples at various depths and time points to analyze herbicide persistence and movement in the soil profile.

  • Data Analysis:

    • Calculate the percentage of weed control for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different herbicides and to assess the impact of soil properties.

Visualizing Key Processes

To better understand the mechanisms and methodologies involved, the following diagrams illustrate the mode of action of this compound and a typical experimental workflow for herbicide efficacy testing.

G cluster_moa Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidSynthase Fatty Acid Synthase Complex MalonylCoA->FattyAcidSynthase LCFA Long-Chain Fatty Acids (C16-C18) FattyAcidSynthase->LCFA VLCFA_Elongase VLCFA Elongase Complex LCFA->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs CellMembranes Cell Membranes, Cuticular Waxes, Suberin VLCFAs->CellMembranes This compound This compound (Chloroacetamide Herbicide) This compound->VLCFA_Elongase INHIBITS

Caption: Mode of action of this compound, which inhibits the VLCFA elongase complex, disrupting the synthesis of very-long-chain fatty acids essential for plant growth.

G cluster_workflow Experimental Workflow for Herbicide Efficacy Assessment Start Start: Define Objectives (Herbicide, Weed, Soil Types) Greenhouse Greenhouse Bioassay Start->Greenhouse Field Field Trial Start->Field SoilPrep Soil Preparation & Characterization Greenhouse->SoilPrep PlotDesign Plot Design & Establishment Field->PlotDesign Potting Potting & Seeding SoilPrep->Potting HerbicideApp_GH Herbicide Application Potting->HerbicideApp_GH Growth_GH Controlled Growth HerbicideApp_GH->Growth_GH DataCollection_GH Data Collection (Visual, Biomass) Growth_GH->DataCollection_GH Analysis Statistical Analysis & Interpretation DataCollection_GH->Analysis HerbicideApp_Field Herbicide Application PlotDesign->HerbicideApp_Field DataCollection_Field Data Collection (Counts, Biomass, Soil Samples) HerbicideApp_Field->DataCollection_Field DataCollection_Field->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A generalized workflow for conducting greenhouse and field experiments to evaluate the efficacy of herbicides.

References

Safety Operating Guide

Proper Disposal of Dimethenamid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dimethenamid, a selective pre-emergence herbicide, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] This guide provides detailed procedures for the proper disposal of this compound waste generated in research and development settings. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound-P. Personal protective equipment (PPE), including chemical-resistant gloves, long sleeves, and goggles, should be worn at all times to prevent exposure.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

In the event of a spill, the area should be evacuated and ventilated. The spill should be contained using an inert absorbent material, which is then collected into a suitable, closed container for disposal as hazardous waste.[3] The affected area should be washed with water and detergent.[3]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.

1. Waste Collection and Segregation:

  • All this compound waste, including unused product, solutions, and contaminated materials (e.g., absorbent pads, gloves), must be collected in designated hazardous waste containers.

  • Containers must be chemically compatible with this compound, in good condition, and have a secure, leak-proof closure.

  • Waste should be segregated based on its physical state (solid or liquid) and chemical compatibility to prevent dangerous reactions.

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in methanol").

  • Store waste containers in a designated and properly marked satellite accumulation area (SAA) within the laboratory. This area should be under the direct supervision of laboratory personnel.

  • Keep waste containers closed at all times, except when adding waste.

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses must be collected.

  • After thorough rinsing and air-drying, and with all labels removed or defaced, the container may be disposed of as non-hazardous waste, depending on institutional policies.

4. Arranging for Professional Disposal:

  • This compound waste must be disposed of through a licensed professional waste disposal service or the institution's Environmental Health and Safety (EHS) department.

  • Surplus or non-recyclable solutions should be offered to a licensed disposal company.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a chemical waste inventory form.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are determined by local and national regulations, the following table provides general toxicity information which underscores the importance of proper disposal.

Parameter Value Organism Duration Reference
LC50 (Toxicity to fish)6.3 mg/lOncorhynchus mykiss (rainbow trout)96 h
EC50 (Toxicity to daphnia)12 mg/lDaphnia magna (Water flea)48 h

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Dimethenamid_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes container Select Appropriate & Labeled Hazardous Waste Container spill->container No collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->container segregate Segregate Waste by Compatibility container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store keep_closed Keep Container Closed store->keep_closed is_empty Container Empty? keep_closed->is_empty triple_rinse Triple-Rinse Container is_empty->triple_rinse Yes professional_disposal Arrange for Pickup by Licensed Waste Disposal Service/ EHS is_empty->professional_disposal No collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as Non-Hazardous Waste collect_rinsate->dispose_container end Disposal Complete dispose_container->end professional_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Guide to Handling Dimethenamid Safely in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for handling Dimethenamid, a chloroacetamide herbicide. Adherence to these procedures is critical to ensure personal safety and environmental protection within a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.[1][2] The recommended PPE varies depending on the specific task being performed, with more stringent requirements for handling the concentrated form of the chemical.[3]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., barrier laminate, butyl rubber ≥ 14 mils, or nitrile rubber ≥ 14 mils).[4]Prevents skin contact and absorption. This compound may cause an allergic skin reaction.[5]
Protective Clothing Long-sleeved shirt and long pants, or a chemical-resistant lab coat or apron.Protects skin from splashes and spills.
Eye Protection Chemical splash goggles or a face shield.Protects eyes from accidental splashes which can cause irritation.
Footwear Closed-toe shoes and socks.Protects feet from spills.
Respiratory Protection Not typically required with adequate ventilation. Use a respirator with an appropriate cartridge if PEL is exceeded or if aerosols are generated.Prevents inhalation of harmful vapors or aerosols.

Note: Always inspect PPE for damage before use and follow the manufacturer's instructions for cleaning and maintenance. Contaminated clothing should be washed separately from other laundry.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

2.1. Preparation and Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands and face thoroughly after handling and before breaks.

  • Electrostatic Charge: Take precautionary measures against static discharge, which can be an ignition source.

2.2. Storage

  • Original Container: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.

  • Segregation: Keep it away from ignition sources, heat, open flames, and incompatible materials such as oxidizable substances.

  • Temperature: Protect from temperatures above 30°C.

2.3. Accidental Release Measures

  • Spill Containment: In case of a spill, dike the area with inert material like sand or earth to contain the substance.

  • Personal Protection: Wear the appropriate PPE during cleanup.

  • Ventilation: Ensure adequate ventilation.

  • Collection: Collect the spilled material and diking material into separate, labeled containers for disposal.

  • Decontamination: Clean the spill area with water and detergents, collecting the wash water for approved disposal.

  • Environmental Protection: Prevent the spill from entering drains, surface waters, or groundwater.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization: this compound waste is considered hazardous.

  • Disposal Method: Dispose of contents and containers at a hazardous or special waste collection point in accordance with local, state, and federal regulations.

  • Container Rinsing: If applicable, triple rinse containers, collecting the rinsate for reuse or disposal. Do not reuse empty containers.

  • Contaminated Materials: Dispose of contaminated absorbent materials and clothing as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative safety data for this compound.

Table 2: Quantitative Safety Data for this compound

ParameterValueReference
Occupational Exposure Limit (TWA) 0.2 mg/m³
Acute Oral Toxicity (Rat LD50) Moderately toxic
Acute Dermal Toxicity (Rabbit LD50) > 2,000 mg/kg (Virtually nontoxic)
Acute Inhalation Toxicity (Rat LC50) > 5.16 mg/l (Virtually nontoxic)

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical attention.
Eye Contact Wash affected eyes for at least 15 minutes under running water with eyelids held open.
Ingestion Immediately rinse mouth and then drink 200-300 ml of water. Seek medical attention. Call a poison center or doctor if you feel unwell.
Inhalation Keep the patient calm, remove to fresh air, and seek medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Dimethenamid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B Proceed with caution C Work in a Ventilated Area (Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate & Label Waste E->F G Dispose of Waste via Approved Channels F->G H Doff and Clean/Dispose of PPE G->H I Wash Hands Thoroughly H->I

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。